Product packaging for Methionine Sulfoxide(Cat. No.:CAS No. 3226-65-1)

Methionine Sulfoxide

货号: B555272
CAS 编号: 3226-65-1
分子量: 165.21 g/mol
InChI 键: QEFRNWWLZKMPFJ-YGVKFDHGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-methionine S-oxide is a methionine S-oxide. It has a role as an Escherichia coli metabolite.
Methionine sulfoxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-methionine sulfoxide has been reported in Daphnia pulex, Bombyx mori, and Trypanosoma brucei with data available.
RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B555272 Methionine Sulfoxide CAS No. 3226-65-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutanoic acid
Source PubChem
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InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-YGVKFDHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20186012
Record name Methionine sulfoxide
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Molecular Weight

165.21 g/mol
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Physical Description

Solid
Record name Methionine sulfoxide
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CAS No.

3226-65-1, 86631-49-4
Record name Methionine sulfoxide
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Record name Methionine sulfoxide
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Record name Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer
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Record name Methionine sulfoxide
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Record name Methionine S-oxide
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Record name METHIONINE SULFOXIDE
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Record name Methionine sulfoxide
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Melting Point

232 - 234 °C
Record name Methionine sulfoxide
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Foundational & Exploratory

The Dawn of a Discovery: Early Research on Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of methionine sulfoxide (B87167) and the subsequent elucidation of its biological significance represent a cornerstone in our understanding of protein oxidation and repair. This technical guide delves into the seminal early research that first identified methionine sulfoxide, its chemical synthesis, and the enzymatic pathways that govern its reduction. We will explore the foundational experiments that paved the way for a deeper appreciation of how cells combat oxidative stress and maintain protein integrity. This document is intended to provide researchers, scientists, and drug development professionals with a detailed historical and technical perspective on the core discoveries in this field.

The First Synthesis: A Chemical Genesis

The story of this compound begins not in a biological context, but in the realm of organic chemistry. In 1939, Gerrit Toennies and Joseph J. Callan reported the first successful chemical synthesis of this compound. Their work provided the essential standard against which future biological discoveries would be compared.

Experimental Protocol: Synthesis of this compound (Toennies and Callan, 1939)

The method developed by Toennies and Callan involved the direct oxidation of methionine using hydrogen peroxide.

Materials:

Procedure:

  • A solution of L-methionine in water was treated with an equimolar amount of 30% hydrogen peroxide.

  • The reaction mixture was allowed to stand at room temperature for several hours.

  • The resulting this compound was precipitated from the aqueous solution by the addition of acetone.

  • The precipitate was then washed with ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

  • The final product was dried under vacuum.

Quantitative Data

The synthesis was reported to be nearly quantitative, providing a straightforward method for producing the oxidized amino acid for further study.

ParameterValue
Yield Quantitative
Purity High
Starting Material L-Methionine
Oxidizing Agent Hydrogen Peroxide

A Biological Revelation: The Enzymatic Reduction of Free this compound

For decades, the biological relevance of this compound remained largely unexplored. A pivotal moment came in 1980 when Shin-Ichi Ejiri, Herbert Weissbach, and Nathan Brot at the Roche Institute of Molecular Biology discovered an enzyme in Escherichia coli capable of reducing free this compound back to methionine.[1][2][3] This discovery provided the first evidence of a biological mechanism for repairing this specific type of oxidative damage.

Experimental Protocol: Purification and Assay of this compound Reductase (Ejiri et al., 1980)

The researchers devised a multi-step purification protocol to isolate the enzyme responsible for this activity.

Enzyme Assay: The activity of this compound reductase was measured by monitoring the conversion of radiolabeled [³H]this compound to [³H]methionine.

  • The reaction mixture contained:

    • Tris-HCl buffer (pH 7.5)

    • Dithiothreitol (DTT) as a reducing agent

    • [³H]this compound

    • Enzyme fraction

  • The reaction was incubated at 37°C.

  • The reaction was terminated by the addition of acid.

  • The product, [³H]methionine, was separated from the substrate by paper chromatography.

  • The radioactivity of the methionine spot was quantified using a liquid scintillation counter.

Purification Procedure: The enzyme was purified from a crude extract of E. coli through a series of chromatographic steps.

Quantitative Data: Purification of this compound Reductase from E. coli

The following table summarizes the purification of the enzyme that reduces free this compound, as reported by Ejiri and colleagues.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Fold PurificationYield (%)
Crude Extract 28,00014,0000.51100
Streptomycin Sulfate 21,00012,6000.61.290
Ammonium Sulfate 4,20010,5002.5575
DEAE-Cellulose 2106,300306045
Sephadex G-100 284,20015030030
Hydroxyapatite 2.82,100750150015

One unit of activity was defined as the amount of enzyme that catalyzed the formation of 1 nmol of methionine per 30 minutes at 37°C.

Expanding the Paradigm: Reduction of Protein-Bound this compound

Building on their discovery of the enzyme that reduces free this compound, the same research group, with the addition of J. Werth, made another groundbreaking finding in 1981. They identified a distinct enzyme in E. coli that could specifically reduce this compound residues within a protein.[4][5] This was a critical step in understanding how cells could repair oxidatively damaged proteins and maintain their function.

Experimental Protocol: Assay for the Reduction of Protein-Bound this compound (Brot et al., 1981)

A novel assay was developed using oxidized ribosomal protein L12, which contains methionine residues that are susceptible to oxidation.

Substrate Preparation:

  • Ribosomal protein L12 was purified from E. coli.

  • The purified L12 was oxidized with dimethyl sulfoxide (DMSO) in the presence of HCl and acetic acid to convert its methionine residues to this compound.

Enzyme Assay:

  • The assay mixture contained:

    • Tris-HCl buffer (pH 7.5)

    • Dithiothreitol (DTT)

    • Oxidized L12 (MetSO-L12)

    • Enzyme fraction

  • The reaction was incubated at 37°C.

  • The extent of reduction was determined by measuring the ability of the treated L12 to be acetylated by a specific acetyltransferase, as only the reduced form of L12 is a substrate for this enzyme. The acetylation was quantified using [³H]acetyl-CoA.

Quantitative Data: Purification of Protein-Bound this compound Reductase

The purification of this novel enzyme was also reported, demonstrating its separation from the enzyme that acts on free this compound.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Fold PurificationYield (%)
Crude Extract 10,0002,0000.21100
DEAE-Cellulose 8001,6002.01080
Ultrogel AcA-44 721,08015.07554

One unit of activity was defined as the amount of enzyme required to reduce 1 pmol of MetSO-L12 in 20 minutes at 37°C.

Signaling Pathways and Experimental Workflows

The early research laid the groundwork for understanding the fundamental processes of methionine oxidation and reduction. The logical flow of these discoveries and the experimental workflows can be visualized.

Discovery Timeline

Discovery_Timeline cluster_synthesis Chemical Synthesis cluster_free_metso Free MetSO Reduction cluster_protein_metso Protein-Bound MetSO Reduction Toennies_1939 Toennies & Callan (1939) First Chemical Synthesis of This compound Ejiri_1980 Ejiri et al. (1980) Discovery of Enzymatic Reduction of Free this compound Toennies_1939->Ejiri_1980 Provided Chemical Standard Brot_1981 Brot et al. (1981) Discovery of Enzymatic Reduction of Protein-Bound MetSO Ejiri_1980->Brot_1981 Led to Further Investigation Enzyme_Purification_Workflow Start E. coli Cell Culture Cell_Lysis Cell Lysis (Sonication/French Press) Start->Cell_Lysis Crude_Extract Crude Extract (Centrifugation) Cell_Lysis->Crude_Extract Streptomycin Streptomycin Sulfate Precipitation (Nucleic Acid Removal) Crude_Extract->Streptomycin Ammonium_Sulfate Ammonium Sulfate Precipitation (Protein Fractionation) Streptomycin->Ammonium_Sulfate DEAE DEAE-Cellulose (Anion Exchange Chromatography) Ammonium_Sulfate->DEAE Gel_Filtration Sephadex G-100 / Ultrogel AcA-44 (Size Exclusion Chromatography) DEAE->Gel_Filtration Hydroxyapatite Hydroxyapatite (Adsorption Chromatography) Gel_Filtration->Hydroxyapatite For Free MetSO Reductase Purified_Enzyme Purified Enzyme Gel_Filtration->Purified_Enzyme For Protein-Bound MetSO Reductase Hydroxyapatite->Purified_Enzyme

References

The Core Biochemical Properties of Methionine Sulfoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification is not a mere consequence of cellular damage but a dynamic and reversible process with profound implications for protein function, cellular signaling, and the pathogenesis of various diseases. The reduction of MetO back to methionine is catalyzed by a highly conserved family of enzymes known as methionine sulfoxide reductases (Msrs). This technical guide provides an in-depth exploration of the fundamental biochemical properties of this compound, including its formation, stereochemistry, and enzymatic reduction. It further details the critical roles of MetO in cellular processes, presents quantitative data on the kinetics of Msr enzymes, and provides detailed experimental protocols for the study of this significant modification. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress, redox signaling, and related therapeutic development.

Introduction: The Significance of this compound

The oxidation of methionine to this compound is a ubiquitous event in aerobic organisms, reflecting the constant interplay between cellular components and reactive oxygen species.[1][2] Initially viewed as a marker of oxidative damage, it is now understood that the reversible oxidation of methionine residues serves as a critical regulatory mechanism in a variety of cellular processes.[3][4] This cycle of oxidation and reduction, often referred to as the "this compound redox cycle," can act as an antioxidant system, scavenging ROS and thereby protecting proteins from more permanent oxidative damage.[2] Furthermore, the change in the chemical nature of the methionine side chain upon oxidation—from hydrophobic to more hydrophilic—can induce conformational changes in proteins, altering their activity, localization, and interactions with other molecules.[1]

The levels of this compound are observed to increase with age and are implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, and inflammatory conditions.[1][2][5] Consequently, the enzymes that catalyze the reduction of this compound, the this compound reductases (Msrs), have emerged as key players in cellular defense and repair mechanisms. A thorough understanding of the biochemical properties of this compound and the enzymes that regulate its levels is therefore crucial for advancing our knowledge of cellular redox biology and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

The Chemistry and Stereochemistry of this compound

The oxidation of the sulfur atom in the methionine side chain by various reactive oxygen species, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl), results in the formation of this compound.[1] This oxidation introduces a chiral center at the sulfur atom, leading to the formation of two diastereomers: (S)-methionine-S-sulfoxide (Met-S-O) and (R)-methionine-R-sulfoxide (Met-R-O).[6] In most non-enzymatic oxidation events, these two diastereomers are formed in approximately equal amounts.[6]

The stereochemistry of this compound is of paramount biological importance, as the enzymes responsible for its reduction exhibit strict stereospecificity.

The this compound Reductase (Msr) System

The reduction of this compound back to methionine is catalyzed by the this compound reductase (Msr) system, which is comprised of two distinct classes of enzymes: MsrA and MsrB.[1] These enzymes are nearly ubiquitous in nature, highlighting their fundamental role in cellular function.

  • This compound Reductase A (MsrA): MsrA is stereospecific for the reduction of the (S)-diastereomer of this compound (Met-S-O).[7][8] It can reduce both free Met-S-O and protein-bound Met-S-O residues.[8]

  • This compound Reductase B (MsrB): MsrB is stereospecific for the reduction of the (R)-diastereomer of this compound (Met-R-O).[9][10] Unlike MsrA, MsrB is generally more efficient at reducing protein-bound Met-R-O residues compared to the free amino acid.[11]

The catalytic cycle of both MsrA and MsrB involves a cysteine residue in their active site and is dependent on the thioredoxin (Trx) system for regeneration. The overall reaction can be summarized as follows:

MetO + Trx(SH)₂ → Met + Trx-S₂ + H₂O

The oxidized thioredoxin (Trx-S₂) is then reduced by thioredoxin reductase (TrxR) at the expense of NADPH.

Quantitative Data

Kinetic Parameters of this compound Reductases

The efficiency of MsrA and MsrB in reducing this compound varies depending on the source of the enzyme, the nature of the substrate (free amino acid vs. protein-bound), and the specific protein context of the oxidized methionine residue. The following tables summarize key kinetic parameters for MsrA and MsrB from different organisms.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
E. coli MsrADabsyl-Met-S-O0.230.83,478[9]
Bovine MsrADabsyl-Met-S-O0.181.16,111[9]
S. pneumoniae MsrAB (MsrA domain)Dabsyl-Met-S-O0.860.12140[9]
Human MsrAN-acetyl-Met-S-O0.25--[11]
Yeast MsrADabsyl-Met-S-O-54.7 (nmol/min/mg)-[7]

Table 1: Kinetic Parameters of MsrA.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
E. coli MsrBDabsyl-Met-R-O1.20.0032.5[9]
Bovine MsrB1 (Sec)Dabsyl-Met-R-O1.0--[10]
Bovine MsrB2Dabsyl-Met-R-O0.17--[10]
S. pneumoniae MsrAB (MsrB domain)Dabsyl-Met-R-O0.0380.041,053[9]
Yeast MsrBDabsyl-Met-R-O-4.9 (nmol/min/mg)-[7]

Table 2: Kinetic Parameters of MsrB. Note: The selenocysteine (B57510) (Sec)-containing MsrB1 exhibits significantly higher activity compared to its cysteine-containing counterparts.

In Vivo Concentrations of this compound

The concentration of this compound in tissues and biological fluids can vary significantly depending on the level of oxidative stress, age, and disease state. While basal levels in healthy tissues are generally low, they can increase substantially under pathological conditions.

Biological SampleConditionThis compound LevelReference(s)
Human PlasmaAlzheimer's Disease~45% increase in a specific protein compared to Mild Cognitive Impairment[12]
Human PlasmaFamilial Alzheimer's DiseaseElevated levels in a 120 kDa protein band[13]
Human SerumDiabetes with Renal FailureHighly oxidized Met-111 and Met-147 in albumin[14]
Mouse BrainAlzheimer's Disease Model10-50% of Aβ in amyloid plaques[2]
Rat LiverChronic Methionine/MetO administrationAltered oxidative stress parameters[1]

Table 3: In Vivo Levels of this compound in Various Conditions.

Experimental Protocols

Preparation of Protein-Bound this compound Substrate

A common method for preparing a protein-bound this compound substrate for Msr assays involves the oxidation of a methionine-rich protein with hydrogen peroxide.

Materials:

  • Methionine-rich protein (e.g., calmodulin, α-synuclein, or a recombinant protein)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal filter units for buffer exchange

  • Spectrophotometer for protein concentration determination

Procedure:

  • Dissolve the methionine-rich protein in PBS to a final concentration of 1-5 mg/mL.

  • Add H₂O₂ to the protein solution to a final concentration of 10-50 mM. The optimal concentration and incubation time should be determined empirically for each protein.

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Stop the reaction by removing the excess H₂O₂. This can be achieved by extensive dialysis against PBS or by using centrifugal filter units to perform buffer exchange.

  • Determine the concentration of the oxidized protein using a standard protein assay (e.g., Bradford or BCA assay).

  • Confirm the oxidation of methionine residues by mass spectrometry. A mass increase of 16 Da per oxidized methionine residue is expected.

This compound Reductase Activity Assay using Dabsyl-MetO and HPLC

This protocol describes a common method for measuring MsrA and MsrB activity using stereospecific dabsylated this compound substrates and analysis by high-performance liquid chromatography (HPLC).

Materials:

  • Dabsyl-L-methionine-(S)-sulfoxide and Dabsyl-L-methionine-(R)-sulfoxide

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Enzyme source (purified MsrA or MsrB, or cell/tissue lysate)

  • Acetonitrile (B52724)

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector (detection at 436 nm)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM DTT, and the enzyme source.

  • Substrate Addition: Add the dabsylated this compound substrate (either the S or R isomer) to a final concentration of 100-200 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the C18 column. The separation of the product (dabsyl-methionine) from the substrate (dabsyl-methionine sulfoxide) is achieved using a suitable gradient of acetonitrile in water (e.g., with 0.1% trifluoroacetic acid).

  • Quantification: Quantify the amount of dabsyl-methionine produced by integrating the peak area at 436 nm and comparing it to a standard curve of known concentrations of dabsyl-methionine.

  • Calculation of Activity: Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Quantification of this compound in Proteins by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in protein samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for site-specific identification and quantification of oxidized methionine residues.

Materials:

  • Protein sample

  • Urea (B33335) or guanidine (B92328) hydrochloride for denaturation

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin (or another suitable protease)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 6 M urea or 4 M guanidine hydrochloride.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent artificial oxidation of cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to stop the enzymatic reaction.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase LC column coupled to the mass spectrometer.

    • Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Search for methionine oxidation as a variable modification (+15.9949 Da).

    • Quantify the extent of oxidation for each identified methionine-containing peptide by comparing the peak areas of the oxidized and non-oxidized forms of the peptide in the MS1 spectra. To minimize artifactual oxidation during analysis, stable isotope labeling approaches can be employed.[3]

Visualizations

Signaling Pathway: Regulation of CaMKII by Methionine Oxidation

CaMKII_Regulation cluster_ROS Oxidative Stress cluster_CaMKII CaMKII Activation cluster_MsrA Repair Pathway ROS Reactive Oxygen Species (ROS) CaMKII_inactive Inactive CaMKII (Autoinhibited) ROS->CaMKII_inactive Oxidation of Met281/282 CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational Change CaMKII_active->CaMKII_inactive Reduction Downstream_Targets Downstream Targets CaMKII_active->Downstream_Targets Phosphorylation MsrA MsrA MsrA->CaMKII_active Reduces MetO Trx_ox Thioredoxin (ox) MsrA->Trx_ox Trx_red Thioredoxin (red) Trx_red->MsrA Provides reducing equivalents

Caption: Regulation of CaMKII activity by reversible methionine oxidation.

Experimental Workflow: Quantification of this compound by LC-MS/MS

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Protein_Sample Protein Sample Denaturation Denaturation (Urea/Guanidine) Protein_Sample->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion SPE Solid-Phase Extraction (Desalting) Digestion->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Database_Search Database Search (Peptide Identification) LC_MSMS->Database_Search Quantification Quantification of MetO/Met Ratio Database_Search->Quantification

Caption: A typical experimental workflow for quantifying protein this compound.

Logical Relationship: The this compound Redox Cycle

MetO_Cycle Met Methionine (in Protein) MetO This compound (Met-S-O & Met-R-O) Met->MetO Oxidation MetO->Met Reduction MsrA MsrA MsrA->MetO Reduces Met-S-O Trx_ox Trx-S₂ MsrA->Trx_ox MsrB MsrB MsrB->MetO Reduces Met-R-O MsrB->Trx_ox ROS ROS ROS->Met Trx_red Trx(SH)₂ Trx_red->MsrA Trx_red->MsrB

Caption: The central role of the Msr system in the this compound redox cycle.

Conclusion

The reversible oxidation of methionine to this compound represents a fundamental biochemical process with far-reaching implications for cellular function and pathology. No longer considered solely a marker of irreversible oxidative damage, the this compound redox cycle is now recognized as a key regulatory mechanism, akin to phosphorylation, that modulates protein activity and participates in signal transduction pathways. The stereospecific nature of this compound and the corresponding specificity of the MsrA and MsrB enzymes underscore the intricate control of this post-translational modification.

The methodologies outlined in this guide provide a robust framework for the investigation of this compound in various biological contexts. The continued application of these techniques, particularly advanced mass spectrometry-based proteomics, will undoubtedly uncover new roles for this compound in health and disease. For researchers in drug development, the Msr system presents a compelling target for therapeutic intervention, with the potential to mitigate the detrimental effects of oxidative stress in a range of human disorders. A deeper understanding of the fundamental biochemical properties of this compound will be instrumental in unlocking these therapeutic possibilities and advancing our comprehension of cellular redox biology.

References

Methionine Sulfoxide: A Reversible Post-Translational Modification at the Crossroads of Redox Signaling and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Methionine, an essential amino acid, is particularly susceptible to oxidation, resulting in the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification (PTM) is not merely a marker of oxidative damage but is increasingly recognized as a crucial regulator of protein function and a key player in cellular signaling. The reversibility of this modification, catalyzed by the methionine sulfoxide reductase (Msr) system, positions methionine oxidation as a dynamic switch in cellular processes, including redox sensing, neuroinflammation, and calcium homeostasis. This technical guide provides a comprehensive overview of this compound as a PTM, detailing its biochemical basis, analytical detection methods, and its role in various signaling pathways. The guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical modification.

Introduction: The Dual Nature of Methionine Oxidation

The sulfur-containing side chain of methionine is readily oxidized by reactive oxygen species (ROS) to form a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[1][2] While historically viewed as a deleterious consequence of oxidative stress, leading to protein dysfunction and aggregation, a growing body of evidence highlights its role as a functional PTM.[3][4][5] The enzymatic reduction of MetO back to methionine by the Msr system underscores the regulatory potential of this modification.[6][7] This reversible nature allows for a "catalytic antioxidant" system where surface-exposed methionine residues can scavenge ROS and are subsequently repaired, protecting more critical residues from irreversible oxidative damage.[7][8]

The Biochemistry of this compound Formation and Reduction

Formation of this compound

Methionine oxidation can be initiated by a variety of ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl). The reaction involves the addition of an oxygen atom to the sulfur atom of the methionine side chain, creating a chiral center and resulting in the two diastereomers, Met-S-O and Met-R-O.[1]

The this compound Reductase (Msr) System

The reduction of MetO is catalyzed by a highly conserved family of enzymes known as this compound reductases (Msrs). This system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of MetO.

  • This compound Reductase A (MsrA): MsrA specifically reduces the S-diastereomer of MetO (Met-S-O) in both free and protein-bound methionine.[1][9]

  • This compound Reductase B (MsrB): MsrB is stereospecific for the R-diastereomer of MetO (Met-R-O) and primarily acts on protein-bound this compound.[1][9]

The catalytic cycle of both MsrA and MsrB involves a catalytic cysteine residue and is dependent on the thioredoxin (Trx) system for regeneration.

Quantitative Data on this compound and Msr Enzymes

The following tables summarize key quantitative data related to this compound prevalence and the kinetic parameters of Msr enzymes.

Table 1: Prevalence of this compound in Disease

DiseaseProtein/TissueFold Increase in MetO (approx.)Reference(s)
Alzheimer's DiseaseAmyloid-beta in plaques10-50% of total Aβ[10]
Alzheimer's DiseaseIgG in seraSignificantly higher than controls[11]
Parkinson's Diseaseα-synucleinEnhanced fibrillation[12]

Table 2: Kinetic Parameters of this compound Reductase A (MsrA)

Organism/EnzymeSubstrateK_m_ (mM)k_cat_ (min⁻¹)Reference(s)
Streptococcus pneumoniae MsrAB (MsrA domain)dabsyl-Met-S-SO0.860.33[13]
Mouse MsrADabsyl-Met-S-ONot specifiedNot specified[9]
Yeast MsrADabsyl-Met-S-ONot specifiedNot specified[9]

Table 3: Kinetic Parameters of this compound Reductase B (MsrB)

Organism/EnzymeSubstrateK_m_ (mM)k_cat_ (min⁻¹)Reference(s)
Streptococcus pneumoniae MsrAB (MsrB domain)dabsyl-Met-R-SO0.0380.11[13]
Mouse MsrB1 (Sec mutant)dabsyl-Met-R-SO1.0Not specified[14]
Mouse MsrB2dabsyl-Met-R-SO0.17Not specified[14]
Human MsrB3dabsyl-Met-R-SO2.9Not specified[14]

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of this compound and for assaying Msr activity.

Detection and Quantification of this compound by Mass Spectrometry

Objective: To identify and quantify site-specific methionine oxidation in proteins.

Protocol: Stable Isotope Labeling with H₂¹⁸O₂ followed by LC-MS/MS

  • Sample Preparation:

    • Denature the protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.

    • Alkylate free cysteine residues with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

  • Stable Isotope Labeling:

    • Add H₂¹⁸O₂ to a final concentration of 0.3% (v/v) to specifically label unoxidized methionine residues. Incubate for 30 minutes at room temperature.[15] This step converts unoxidized methionines to Met¹⁸O, preventing their artificial oxidation during subsequent steps.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

    • Acquire data in a data-dependent acquisition mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database, specifying this compound (+16 Da) and this compound with ¹⁸O (+18 Da) as variable modifications.

    • Quantify the extent of oxidation at each methionine site by comparing the peak areas of the peptides containing Met¹⁶O (endogenously oxidized) and Met¹⁸O (artificially labeled).[15]

Assay of MsrA and MsrB Activity using Dabsylated Substrate and HPLC

Objective: To measure the specific activities of MsrA and MsrB in cell or tissue extracts.

Protocol:

  • Substrate Preparation:

    • Synthesize dabsyl-L-methionine-S-sulfoxide (for MsrA) and dabsyl-L-methionine-R-sulfoxide (for MsrB) as previously described.[13][16] A racemic mixture of dabsyl-methionine-R,S-sulfoxide can be prepared for measuring total Msr activity.[16]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, and 20 mM DTT.

    • For the thioredoxin-dependent assay, replace DTT with a regeneration system consisting of 2 µM thioredoxin, 0.2 µM thioredoxin reductase, and 250 µM NADPH.

  • Enzyme Assay:

    • Add cell or tissue extract (containing Msr enzymes) to the reaction mixture.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the dabsylated this compound substrate to a final concentration of 200 µM.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding an equal volume of acetonitrile.

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC with a C18 column.

    • Monitor the elution of dabsylated methionine and dabsylated this compound by absorbance at 436 nm.

    • Quantify the amount of dabsylated methionine produced by comparing the peak area to a standard curve.[16]

Western Blot Detection of Protein this compound

Objective: To detect the overall level of protein this compound in a sample.

Protocol:

  • Sample Preparation and SDS-PAGE:

    • Prepare cell or tissue lysates in a lysis buffer containing protease inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.[11][17][18]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

This compound in Signaling Pathways

The reversible oxidation of methionine serves as a molecular switch in several key signaling pathways.

Redox Signaling and Neuroinflammation

Under conditions of oxidative stress, such as in neuroinflammatory conditions, the levels of ROS increase, leading to the oxidation of methionine residues in key signaling proteins. The Msr system acts to counteract this, and its dysregulation is implicated in neurodegenerative diseases.[7][12][19] For example, MsrA has been shown to negatively regulate microglia-mediated neuroinflammation by inhibiting the ROS/MAPKs/NF-κB signaling pathways.[7]

G ROS Reactive Oxygen Species (ROS) MAPKs MAP Kinases (p38, ERK, JNK) ROS->MAPKs activates Met Methionine (Met) ROS->Met oxidizes LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TLR4->MAPKs NFkB NF-κB MAPKs->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation MsrA This compound Reductase A (MsrA) MsrA->ROS scavenges MetO This compound (MetO) MsrA->MetO Met->MetO MetO->Met reduces

Caption: MsrA-mediated regulation of neuroinflammation.

Calcium Signaling

Methionine oxidation plays a critical role in modulating the function of calcium-binding proteins, such as calmodulin (CaM) and the ryanodine (B192298) receptor (RyR). Oxidation of specific methionine residues in these proteins can alter their ability to bind calcium and interact with downstream effectors, thereby influencing calcium-dependent signaling pathways.[2][20] The reversible nature of this modification allows for dynamic regulation of calcium signaling in response to changes in the cellular redox environment.

G ROS Reactive Oxygen Species (ROS) CaM Calmodulin (CaM) ROS->CaM oxidizes CaM_MetO Oxidized Calmodulin (CaM-MetO) CaM->CaM_MetO CaMKII CaMKII CaM->CaMKII activates CaM_MetO->CaM reduces CaM_MetO->CaMKII alters activation Ca_Signal Downstream Calcium Signaling CaMKII->Ca_Signal Msr This compound Reductase (Msr) Msr->CaM_MetO G ROS Reactive Oxygen Species (ROS) IkBa IκBα ROS->IkBa oxidizes IkBa_MetO Oxidized IκBα (IκBα-MetO) IkBa->IkBa_MetO NFkB NF-κB IkBa->NFkB inhibits Proteasome Proteasome IkBa->Proteasome degradation IkBa_MetO->IkBa reduces IkBa_MetO->Proteasome resists degradation Immune_Response Pro-inflammatory Gene Expression NFkB->Immune_Response Msr This compound Reductase (Msr) Msr->IkBa_MetO

References

The Formation of Methionine Sulfoxide: An In-depth Technical Guide on Enzymatic and Non-Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic pathways leading to the formation of methionine sulfoxide (B87167) (MetO), a critical post-translational modification implicated in a range of physiological and pathological processes. Understanding the mechanisms of methionine oxidation is paramount for researchers in fields from fundamental biology to therapeutic protein development, where this modification can impact protein structure, function, and stability.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily at its thioether side chain, yielding methionine sulfoxide. This oxidation can be a consequence of exposure to reactive oxygen species (ROS) generated during normal metabolic processes or inflammatory conditions. While often considered a marker of oxidative stress, the reversible nature of methionine oxidation, facilitated by the this compound reductase (Msr) system, suggests a role in cellular signaling and regulation. This guide delves into the core mechanisms of both non-enzymatic and enzymatic methionine oxidation, providing quantitative data and detailed experimental protocols for their study.

Non-Enzymatic Formation of this compound

The non-enzymatic oxidation of methionine is primarily driven by reactive oxygen species. The rate and extent of this modification are dependent on the specific ROS involved, its concentration, and the local protein environment.

Key Reactive Oxygen Species (ROS)
  • Hydrogen Peroxide (H₂O₂): A relatively stable ROS, H₂O₂ can oxidize methionine, although at a slower rate compared to other ROS. The reaction is a two-electron oxidation.

  • Hydroxyl Radical (•OH): A highly reactive and short-lived radical, •OH reacts rapidly with methionine through a one-electron oxidation mechanism, leading to the formation of a methionine radical cation.[1]

  • Hypochlorous Acid (HOCl): A potent oxidant produced by myeloperoxidase in neutrophils, HOCl reacts efficiently with methionine to form this compound.[2] This reaction is particularly relevant in inflammatory processes.[2][3]

Quantitative Data on Non-Enzymatic Methionine Oxidation

The reactivity of methionine with various ROS can be quantified by second-order rate constants. These values provide a measure of the speed at which the oxidation reaction occurs.

Reactive Oxygen SpeciesSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Hydrogen Peroxide (H₂O₂)7.9 ± 0.6 x 10⁻³ (for GlyMetGly)[4]
Hypochlorous Acid (HOCl)3.4 x 10⁷ (for Met)[4]
Hypochlorous Acid (HOCl)1.7 x 10⁸ (for N-acetylmethionine)[4]
Taurine Chloramine39 (for Met)[5]
Glycine Chloramine1.6 x 10³ (for Met)[6]
N-acetyl-lysine Chloramine2.1 x 10³ (for Met)[6]

Enzymatic Formation and Regulation of this compound

While non-enzymatic oxidation is a key contributor to MetO formation, specific enzymes can also catalyze this modification, highlighting its role in regulated cellular processes. Conversely, the this compound reductase (Msr) system provides a mechanism for reversing this oxidation.

Enzymatic Oxidation
  • Myeloperoxidase (MPO): Found predominantly in neutrophils, MPO utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), which then readily oxidizes methionine residues on proteins.[2][3][7][8][9] This process is a critical component of the innate immune response, contributing to the killing of pathogens.[2][3]

  • MICAL (Molecule Interacting with CasL) Family Proteins: These flavoprotein monooxygenases directly oxidize specific methionine residues on actin, leading to filament disassembly.[10][11][12][13] This regulated oxidation plays a crucial role in cytoskeletal dynamics, axon guidance, and cytokinesis.[11][12][13]

The this compound Reductase (Msr) System

The reduction of this compound back to methionine is catalyzed by the Msr system, which consists of two main classes of enzymes:

  • MsrA: Stereospecifically reduces the S-epimer of this compound.

  • MsrB: Stereospecifically reduces the R-epimer of this compound.

This enzymatic repair system is crucial for maintaining protein function and protecting against oxidative damage.

Quantitative Data on Enzymatic this compound Reduction

The efficiency of Msr enzymes can be described by their Michaelis-Menten kinetic parameters, Km and kcat.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
S. pneumoniae MsrAB (MsrA domain)dabsyl-Met-S-SO7.9 ± 0.80.21 ± 0.0126.6[14]
S. pneumoniae MsrAB (MsrB domain)dabsyl-Met-R-SO0.38 ± 0.050.07 ± 0.002184.2[14]
Mammalian MsrB1-Sec/SECISdabsyl-Met-R-SO1.0--[15]
Mammalian MsrB2dabsyl-Met-R-SO0.17--[15]
Mammalian MsrB3dabsyl-Met-R-SO2.9--[15]

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Signaling Pathways and Logical Relationships

The formation and reduction of this compound are integral parts of complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.

NonEnzymatic_Methionine_Oxidation Met Methionine MetO This compound ROS Reactive Oxygen Species (H₂O₂, •OH, HOCl) ROS->MetO Oxidation

Diagram 1. Non-enzymatic oxidation of methionine by ROS.

Enzymatic_Regulation_of_Methionine_Oxidation cluster_oxidation Enzymatic Oxidation cluster_reduction Enzymatic Reduction MPO Myeloperoxidase (MPO) HOCl HOCl MPO->HOCl H2O2_Cl H₂O₂ + Cl⁻ H2O2_Cl->MPO Actin_Met Actin (Methionine) HOCl->Actin_Met Oxidation MICAL MICAL Proteins Actin_MetO Actin (this compound) MICAL->Actin_MetO Oxidizes MetO_protein Protein-Methionine Sulfoxide MetO_S Met-S-O MetO_protein->MetO_S MetO_R Met-R-O MetO_protein->MetO_R Met_protein Protein-Methionine MsrA MsrA MsrA->Met_protein Reduces MsrB MsrB MsrB->Met_protein Reduces MetO_S->MsrA MetO_R->MsrB

Diagram 2. Enzymatic oxidation and reduction pathways.

Experimental_Workflow_Methionine_Oxidation start Start: Protein Sample induce_ox Induce Oxidation (e.g., H₂O₂, HOCl) start->induce_ox enzymatic_rxn Enzymatic Reaction (e.g., MPO, MICAL) start->enzymatic_rxn quantify Quantify MetO induce_ox->quantify enzymatic_rxn->quantify hplc HPLC-UV quantify->hplc ms LC-MS/MS quantify->ms gel In-gel Shift Assay quantify->gel wb Western Blot quantify->wb analyze Analyze Impact on Protein Structure/Function quantify->analyze

Diagram 3. General experimental workflow for studying methionine oxidation.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments in the study of this compound formation.

Protocol for Inducing Methionine Oxidation in a Purified Protein using Hydrogen Peroxide (H₂O₂)
  • Protein Preparation: Prepare a solution of the purified protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The final protein concentration will depend on the specific protein and downstream application.

  • Oxidation Reaction: Add a stock solution of H₂O₂ to the protein solution to achieve the desired final concentration (e.g., 0.1-100 mM).[16][17]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to 2 hours).[16][17] The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional): To stop the reaction, catalase can be added to degrade the excess H₂O₂. Alternatively, the reaction can be stopped by proceeding immediately to the next step (e.g., buffer exchange or sample preparation for analysis).

  • Analysis: Analyze the extent of methionine oxidation using methods described in section 5.3.

Protocol for this compound Reductase (Msr) Activity Assay using Dabsyl-Met-SO

This protocol is adapted from previously described methods.[18][19][20]

  • Substrate Preparation:

    • Prepare a stock solution of dabsyl-L-methionine-R,S-sulfoxide (dabsyl-Met-R,S-O) in a suitable solvent (e.g., DMSO).[18]

    • For specific MsrA or MsrB activity, use the corresponding pure S or R diastereomer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 100-200 µL:

    • 50 mM Sodium Phosphate buffer, pH 7.5[19] or 30 mM Tris-HCl, pH 8.0[18]

    • 20 mM Dithiothreitol (DTT) as the reducing agent[18][19]

    • Cell or tissue extract containing Msr activity (protein concentration should be optimized)

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.[18]

  • Initiation of Reaction: Start the reaction by adding the dabsyl-Met-SO substrate to a final concentration of 0.2-0.5 mM.[18][19]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[18][19]

  • Termination of Reaction: Stop the reaction by adding 2 volumes of acetonitrile.[18][19]

  • Analysis by HPLC:

    • Centrifuge the terminated reaction to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with detection at 466 nm to quantify the formation of dabsyl-methionine.[18]

    • Use a standard curve of dabsyl-methionine to calculate the amount of product formed.

Protocols for Quantification of this compound
  • Protein Hydrolysis:

    • Hydrolyze the protein sample to release individual amino acids. A common method involves enzymatic digestion with a combination of proteases such as pronase, leucine (B10760876) aminopeptidase, and prolidase.[21][22]

    • Incubate the protein with the enzyme cocktail at 37°C for 20 hours.[21][22]

  • HPLC Analysis:

    • Separate the amino acids using a reverse-phase HPLC column.

    • Use a gradient elution with appropriate mobile phases (e.g., aqueous buffer and an organic solvent like acetonitrile).

    • Detect methionine and this compound using a UV detector at 214 nm.[21][22]

    • Quantify the amounts of methionine and this compound by comparing the peak areas to those of known standards.

  • Enzymatic Digestion:

    • Denature, reduce, and alkylate the protein sample.[23][24][25]

    • Digest the protein into peptides using a specific protease, most commonly trypsin.[23][24][25][26] Incubate at 37°C for 4-24 hours.[23]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a tandem mass spectrometer.

    • Identify and quantify the peptides containing methionine and this compound by their specific mass-to-charge ratios (m/z) and fragmentation patterns.

    • For absolute quantification, stable isotope-labeled internal standards can be used.[1][23][27][28]

Protocols for Detection of this compound
  • Protein Alkylation:

    • Treat the protein sample with an alkylating agent (e.g., iodoacetamide) at a low pH. Under these conditions, unoxidized methionine residues are alkylated, introducing a positive charge, while this compound residues do not react.[29][30]

  • PAGE:

    • Separate the alkylated and non-alkylated (oxidized) proteins on a native polyacrylamide gel at an acidic pH.[29]

  • Visualization:

    • Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. The alkylated (unoxidized) protein will migrate faster than the non-alkylated (oxidized) protein due to the introduced positive charge.[29]

  • SDS-PAGE and Transfer:

    • Separate the protein samples by SDS-PAGE and transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).[31][32][33]

  • Blocking:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[31][32][33]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for this compound.[16][17]

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[31][32][33]

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system.[31][32][33]

Conclusion

The formation of this compound is a multifaceted process involving both stochastic non-enzymatic reactions with ROS and highly regulated enzymatic pathways. This technical guide has provided a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. For researchers in basic science and drug development, a thorough comprehension of methionine oxidation is essential for elucidating cellular signaling, understanding disease pathogenesis, and ensuring the stability and efficacy of therapeutic proteins. The provided methodologies offer a robust toolkit for investigating the role of this critical post-translational modification in various biological contexts.

References

The Biological Significance of Methionine Sulfoxide Diastereomers (R and S): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methionine Sulfoxide (B87167) Diastereomers

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). While non-enzymatic oxidation typically produces a racemic mixture of these two forms, their biological fates and physiological impacts are distinctly governed by stereospecific enzymatic systems. This guide delves into the core biological significance of these diastereomers, their enzymatic regulation, and their roles in cellular signaling and disease, providing researchers with a comprehensive technical overview.

Biological Significance of Stereoisomerism

The stereochemistry of this compound is of profound biological importance, as the cellular machinery for its reduction is highly specific to each diastereomer. This stereospecificity underlies the differential roles of Met-S-SO and Met-R-SO in protein function, antioxidant defense, and cellular regulation. The reversible oxidation of methionine residues serves as a critical post-translational modification, akin to phosphorylation, that can modulate protein activity and signaling pathways.

The differential reduction of these diastereomers also has implications for aging and disease. A decline in the activity of the enzymes responsible for reducing this compound can lead to the accumulation of oxidized proteins, contributing to cellular dysfunction.

Enzymatic Control: this compound Reductases (MsrA and MsrB)

The reduction of this compound back to methionine is catalyzed by a family of enzymes known as this compound reductases (Msrs). These enzymes exhibit strict stereospecificity for the two diastereomers of MetO.

  • Methionine-S-sulfoxide Reductase (MsrA): This enzyme is specific for the reduction of the S-epimer of this compound (Met-S-SO). MsrA can reduce both free and protein-bound Met-S-SO. In mammals, a single MsrA gene encodes for isoforms that are localized to the cytosol, mitochondria, and nucleus.[1]

  • Methionine-R-sulfoxide Reductase (MsrB): This enzyme specifically reduces the R-epimer of this compound (Met-R-SO). In mammals, there are three MsrB genes (MsrB1, MsrB2, and MsrB3) whose protein products are targeted to different cellular compartments, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum.[1] MsrB enzymes are generally more efficient at reducing protein-bound Met-R-SO compared to the free amino acid.[2]

A key distinction in mammalian systems is the absence of a dedicated enzyme for the reduction of free Met-R-SO, a function carried out by the enzyme fRMsr in many unicellular organisms. This leads to a relative deficiency in the ability of mammalian cells to reduce free Met-R-SO.

The catalytic mechanism for both MsrA and MsrB involves a three-step process initiated by the formation of a sulfenic acid intermediate on a catalytic cysteine residue, followed by the formation of an intramolecular disulfide bond, and finally, reduction by a reducing agent, typically the thioredoxin (Trx) system.[3]

Quantitative Data: Comparative Kinetics of MsrA and MsrB

The kinetic parameters of MsrA and MsrB enzymes highlight their substrate specificities and catalytic efficiencies. The following tables summarize key kinetic data for mammalian Msr enzymes.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
MsrA
Human MsrADabsyl-Met-S-SO0.340.28820Human[4]
S. pneumoniae MsrADabsyl-Met-S-SO0.860.80930S. pneumoniae[4]
MsrB
Human MsrB1 (Sec)Dabsyl-Met-R-SO1.02.282280Human[2]
Human MsrB1 (Cys)Dabsyl-Met-R-SO1.10.0327Human[2]
Human MsrB2Dabsyl-Met-R-SO0.170.231353Human[2]
Human MsrB3Dabsyl-Met-R-SO2.92.29790Human[2]

Note: The use of dabsylated this compound is a common method for spectrophotometric assays of Msr activity. The kinetic parameters can vary depending on the specific substrate (free amino acid, peptide, or protein-bound) and the reducing system used (e.g., DTT or the thioredoxin system). The selenocysteine (B57510) (Sec)-containing MsrB1 exhibits significantly higher catalytic efficiency compared to its cysteine (Cys) mutant, highlighting the importance of selenium for its function.[1][2]

Signaling Pathways Involving this compound

The reversible oxidation of methionine serves as a regulatory switch in several key signaling pathways.

Regulation of CaMKII Activity

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling. Under conditions of oxidative stress, paired methionine residues (Met281/282) in the regulatory domain of CaMKII can be oxidized.[5][6] This oxidation leads to a sustained, calcium-independent activation of the kinase.[5][6][7][8] This process is reversed by MsrA, which reduces the oxidized methionine residues, thereby downregulating CaMKII activity.[7][9] This regulatory cycle plays a critical role in cellular processes such as apoptosis in cardiomyocytes.[5][7][8]

CaMKII_Signaling ROS Reactive Oxygen Species (ROS) CaMKII_inactive CaMKII (Inactive) ROS->CaMKII_inactive Oxidation CaM Ca2+/Calmodulin CaM->CaMKII_inactive Binding CaMKII_active_CaM CaMKII (Active) (CaM-bound) CaMKII_inactive->CaMKII_active_CaM CaMKII_active_ox CaMKII (Active) (Oxidized Met281/282) CaMKII_inactive->CaMKII_active_ox Downstream Downstream Signaling & Apoptosis CaMKII_active_CaM->Downstream MsrA MsrA CaMKII_active_ox->MsrA Substrate CaMKII_active_ox->Downstream MsrA->CaMKII_inactive Reduction

CaMKII activation by methionine oxidation.
Regulation of the Actin Cytoskeleton

The dynamics of the actin cytoskeleton are regulated by the reversible oxidation of specific methionine residues within the actin protein. The MICAL (Molecule Interacting with CasL) family of flavoprotein monooxygenases stereospecifically oxidizes actin at Met44 and Met47 to the R-sulfoxide form.[10] This oxidation promotes the disassembly of actin filaments (F-actin). The selenoprotein MsrB1 specifically reduces these Met-R-SO residues, facilitating the reassembly of actin filaments.[10][11] This MICAL-MsrB1 enzymatic cycle provides a precise redox-based mechanism for controlling actin dynamics, which is crucial for processes such as cell motility and immune responses.[10]

Actin_Regulation MICAL MICAL (Monooxygenase) F_Actin F-Actin (Filamentous) MICAL->F_Actin Oxidation of Met44/47 MsrB1 MsrB1 G_Actin_MetO G-Actin (Met-R-SO) MsrB1->G_Actin_MetO Reduction F_Actin->G_Actin_MetO Depolymerization Actin_Disassembly Actin Disassembly G_Actin_MetO->MsrB1 Substrate G_Actin_MetO->F_Actin Repolymerization Actin_Assembly Actin Assembly

Regulation of actin dynamics by MICAL and MsrB1.

Role in Disease: Alzheimer's Disease

Oxidative stress is a well-established factor in the pathogenesis of Alzheimer's disease (AD). The accumulation of oxidized proteins, including those with this compound residues, is a hallmark of the disease. Studies have shown a significant decline in MsrA activity in various brain regions of AD patients. This reduction in MsrA activity could impair the brain's antioxidant defense mechanisms and lead to the accumulation of oxidized proteins, potentially contributing to neuronal dysfunction and cell death. The oxidation of methionine residues in amyloid-beta (Aβ) peptides can also influence their aggregation and toxicity.

Experimental Protocols

Preparation of Dabsylated this compound Diastereomers

This protocol describes the preparation of dabsyl-Met-S-SO and dabsyl-Met-R-SO, which are common substrates for MsrA and MsrB activity assays.

Materials:

  • L-methionine-S-sulfoxide and L-methionine-R-sulfoxide

  • Dabsyl chloride

  • Acetone (B3395972)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Heating block or water bath at 70°C

  • HPLC system with a C18 column

Procedure:

  • Prepare Dabsyl Chloride Solution: Dissolve dabsyl chloride in acetone to a final concentration of 4 mg/mL. This solution should be prepared fresh.

  • Prepare this compound Solutions: Prepare separate 10 mM stock solutions of L-methionine-S-sulfoxide and L-methionine-R-sulfoxide in water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the 10 mM this compound solution (either S or R form) with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 100 µL of the 4 mg/mL dabsyl chloride solution in acetone.

    • Vortex the mixture briefly and incubate at 70°C for 15 minutes in a heating block or water bath.

  • Stopping the Reaction: After incubation, cool the reaction mixture to room temperature. The reaction is stopped by the consumption of dabsyl chloride.

  • HPLC Analysis and Purification:

    • The dabsylated this compound diastereomers can be purified and their concentrations determined by reverse-phase HPLC.

    • A typical HPLC system would use a C18 column with a gradient elution profile. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium acetate, pH 4.16) can be used.[12]

    • The dabsylated compounds are detected by their absorbance in the visible range (around 436 nm).

    • The retention times for dabsyl-Met-S-SO and dabsyl-Met-R-SO will differ, allowing for their separation and quantification against a standard curve of dabsylated methionine.

MsrA and MsrB Activity Assays using HPLC

This protocol outlines a general method for measuring the activity of MsrA and MsrB using their respective dabsylated substrates and a reducing agent.

Materials:

  • Purified MsrA or MsrB enzyme, or cell/tissue extracts

  • Dabsyl-Met-S-SO and Dabsyl-Met-R-SO substrates (prepared as described above)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Reducing agent:

    • Dithiothreitol (DTT) for a direct assay (typically 20 mM final concentration).

    • Thioredoxin system (Thioredoxin, Thioredoxin Reductase, and NADPH) for a more physiologically relevant assay.

  • Acetonitrile for stopping the reaction

  • HPLC system with a C18 column and a visible-wavelength detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Reaction buffer

      • Reducing agent (DTT or the thioredoxin system)

      • A known amount of enzyme or cell/tissue extract

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding the dabsylated substrate (dabsyl-Met-S-SO for MsrA or dabsyl-Met-R-SO for MsrB) to a final concentration typically in the range of 100-500 µM.

    • The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding 2-3 volumes of acetonitrile. This will precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto a C18 column.

    • Separate the product (dabsyl-methionine) from the substrate (dabsyl-methionine sulfoxide) using a suitable gradient of acetonitrile in an aqueous buffer.

    • Monitor the elution profile at the appropriate wavelength for dabsylated compounds (around 436 nm).

  • Quantification:

    • The amount of dabsyl-methionine produced is quantified by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

    • The enzyme activity is then calculated and expressed in units such as nmol of product formed per minute per mg of protein.

References

The Double-Edged Sword: Methionine Sulfoxide's Role in Oxidative Stress Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification at the heart of cellular redox biology. Once considered mere molecular damage, it is now recognized as a key player in a sophisticated signaling network that responds to and mitigates oxidative stress. This technical guide provides a comprehensive overview of methionine sulfoxide's involvement in oxidative stress pathways, detailing its formation, enzymatic reduction, and its impact on protein function and cellular signaling. We present quantitative data on MetO levels and enzyme kinetics, detailed experimental protocols for its study, and visual representations of key signaling pathways to equip researchers and drug development professionals with the necessary knowledge to explore this pivotal area of redox regulation.

Introduction: Methionine Oxidation as a Key Event in Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl) can overwhelm the cell's antioxidant defenses, leading to the oxidation of various biomolecules.[1] Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation, resulting in the formation of this compound (MetO).[2] This oxidation introduces a chiral center at the sulfur atom, leading to two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[2]

The accumulation of MetO can alter protein structure and function, potentially leading to cellular damage and contributing to the pathology of various diseases, including neurodegenerative disorders.[3] However, the cell has evolved a dedicated repair system, the this compound reductases (Msrs), which catalyze the reduction of MetO back to methionine, thus restoring protein function and contributing to the overall antioxidant defense.[4] This reversible nature of methionine oxidation also positions it as a crucial mechanism for regulating protein activity and signal transduction.[5]

The this compound Reductase (Msr) System: Guardians of the Proteome

The Msr system is a ubiquitous and highly conserved enzymatic pathway responsible for repairing oxidized methionine residues.[6] This system comprises two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of MetO.[4]

  • This compound Reductase A (MsrA): Specifically reduces the S-diastereomer of this compound (Met-S-O) in both free and protein-bound forms.[4]

  • This compound Reductase B (MsrB): Specifically reduces the R-diastereomer of this compound (Met-R-O), primarily in proteins.[4]

The catalytic cycle of both MsrA and MsrB involves the formation of a sulfenic acid intermediate, which is then resolved through the formation of an intramolecular disulfide bond. The oxidized enzyme is subsequently regenerated by the thioredoxin (Trx) system, which utilizes NADPH as a reducing equivalent.[6]

Quantitative Data on Msr Enzyme Kinetics

The efficiency of the Msr system is critical for maintaining cellular homeostasis under oxidative stress. The kinetic parameters of MsrA and MsrB have been characterized for various substrates, highlighting their catalytic proficiency.

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference(s)
S. pneumoniae MsrA (in MsrAB)Dabsyl-Met-S-O440 ± 50150 ± 65.7 x 10³[7]
S. pneumoniae MsrB (in MsrAB)Dabsyl-Met-R-O22 ± 250 ± 13.8 x 10⁴[7]
Human MsrB1 (Selenoprotein R)Dabsyl-Met-R-O200--[8]
Human MsrB2Dabsyl-Met-R-O50--[8]
Human MsrB3Dabsyl-Met-R-O200--[8]

Note: Kinetic parameters can vary significantly depending on the specific protein substrate and the experimental conditions.

This compound as a Modulator of Signaling Pathways

Beyond its role in protein damage and repair, the reversible oxidation of methionine serves as a regulatory switch in several key signaling pathways. This "redox signaling" allows cells to respond dynamically to changes in the intracellular redox environment.

Regulation of CaMKII Activity

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling in various cell types, including neurons and cardiomyocytes. Under oxidative stress, ROS can directly oxidize two critical methionine residues (Met281/282) in the regulatory domain of CaMKII.[9][10] This oxidation prevents the regulatory domain from re-associating with the catalytic domain, leading to sustained, Ca²⁺/CaM-independent activation of the kinase.[9][10] This persistent activation can have pathological consequences, such as apoptosis in cardiomyocytes.[9] The activity of oxidized CaMKII can be reversed by MsrA, which reduces the MetO residues and restores the kinase to its inactive state.[9]

CaMKII_Activation ROS Reactive Oxygen Species (ROS) CaMKII_inactive CaMKII (Inactive) Met-S-S-Met ROS->CaMKII_inactive Oxidation CaMKII_active CaMKII (Active) Met(O)-S-S-Met(O) CaMKII_inactive->CaMKII_active Activation CaMKII_active->CaMKII_inactive Reduction Downstream Downstream Signaling (e.g., Apoptosis) CaMKII_active->Downstream MsrA MsrA CaMKII_active->MsrA MsrA->CaMKII_active Trx_ox Thioredoxin (ox) MsrA->Trx_ox Trx_red Thioredoxin (red) Trx_red->MsrA

CaMKII activation by methionine oxidation.
Regulation of Actin Polymerization

The dynamic regulation of the actin cytoskeleton is essential for numerous cellular processes, including cell motility, division, and morphology. The MICAL (Molecule Interacting with CasL) family of flavoprotein monooxygenases can directly oxidize specific methionine residues (Met44 and Met47) on actin filaments.[2][11] This oxidation leads to the disassembly of actin filaments (F-actin) into monomeric actin (G-actin).[2][11] This process is reversed by MsrB1, which specifically reduces the resulting Met-R-O residues, thereby promoting actin polymerization.[11][12] This MICAL-MsrB1 redox system provides a precise mechanism for controlling actin dynamics in response to cellular signals.[11][12]

Actin_Polymerization MICAL MICAL F_actin F-Actin (Polymerized) MICAL->F_actin Oxidation G_actin_ox G-Actin (Oxidized Met) F_actin->G_actin_ox Depolymerization MsrB1 MsrB1 G_actin_ox->MsrB1 Reduction G_actin_red G-Actin (Reduced Met) MsrB1->G_actin_red Trx_ox Thioredoxin (ox) MsrB1->Trx_ox G_actin_red->F_actin Polymerization Trx_red Thioredoxin (red) Trx_red->MsrB1

Regulation of actin polymerization by methionine oxidation.
Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. The activation of the canonical NF-κB pathway is controlled by the IκB kinase (IKK) complex. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, including ROS, the IKK complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. The MsrA enzyme has been shown to negatively regulate neuroinflammation by inhibiting the ROS-mediated activation of the MAPK and NF-κB signaling pathways.[13] While the precise molecular target of MsrA within this pathway is still under investigation, it is clear that by reducing oxidative stress, the Msr system can dampen pro-inflammatory signaling.

NFkB_Pathway cluster_0 ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_exp Gene Expression (Inflammation) Nucleus->Gene_exp Msr_system Msr System Msr_system->ROS Inhibition

Inhibition of NF-κB signaling by the Msr system.

Experimental Protocols for Studying this compound

Quantification of this compound by Mass Spectrometry

This proteomic technique allows for the enrichment and identification of MetO-containing peptides from complex mixtures.[3][6][14]

Workflow:

COFRADIC_Workflow start Protein Sample digest Tryptic Digestion start->digest rp_hplc1 1st Dimension RP-HPLC (Fractionation) digest->rp_hplc1 msr_treatment MsrA/B Treatment (Reduction of MetO) rp_hplc1->msr_treatment rp_hplc2 2nd Dimension RP-HPLC (Separation) msr_treatment->rp_hplc2 lc_msms LC-MS/MS Analysis rp_hplc2->lc_msms end Identification and Quantification of MetO lc_msms->end

COFRADIC workflow for MetO analysis.

Detailed Steps:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and perform a standard tryptic digestion.

  • First Dimension RP-HPLC: Separate the resulting peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and collect fractions.

  • Msr Treatment: Treat each fraction with a mixture of MsrA and MsrB to specifically reduce MetO residues to methionine. This will increase the hydrophobicity of the formerly oxidized peptides.

  • Second Dimension RP-HPLC: Re-inject each treated fraction onto the same RP-HPLC column under identical conditions. The peptides that contained MetO will now elute at a later retention time.

  • LC-MS/MS Analysis: Collect the shifted peaks and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides and pinpoint the sites of methionine oxidation.

This method allows for the accurate quantification of in vivo MetO levels by distinguishing them from artifactual oxidation during sample preparation.[15]

Workflow:

Isotope_Labeling_Workflow start Protein Sample (in vivo ¹⁶O-MetO) oxidation Oxidation with H₂¹⁸O₂ start->oxidation digest Tryptic Digestion oxidation->digest lc_ms LC-MS Analysis digest->lc_ms end Quantification of ¹⁶O/¹⁸O Ratio lc_ms->end

Workflow for ¹⁸O-isotope labeling of MetO.

Detailed Steps:

  • Protein Extraction and Oxidation: Lyse cells or tissues in the presence of ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). This will oxidize all remaining unoxidized methionine residues to ¹⁸O-MetO. The in vivo oxidized methionines will remain as ¹⁶O-MetO.

  • Tryptic Digestion: Perform a standard tryptic digestion of the protein sample.

  • LC-MS Analysis: Analyze the peptide mixture by LC-MS.

  • Quantification: In the mass spectrometer, peptides containing in vivo oxidized methionine will have a mass corresponding to ¹⁶O-MetO, while peptides with artifactually oxidized methionine will have a mass corresponding to ¹⁸O-MetO (a 2 Da mass shift). The ratio of the peak intensities for the ¹⁶O- and ¹⁸O-labeled peptides allows for the accurate quantification of the original in vivo methionine oxidation level.

This compound Reductase Activity Assay

This HPLC-based assay measures the activity of MsrA and MsrB in cell or tissue extracts using a dabsylated MetO substrate.[16]

Materials:

  • Dabsyl-Met-S-O and Dabsyl-Met-R-O substrates

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • Dithiothreitol (DTT)

  • Acetonitrile

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the cell lysate, reaction buffer, and DTT.

  • Pre-incubate: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Start the reaction: Add the dabsylated MetO substrate (either the S- or R-diastereomer to measure MsrA or MsrB activity, respectively) to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction: Terminate the reaction by adding an equal volume of acetonitrile.

  • Centrifuge: Centrifuge the mixture to pellet any precipitated protein.

  • HPLC analysis: Inject the supernatant onto the HPLC system. The product of the reaction, dabsyl-methionine, will have a different retention time than the dabsyl-methionine sulfoxide substrate.

  • Quantify: Determine the amount of dabsyl-methionine produced by integrating the peak area and comparing it to a standard curve. Enzyme activity can then be calculated and expressed as nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

The reversible oxidation of methionine to this compound has emerged as a fundamental mechanism in the cellular response to oxidative stress. It is no longer viewed solely as a marker of damage but as an integral part of a complex regulatory network that influences a wide array of cellular processes. The Msr system plays a critical role in maintaining proteostasis and modulating signaling pathways, making it a promising target for therapeutic intervention in diseases associated with oxidative stress.

Future research in this field will likely focus on:

  • Identifying novel protein targets whose function is regulated by methionine oxidation.

  • Elucidating the intricate interplay between the Msr system and other antioxidant pathways.

  • Developing specific and potent modulators of Msr activity for therapeutic applications.

  • Utilizing quantitative proteomics to create a comprehensive map of the "methionine oxidome" under various physiological and pathological conditions.

A deeper understanding of the multifaceted role of this compound in oxidative stress pathways will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a wide range of human diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The oxidation of methionine to methionine sulfoxide (B87167) (MetO) is a ubiquitous post-translational modification with profound implications for cellular aging and the pathogenesis of age-related diseases.[1][2][3] This technical guide provides an in-depth examination of the core mechanisms by which methionine sulfoxide contributes to the aging process and the onset and progression of diseases such as neurodegenerative and cardiovascular disorders. It details the enzymatic systems responsible for the repair of oxidized methionine, the functional consequences of this oxidative damage on proteins, and the intricate signaling pathways involved. This document also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Oxidation of Methionine and its Biological Ramifications

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), which are natural byproducts of aerobic metabolism.[1][4][5] This oxidation converts methionine to this compound (MetO), a modification that can alter protein structure, function, and interactions.[3][6] The accumulation of MetO is a hallmark of oxidative stress and has been strongly implicated as a significant contributor to the aging process and various age-related pathologies.[1][2][3][4][7]

The oxidation of methionine results in the formation of two diastereomers, methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[3][5][8] Fortunately, cells have evolved a dedicated repair system, the this compound reductases (Msrs), which stereospecifically reduce these oxidized forms back to methionine, thereby restoring protein function and mitigating oxidative damage.[1][2][3][4][8][9] This enzymatic repair system underscores the critical importance of maintaining methionine in its reduced state for cellular health and longevity.

The this compound Reductase (Msr) System: Guardians Against Oxidative Damage

The Msr system is the primary defense mechanism against the deleterious effects of methionine oxidation. It comprises two main classes of enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of this compound.

  • This compound Reductase A (MsrA): MsrA specifically reduces the S-epimer of this compound (Met-S-O).[1][8]

  • This compound Reductase B (MsrB): MsrB is responsible for reducing the R-epimer of this compound (Met-R-O).[1][8]

Both MsrA and MsrB enzymes are dependent on the thioredoxin (Trx) system for their regeneration, which in turn utilizes NADPH as a reducing equivalent.[9] The ubiquitous presence of the Msr system across all domains of life highlights its fundamental role in cellular maintenance and protection against oxidative stress.[9]

Signaling Pathway of Methionine Oxidation and Repair

The interplay between ROS, methionine, and the Msr system can be visualized as a cyclical process.

Methionine_Oxidation_Repair ROS Reactive Oxygen Species (ROS) Met Methionine (Met) ROS->Met MetO This compound (MetO) (Met-S-O & Met-R-O) Met->MetO Oxidation MsrA MsrA MetO->MsrA (for Met-S-O) MsrB MsrB MetO->MsrB (for Met-R-O) Protein_damage Protein Dysfunction, Aggregation, Aging, Disease MetO->Protein_damage MsrA->Met Reduction Trx_ox Thioredoxin (Oxidized) MsrA->Trx_ox MsrB->Met Reduction MsrB->Trx_ox Trx_red Thioredoxin (Reduced) Trx_red->MsrA Trx_red->MsrB NADP NADP+ Trx_red->NADP NADPH NADPH NADPH->Trx_red Trx Reductase

Caption: The cycle of methionine oxidation by ROS and its repair by the Msr system.

Quantitative Impact of this compound and Msr Function on Lifespan

Numerous studies across different model organisms have provided quantitative evidence for the critical role of the Msr system in determining lifespan.

Model OrganismGenetic ModificationEffect on LifespanReference
Mus musculus (Mouse)MsrA knockout~40% reduction[1][8]
Drosophila melanogaster (Fruit fly)MsrA overexpression (nervous system)~70% extension[8]
Saccharomyces cerevisiae (Yeast)MsrA deletion25% decrease[7]
Saccharomyces cerevisiae (Yeast)MsrA overexpression25% increase[7]
Saccharomyces cerevisiae (Yeast)Simultaneous deletion of MsrA and MsrB63% reduction[7]
Saccharomyces cerevisiae (Yeast)MsrB overexpression (calorie restriction)120% extension[7]

This compound in Age-Related Diseases

The accumulation of this compound and dysfunction of the Msr system are increasingly recognized as key contributors to the pathology of several age-related diseases.

Neurodegenerative Diseases

Oxidative stress is a major factor in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10][11]

  • Alzheimer's Disease: The oxidation of methionine-35 in amyloid-β peptide is thought to be a critical event in its aggregation and neurotoxicity.[9] The absence of MsrA has been shown to modify amyloid-β solubility and cause mitochondrial dysfunction in mouse models of Alzheimer's.[9]

  • Parkinson's Disease: Oxidation of methionine residues in α-synuclein is believed to be a primary driver of its fibrillation, a key pathological feature of Parkinson's disease.[9]

Cardiovascular Disease

Recent evidence suggests a role for this compound in cardiovascular pathologies.

  • Atherosclerosis: Overexpression of MsrA has been shown to attenuate atherosclerosis by repairing dysfunctional high-density lipoprotein (HDL).[12]

  • Moyamoya Disease: A study found significantly higher levels of serum this compound in patients with Moyamoya disease, a progressive cerebrovascular disorder, suggesting it as a potential risk factor.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound and Msr activity.

Measurement of this compound Reductase (Msr) Activity

A common method for determining Msr activity involves the use of dabsylated this compound substrates and analysis by high-performance liquid chromatography (HPLC).

Protocol: HPLC-Based Msr Activity Assay

  • Substrate Preparation:

    • Prepare a racemic mixture of dabsyl-Methionine-R,S-sulfoxide to measure total Msr activity.[14]

    • For specific measurement of MsrA and MsrB activity, prepare individual dabsyl-Methionine-S-sulfoxide and dabsyl-Methionine-R-sulfoxide substrates. This involves the separation of the R- and S-diastereomers from a racemic mixture using picric acid precipitation, followed by derivatization with dabsyl chloride.[14]

  • Reaction Mixture:

    • Combine the following in a reaction tube:

      • 50 mM sodium phosphate (B84403) buffer (pH 7.5)

      • 20 mM Dithiothreitol (DTT) as a reducing agent

      • 200 µM dabsyl-Met-R-SO or dabsyl-Met-S-SO

      • 0.1-25 µg of purified protein extract[15]

    • The total reaction volume is typically 100 µl.[15]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.[15]

  • Reaction Termination:

    • Stop the reaction by adding 200 µl of acetonitrile.[15]

  • HPLC Analysis:

    • Analyze the reaction mixture using reverse-phase HPLC to separate and quantify the dabsylated methionine product from the dabsylated this compound substrate.[14] The reduction product is detected by its absorbance.[8]

Msr_Activity_Assay cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis racemic_meto Racemic Met-R,S-O picric_acid Picric Acid Precipitation racemic_meto->picric_acid dabsyl_cl Dabsyl Chloride Derivatization picric_acid->dabsyl_cl dabsyl_met_s_o Dabsyl-Met-S-O dabsyl_cl->dabsyl_met_s_o dabsyl_met_r_o Dabsyl-Met-R-O dabsyl_cl->dabsyl_met_r_o reaction_mix Prepare Reaction Mix: - Buffer (pH 7.5) - DTT - Dabsyl-MetO Substrate - Protein Extract dabsyl_met_s_o->reaction_mix dabsyl_met_r_o->reaction_mix incubation Incubate at 37°C for 30 min reaction_mix->incubation termination Terminate with Acetonitrile incubation->termination hplc Reverse-Phase HPLC termination->hplc quantification Quantify Dabsyl-Met (Product) hplc->quantification

Caption: Workflow for the HPLC-based Msr activity assay.

Proteomic Analysis of this compound

Identifying and quantifying this compound on a proteome-wide scale is crucial for understanding its role in cellular processes. A common approach is COFRADIC (Combined Fractional Diagonal Chromatography).

Protocol: COFRADIC for this compound Proteomics

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues of interest.

    • Perform a standard tryptic digestion to generate peptides.

  • First Dimension RP-HPLC:

    • Separate the peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect fractions.

  • Oxidation of Methionine:

    • Treat the collected peptide fractions with a mild oxidizing agent, such as hydrogen peroxide, to convert all methionine residues to this compound. This step is for creating a reference and is part of the diagonal chromatography principle.

  • Second Dimension RP-HPLC:

    • Separate the peptides from each fraction again using the same RP-HPLC conditions as in the first dimension.

    • Peptides containing this compound will have a different retention time and will elute at a different position compared to their original elution, allowing for their specific collection.

  • Mass Spectrometry Analysis:

    • Analyze the collected fractions containing the shifted peptides by mass spectrometry (MS) to identify the proteins and the specific sites of methionine oxidation.

COFRADIC_Workflow start Protein Extraction & Tryptic Digestion rp_hplc1 1st Dimension RP-HPLC Separation start->rp_hplc1 fractionation1 Collect Fractions rp_hplc1->fractionation1 oxidation Mild Oxidation (e.g., H2O2) fractionation1->oxidation rp_hplc2 2nd Dimension RP-HPLC Separation oxidation->rp_hplc2 fractionation2 Collect Shifted (MetO-containing) Peptide Fractions rp_hplc2->fractionation2 ms_analysis Mass Spectrometry (LC-MS/MS) fractionation2->ms_analysis identification Identify Oxidized Proteins and Sites ms_analysis->identification

Caption: The COFRADIC workflow for proteomic analysis of this compound.

Conclusion and Future Directions

The reversible oxidation of methionine to this compound represents a critical nexus in the interplay between oxidative stress, protein function, and the aging process. The Msr system's role in repairing this damage is fundamental to maintaining cellular homeostasis and longevity. A growing body of evidence implicates dysregulation of this system in the pathogenesis of major age-related diseases, highlighting its potential as a therapeutic target.

Future research should focus on:

  • Developing more sensitive and specific methods for the in vivo detection and quantification of this compound at the proteome level.

  • Elucidating the specific protein targets of methionine oxidation that are most critical to the aging phenotype and disease progression.

  • Identifying small molecule activators of the Msr system as potential therapeutic agents to combat age-related decline and disease.

  • Investigating the interplay between the Msr system and other cellular stress response pathways to gain a more holistic understanding of the aging process.

By deepening our understanding of the mechanisms governing this compound metabolism, we can pave the way for novel interventions aimed at promoting healthy aging and treating a wide range of age-related diseases.

References

An In-depth Guide to the Natural Occurrence and Physiological Levels of Methionine Sulfoxide in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO).[1][2][3] This post-translational modification can alter the structure and function of proteins, potentially leading to cellular damage and contributing to aging and various diseases.[1][2] However, this oxidation is reversible through the action of the methionine sulfoxide reductase (Msr) enzyme system, which plays a crucial role in antioxidant defense and protein repair.[1][4][5] This technical guide provides a comprehensive overview of the natural occurrence of MetO in tissues, its physiological levels, the methodologies for its quantification, and its role in cellular signaling.

Natural Occurrence and Physiological Levels of this compound

This compound is a natural consequence of aerobic metabolism and the associated production of ROS.[5] Its levels can increase with age and under conditions of oxidative stress.[1][6] The steady-state content of protein-bound this compound in the tissues of mice is estimated to be between 4% and 10% of the total methionine.[7]

The concentration of free MetO can vary significantly between different biological fluids and tissues. For instance, in mouse plasma, free methionine-R-sulfoxide (Met-R-SO) has been detected at levels of approximately 9 μM, while the S-form (Met-S-SO) was undetectable, likely due to its efficient reduction by the enzyme MsrA.[6] In MsrA knockout mice, however, plasma levels of free Met-S-SO reached about 14 μM.[6]

Quantitative data on MetO levels in various tissues are crucial for understanding its physiological and pathological roles. The following table summarizes available data from the literature.

Table 1: Physiological Levels of this compound in Tissues
Tissue/BiofluidSpeciesAnalyteConcentration / LevelMethod of DetectionReference
PlasmaMouseFree Met-R-SO~9 μMNot Specified[6]
PlasmaMouse (MsrA knockout)Free Met-S-SO~14 μMNot Specified[6]
PlasmaHuman (Familial AD)Protein-bound MetOElevated in a 120 kDa bandWestern Blot[8]
PlasmaHuman (Alzheimer's Disease)Protein-bound MetOIncreased levelsWestern Blot[9]
BrainRatProtein-bound MetODetected in Aldolase, Hemoglobin, AlbuminMass Spectrometry[10]
LiverRatProtein Carbonyls (MetO marker)Reduced by MetO administration after 1 hrSpectrophotometry[11]
Various TissuesMouseProtein-bound MetO4-10% of total methionineNot Specified[7]

Note: Direct quantitative comparisons are challenging due to variations in analytical methods and units of measurement across studies.

The this compound Reductase (Msr) System

The enzymatic repair of oxidized methionine residues is carried out by the this compound reductase (Msr) system. This system is comprised of two main classes of enzymes: MsrA and MsrB.[1][12]

  • MsrA stereospecifically reduces the S-diastereomer of MetO (Met-S-SO) in both free and protein-bound forms.[1][5]

  • MsrB is specific for the R-diastereomer of protein-bound MetO (Met-R-SO).[1][5] Mammals have three MsrB genes (MsrB1, MsrB2, MsrB3) whose products are targeted to different cellular compartments, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum.[13][14]

This repair system not only restores protein function but also acts as a potent antioxidant system by catalytically scavenging ROS in a cyclic process of methionine oxidation and reduction.[4][12]

Signaling Pathway of the Msr System

The Msr system is a key player in redox signaling. The reversible oxidation of specific methionine residues can act as a molecular switch, modulating protein activity and downstream signaling pathways.[12][13] The accumulation of MetO can trigger signaling cascades that regulate the expression of antioxidant enzymes, including MsrA itself.[12]

Msr_Cycle cluster_regeneration Reductant Regeneration Met Protein-Methionine (Met) MetO Protein-Methionine Sulfoxide (MetO) Met->MetO Oxidation MetO->Met Reduction Msr MsrA (for S-form) MsrB (for R-form) Msr->MetO Trx_ox Thioredoxin (ox) Msr->Trx_ox transfers e- ROS Reactive Oxygen Species (ROS) ROS->Met Trx_red Thioredoxin (red) Trx_ox->Trx_red Reduction Trx_red->Msr donates e- TR Thioredoxin Reductase TR->Trx_ox TR->Trx_ox NADPH NADPH TR->NADPH uses NADPH->TR provides e- NADP NADP+

The this compound Reductase (Msr) Cycle.

Experimental Protocols for this compound Quantification

Accurate quantification of MetO is challenging because methionine can be artificially oxidized during sample preparation and analysis.[15] Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this analysis.

General Protocol: LC-MS-based Quantification of Protein-Bound MetO

This protocol outlines a common workflow for determining the level of MetO in protein samples, incorporating steps to minimize artifactual oxidation.

1. Sample Preparation & Protein Extraction:

  • Homogenize tissue samples in a lysis buffer containing protease inhibitors and metal chelators (e.g., EDTA, DTPA) to prevent metal-catalyzed oxidation.

  • Perform all steps on ice to minimize enzymatic activity and spontaneous oxidation.

  • Quantify total protein concentration using a standard assay (e.g., BCA or Bradford).

2. Isotope Labeling (Optional but Recommended for Accuracy):

  • To differentiate between naturally occurring MetO and artifactual oxidation, an isotope labeling strategy can be employed.[15][16]

  • Incubate the protein sample with hydrogen peroxide enriched with a heavy oxygen isotope (H₂¹⁸O₂). This converts all unoxidized methionine residues to Met¹⁸O.[15]

  • The naturally occurring MetO will remain as Met¹⁶O. The ratio of Met¹⁶O to Met¹⁸O, determined by mass spectrometry, provides an accurate measure of the original oxidation state.[15]

3. Reduction and Alkylation:

4. Proteolytic Digestion:

  • Dilute the sample to reduce the denaturant concentration to a level compatible with enzyme activity.

  • Digest the proteins into smaller peptides using a specific protease, most commonly trypsin. Incubate at 37°C for several hours or overnight.

5. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Separation: Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). Peptides are separated based on their hydrophobicity.

  • Detection: Introduce the eluted peptides into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the peptides.

  • Identification: Identify peptides containing methionine by matching their fragmentation patterns (MS/MS spectra) to a protein sequence database.

  • Quantification: The amount of a specific peptide containing MetO is quantified by the area under the peak in the extracted ion chromatogram. The percentage of oxidation is calculated as: (Area of MetO-containing peptide) / (Area of MetO-containing peptide + Area of Met-containing peptide) * 100

Experimental_Workflow A 1. Tissue Homogenization (with protease/metal inhibitors) B 2. Protein Quantification A->B C 3. Isotope Labeling (optional) (e.g., with H₂¹⁸O₂) B->C D 4. Denaturation, Reduction (DTT) & Alkylation (IAA) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Peptide ID & Quantification) F->G

Workflow for MetO Quantification.

Conclusion

This compound is a significant post-translational modification that serves as a biomarker for oxidative stress and plays a role in cellular signaling. Its levels are dynamically controlled by the Msr enzyme system. Accurate quantification of MetO in tissues is critical for research into aging, neurodegenerative diseases, and other pathologies linked to oxidative damage. The methodologies and data presented in this guide provide a foundational resource for professionals in the fields of biomedical research and drug development.

References

The Evolutionary Sentinel: A Technical Guide to Methionine Sulfoxide and its Reductases

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) stands as a critical post-translational modification, deeply rooted in the evolutionary battle against oxidative stress. This technical guide provides an in-depth exploration of the evolutionary conservation of methionine sulfoxide and the enzymes responsible for its reduction, the this compound reductases (Msrs). We delve into the structural and mechanistic intricacies of the two major classes of these enzymes, MsrA and MsrB, which stereospecifically reduce the S and R epimers of this compound, respectively. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of Msr activity, and visualizes the complex signaling and catalytic pathways involved. The profound conservation of the Msr system across all domains of life underscores its fundamental role in cellular defense, protein function regulation, and its emerging significance as a therapeutic target in a range of oxidative stress-related pathologies.

Introduction: The Significance of Methionine Oxidation and Repair

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of a diastereomeric mixture of methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[1][2] This oxidation can alter protein structure and function, potentially leading to cellular damage and contributing to aging and disease.[3][4] Nature has evolved a highly conserved enzymatic repair system to counteract this damage, centered around the this compound reductases (Msrs).[3][5]

The Msr system is comprised of two main enzyme families: MsrA, which is specific for the S-epimer of MetO, and MsrB, which reduces the R-epimer.[3][5] The near-universal presence of Msr genes in aerobic organisms, from bacteria to humans, highlights their indispensable role in maintaining cellular homeostasis.[3] This system not only functions as a direct protein repair mechanism but also participates in a cyclic process of methionine oxidation and reduction that can scavenge ROS, acting as a catalytic antioxidant system.[5] Furthermore, the reversible nature of methionine oxidation is now recognized as a subtle and specific post-translational modification that can regulate protein function in a manner analogous to phosphorylation.[4]

This guide will provide a comprehensive overview of the evolutionary conservation of this vital system, present quantitative data on enzyme kinetics, detail experimental methodologies for its study, and illustrate the key biochemical pathways.

Evolutionary Conservation and Distribution

The MsrA and MsrB enzyme families are structurally distinct and are believed to have evolved independently.[6] Despite their different evolutionary origins, they have converged on a similar function, underscoring the critical importance of reducing both MetO diastereomers.

  • MsrA: Found in virtually all organisms, including those living in anaerobic environments, suggesting a role in protecting against transient oxidative stress.[3] Mammalian genomes typically contain a single MsrA gene, which can produce different isoforms targeted to the cytosol, nucleus, and mitochondria through alternative splicing.[5]

  • MsrB: Also widely distributed, with mammals possessing three MsrB genes (MsrB1, MsrB2, and MsrB3).[5] These isoenzymes exhibit distinct subcellular localizations, with MsrB1 (a selenoprotein) found in the cytosol and nucleus, MsrB2 in the mitochondria, and MsrB3 in the endoplasmic reticulum and mitochondria.[6] This compartmentalization ensures the repair of oxidized proteins throughout the cell.

  • fRMsr: A third family, the free methionine-R-sulfoxide reductase, is specific for the reduction of free Met-R-O.[7] Interestingly, this enzyme is present in unicellular organisms but appears to have been lost during the evolution of multicellular life, indicating a specialized role in methionine metabolism in microbes.[7]

The phylogenetic distribution of Msr genes is complex, showing evidence of lateral gene transfer and gene duplication events, reflecting the diverse evolutionary pressures and adaptive strategies of different organisms in coping with oxidative stress.[8]

Quantitative Data on this compound Reductase Activity

The catalytic efficiency of Msr enzymes varies depending on the organism, the specific isoenzyme, the substrate (free vs. protein-bound MetO), and the presence of a catalytic selenocysteine (B57510) residue in some MsrB enzymes. The following tables summarize key kinetic parameters for MsrA and MsrB from various species.

Table 1: Kinetic Parameters of MsrA Enzymes

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Streptococcus pneumoniae MsrA (in MsrAB fusion)Dabsyl-Met-S-O20-fold higher than MsrB-7-fold lower than MsrB
Haemophilus influenzae MsrA (in MsrAB fusion)--Turnover 50% greater than MsrB-
Yeast MsrADabsyl-Met-S-O---
Human MsrADabsyl-Met-S-O---
Bovine MsrADabsyl-Met-S-O---
E. coli MsrADabsyl-Met-S-O---

Data not always available for direct comparison due to varying experimental conditions.

Table 2: Kinetic Parameters of MsrB Enzymes

Enzyme SourceSubstrateKm (mM)Specific Activity (nmol/min/mg)
Mouse MsrB1 (Sec-containing)Dabsyl-Met-R-O1.0High
Mouse MsrB1 (Cys mutant)Dabsyl-Met-R-O0.9 - 1.1~800-fold lower than Sec form
Mouse MsrB2Dabsyl-Met-R-O0.17-
Mouse MsrB3Dabsyl-Met-R-O2.9-
Streptococcus pneumoniae MsrB (in MsrAB fusion)Dabsyl-Met-R-O20-fold lower than MsrA-
E. coli MsrBDabsyl-Met-R-O-0.6 ± 0.08
Human MsrB2Dabsyl-Met-R-O-2.9 ± 0.21
Human MsrB3Dabsyl-Met-R-O-1.4 ± 0.09

Note: The use of selenocysteine in the active site of MsrB1 dramatically increases its catalytic activity compared to its cysteine-containing counterparts.[2]

Experimental Protocols

The measurement of Msr activity is crucial for understanding its role in various biological processes and for the screening of potential modulators. The most common method involves the use of a synthetic substrate, dabsylated this compound, followed by HPLC analysis.

HPLC-Based Assay for Msr Activity using Dabsylated this compound

This protocol is adapted from established methods and allows for the specific measurement of MsrA and MsrB activity.[9][10][11]

Materials:

  • Dabsyl-L-Methionine-S-sulfoxide (for MsrA) or Dabsyl-L-Methionine-R-sulfoxide (for MsrB)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Cell or tissue extract containing Msr enzymes

  • Acetonitrile (B52724)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume 100 µL) containing:

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM DTT

    • 200 µM Dabsyl-Met-S-O or Dabsyl-Met-R-O

    • An appropriate amount of cell/tissue extract or purified enzyme (e.g., 10-50 µg of total protein)

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the product, dabsylated methionine (Dabsyl-Met), using an appropriate gradient of acetonitrile in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.16).

    • Detect the product by monitoring the absorbance at the appropriate wavelength for dabsyl derivatives (typically around 436 nm).

  • Quantification: Quantify the amount of Dabsyl-Met formed by comparing the peak area to a standard curve of known concentrations of Dabsyl-Met.

Notes:

  • A control reaction without the enzyme extract should be included to account for any non-enzymatic reduction.

  • The thioredoxin system (thioredoxin, thioredoxin reductase, and NADPH) can be used as a more physiological reducing system in place of DTT.[11]

Signaling Pathways and Catalytic Mechanisms

The function of Msr enzymes is intricately linked to cellular redox signaling, primarily through their interaction with the thioredoxin (Trx) system, which provides the necessary reducing equivalents for their catalytic cycle.

The Catalytic Cycle of MsrA and MsrB

Although structurally different, MsrA and MsrB share a similar three-step catalytic mechanism.[12]

  • Nucleophilic Attack: The catalytic cysteine (or selenocysteine in MsrB1) residue in the active site of the reduced enzyme performs a nucleophilic attack on the sulfur atom of the this compound substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of methionine.

  • Intramolecular Disulfide Bond Formation: A second, resolving cysteine residue attacks the sulfenic acid intermediate, forming an intramolecular disulfide bond and releasing a molecule of water.

  • Reduction and Regeneration: The oxidized enzyme is then reduced back to its active state by the thioredoxin system. Thioredoxin reduces the disulfide bond, and is itself regenerated by thioredoxin reductase at the expense of NADPH.

The following diagrams illustrate the catalytic cycles of MsrA and MsrB.

MsrA_Catalytic_Cycle MsrA_red Reduced MsrA (Cys-SH, Cys-SH) Intermediate1 Sulfenic Acid Intermediate (Cys-SOH) MsrA_red->Intermediate1 1. Nucleophilic Attack MetSO_S Met-S-O MetSO_S->Intermediate1 Met Methionine Intermediate1->Met Intermediate2 Disulfide Bond (Cys-S-S-Cys) Intermediate1->Intermediate2 2. Disulfide Formation Intermediate2->MsrA_red 3. Reduction Trx_ox Thioredoxin (oxidized) Intermediate2->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->Intermediate2

MsrA Catalytic Cycle

MsrB_Catalytic_Cycle MsrB_red Reduced MsrB (Cys/Sec-SH, Cys-SH) Intermediate1_B Sulfenic/Selenenic Acid Intermediate MsrB_red->Intermediate1_B 1. Nucleophilic Attack MetSO_R Met-R-O MetSO_R->Intermediate1_B Met_B Methionine Intermediate1_B->Met_B Intermediate2_B Disulfide Bond (Cys/Sec-S-S-Cys) Intermediate1_B->Intermediate2_B 2. Disulfide Formation Intermediate2_B->MsrB_red 3. Reduction Trx_ox_B Thioredoxin (oxidized) Intermediate2_B->Trx_ox_B Trx_red_B Thioredoxin (reduced) Trx_red_B->Intermediate2_B

MsrB Catalytic Cycle
Interaction with the Thioredoxin System

The regeneration of both MsrA and MsrB is critically dependent on the thioredoxin system, which integrates the Msr-mediated repair pathway with the overall cellular redox state.

Msr_Thioredoxin_Pathway cluster_trx_cycle Thioredoxin Cycle cluster_msr_cycle Msr Cycle NADPH NADPH NADP NADP+ TrxR Thioredoxin Reductase NADPH->TrxR Trx_ox Thioredoxin (oxidized) TrxR->Trx_ox reduces TrxR->Trx_ox Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Trx_ox->Trx_red Msr_ox Oxidized Msr (A or B) Trx_red->Msr_ox reduces Trx_red->Msr_ox Msr_red Reduced Msr (A or B) Msr_ox->Msr_red Msr_ox->Msr_red MetSO This compound Msr_red->MetSO reduces Msr_red->MetSO Met Methionine MetSO->Met

Msr Regeneration by the Thioredoxin System
Experimental Workflow for Msr Activity Measurement

The following diagram outlines the general workflow for determining Msr activity in a biological sample.

Experimental_Workflow start Start sample_prep Sample Preparation (Cell/Tissue Lysis) start->sample_prep protein_quant Protein Quantification (e.g., Bradford Assay) sample_prep->protein_quant reaction_setup Set up Msr Assay (Enzyme, Substrate, Buffer, DTT/Trx system) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation reaction_stop Stop Reaction (e.g., add Acetonitrile) incubation->reaction_stop hplc_analysis HPLC Analysis reaction_stop->hplc_analysis data_analysis Data Analysis (Peak Integration, Quantification) hplc_analysis->data_analysis end End data_analysis->end

Workflow for Msr Activity Assay

Conclusion and Future Directions

The evolutionary conservation of this compound and its reductases paints a clear picture of a fundamental biological process essential for life in an aerobic environment. The Msr system represents a sophisticated and multifaceted defense against oxidative damage, acting not only as a direct repair mechanism but also as a key player in redox signaling and the regulation of protein function. The detailed understanding of the structure, mechanism, and regulation of MsrA and MsrB provides a solid foundation for further research.

For drug development professionals, the Msr system presents a promising target. Modulating the activity of specific Msr isoenzymes could offer therapeutic benefits in a variety of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies. The development of specific activators or inhibitors of Msr enzymes, guided by the detailed biochemical and structural information presented in this guide, holds significant potential for novel therapeutic interventions. Future research will undoubtedly continue to unravel the intricate roles of this ancient and vital enzymatic system in health and disease.

References

The Intricate Dance of Redox Regulation: A Technical Guide to the Interplay of Methionine Sulfoxide and Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible oxidation of methionine to methionine sulfoxide (B87167), driven by reactive oxygen species (ROS), is a critical post-translational modification that extends beyond simple oxidative damage. It is a nuanced signaling mechanism implicated in a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the core interplay between methionine sulfoxide and ROS, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the fundamental chemical reactions, the enzymatic repair systems, and the profound impact of this redox switch on cellular signaling, protein function, and disease pathogenesis. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and provides visual representations of complex pathways and workflows to facilitate a deeper understanding of this pivotal biological process.

Introduction: Methionine as a Key Player in Redox Homeostasis

Methionine, a sulfur-containing amino acid, is uniquely susceptible to oxidation by a wide range of ROS.[1][2] This vulnerability, however, is not a mere liability. The formation of this compound (MetO) is a reversible process, meticulously managed by the this compound reductase (Msr) system.[1][3] This enzymatic repair mechanism, consisting of MsrA and MsrB, which stereospecifically reduce the S and R epimers of MetO, respectively, positions methionine as a critical component of the cellular antioxidant defense system.[1][4][5] Beyond its role as a sacrificial antioxidant, the methionine/methionine sulfoxide cycle acts as a sophisticated redox switch, modulating protein function and influencing a multitude of signaling pathways.[6][7] The dysregulation of this delicate balance is increasingly linked to aging and a spectrum of diseases, including neurodegenerative disorders and cancer, making it a compelling area of study for therapeutic intervention.[8][9]

The Chemistry of Methionine Oxidation by Reactive Oxygen Species

The thioether side chain of methionine can be oxidized by various ROS, leading to the formation of this compound. The nature of the ROS determines the reaction mechanism, which can proceed through either a two-electron or a one-electron pathway.[10][11]

  • Two-Electron Oxidation: This is the more common pathway, resulting in the formation of this compound. Biologically relevant ROS such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻) are potent oxidants of methionine.[10][12]

  • One-Electron Oxidation: Stronger oxidants can abstract an electron from the sulfur atom, forming a methionine radical cation. This highly reactive intermediate can participate in further reactions, potentially leading to irreversible protein damage.[10][11]

The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[13][14] The formation of these epimers is generally non-specific, with both being produced in roughly equal amounts during non-enzymatic oxidation by ROS.[5]

The this compound Reductase (Msr) System: The Cellular Repair Crew

The reversibility of methionine oxidation is central to its role in cellular regulation and is catalyzed by the Msr system. This ubiquitous enzyme family ensures the reduction of MetO back to methionine, thereby repairing oxidative damage and maintaining protein function.[1][3]

The Msr system is composed of two main classes of enzymes:

  • This compound Reductase A (MsrA): Stereospecifically reduces the S-epimer of this compound.[4][10]

  • This compound Reductase B (MsrB): Stereospecifically reduces the R-epimer of this compound.[4][10]

Both MsrA and MsrB utilize a thioredoxin-dependent catalytic mechanism to reduce MetO.[5] The catalytic cycle involves the formation of a sulfenic acid intermediate on a catalytic cysteine residue, followed by the formation of an intramolecular disulfide bond, which is then reduced by thioredoxin.[15]

Quantitative Data on Msr Enzyme Kinetics

The efficiency and substrate specificity of Msr enzymes are crucial for their biological function. The following table summarizes key kinetic parameters for MsrA and MsrB from various sources.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Organism/Source
Neisseria meningitidis MsrADabsyl-Met-S-O~80--Neisseria meningitidis
Streptococcus pneumoniae MsrADabsyl-Met-S-O---Streptococcus pneumoniae
Streptococcus pneumoniae MsrBDabsyl-Met-R-O---Streptococcus pneumoniae
Rhodobacter sphaeroides MsrPFree MetO~115,000~122~1,000Rhodobacter sphaeroides
Rhodobacter sphaeroides MsrPSer-MetO-Ser~13,000~108~8,300Rhodobacter sphaeroides
Rhodobacter sphaeroides MsrPβ-casein-R-O~50~50~1,000,000Rhodobacter sphaeroides

Note: Kinetic parameters can vary significantly depending on the specific assay conditions, substrate used, and the source of the enzyme.

This compound in Cellular Signaling

The reversible oxidation of methionine serves as a dynamic post-translational modification that can modulate protein activity and participate in signal transduction. This "redox switch" mechanism is increasingly recognized as a key regulatory element in various cellular pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory and immune responses.[16] ROS are known activators of the NF-κB pathway.[16] While the precise role of methionine oxidation in this pathway is still being elucidated, studies have shown that methionine supplementation can accelerate oxidative stress and NF-κB activation.[17] Methionine deficiency, on the other hand, has been shown to affect the NF-κB signaling pathway, leading to changes in the expression of inflammatory genes.[18] This suggests a complex relationship where the metabolic state of methionine and the cellular redox environment converge to regulate NF-κB activity.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Methionine Methionine MetO This compound (MetO) Methionine->MetO Oxidation MetO->Methionine Reduction (Msr) IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Caption: The NF-κB signaling pathway and its potential regulation by ROS and methionine oxidation.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress.[19] Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the expression of a battery of antioxidant and detoxification genes. L-methionine has been shown to activate the Nrf2-ARE pathway by depressing Keap1 and Cul3, leading to an upregulation of antioxidant gene expression.[20][21] This highlights the role of methionine availability in bolstering the cell's endogenous antioxidant capacity.

Keap1_Nrf2_Signaling cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inactivates Methionine L-Methionine Methionine->Keap1 Depresses Cul3 Cul3 Methionine->Cul3 Depresses Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Promotes Degradation Cul3->Nrf2_inactive Promotes Degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and its activation by L-methionine.

Experimental Protocols for Studying this compound and ROS

Accurate and reliable methods are essential for investigating the interplay between this compound and ROS. This section provides detailed methodologies for key experiments.

Measurement of Cellular Reactive Oxygen Species (ROS)

Several assays are available to measure intracellular ROS levels. A commonly used method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[22][23][24]

Protocol: Intracellular ROS Assay using DCFH-DA

  • Cell Culture: Plate cells in a 96-well plate at a density of 50,000 cells per well and culture overnight.

  • Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 1 mM DCFH-DA in serum-free medium to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Treatment: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of the desired treatment (e.g., ROS inducer, antioxidant) in assay buffer or phenol (B47542) red-free medium.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 529 nm using a fluorescence microplate reader. The fluorescence intensity is proportional to the level of intracellular ROS.

Table of Common ROS Inducers and Inhibitors:

CompoundFunctionTypical Concentration
Hydrogen Peroxide (H₂O₂)ROS Inducer100 µM - 1 mM
Tert-butyl hydroperoxide (TBHP)ROS Inducer50 - 200 µM
N-acetylcysteine (NAC)ROS Scavenger1 - 10 mM
Quantification of this compound using Mass Spectrometry

Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying methionine oxidation. However, a major challenge is the artifactual oxidation of methionine during sample preparation and analysis.[6][25][26] Several methods have been developed to overcome this issue.

The MObB technique utilizes stable isotope labeling to differentiate between in vivo and in vitro methionine oxidation.[25][27]

Experimental Workflow for MObB:

MObB_Workflow Cell_Lysis Cell Lysis H2O18O2_Treatment H₂¹⁸O₂ Treatment (Forced Oxidation) Cell_Lysis->H2O18O2_Treatment Proteolysis Proteolysis (e.g., Trypsin) H2O18O2_Treatment->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Data_Analysis Data Analysis (¹⁶O/¹⁸O Ratio) LC_MSMS->Data_Analysis SPROX_Workflow Protein_Sample Protein Sample (± Ligand) Denaturant_Gradient Incubation in Denaturant Gradient Protein_Sample->Denaturant_Gradient H2O2_Oxidation H₂O₂ Oxidation Denaturant_Gradient->H2O2_Oxidation Quenching Quenching Reaction H2O2_Oxidation->Quenching Proteolysis Proteolysis Quenching->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Data_Analysis Data Analysis (Oxidation Rate vs. Denaturant) LC_MSMS->Data_Analysis

References

Methodological & Application

Application Notes & Protocols for the Selective Detection of Methionine Sulfoxide in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of methionine (Met) to methionine sulfoxide (B87167) (MetO) is a common post-translational modification (PTM) that can occur under conditions of oxidative stress. This modification can alter a protein's structure, function, and interaction with other molecules, and has been implicated in aging and various pathologies, including neurodegenerative diseases and cancer. Consequently, the accurate and selective detection of MetO in proteins is crucial for researchers, scientists, and drug development professionals to understand disease mechanisms and develop therapeutic strategies.

This document provides detailed protocols and application notes for three primary methods for the selective detection of MetO in proteins: Mass Spectrometry-based analysis, antibody-based Western Blotting, and the use of chemical probes.

Method 1: Mass Spectrometry-based Bottom-Up Proteomics

Principle

The most widely used and robust method for identifying MetO is "bottom-up" proteomics utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protein sample is first digested into smaller peptides using a protease like trypsin. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer. The oxidation of a methionine residue to MetO results in a characteristic mass increase of +15.9949 Da. This specific mass shift allows for the confident identification and even quantification of the oxidized peptide.

Experimental Workflow Diagram

workflow_ms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Protein Sample Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest LC LC Separation Digest->LC Peptide Mixture MS1 MS Scan (Full Peptide Mass) LC->MS1 MS2 MS/MS Fragmentation (Peptide Sequencing) MS1->MS2 Precursor Ion Selection Data Database Search & Identification of +15.9949 Da Shift MS2->Data

Caption: Workflow for the detection of MetO using bottom-up mass spectrometry.

Detailed Protocol

  • Protein Extraction and Preparation:

    • Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Take 50-100 µg of protein for digestion.

  • Reduction and Alkylation:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with MS analysis.

    • Elute the peptides and dry them completely in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Separate peptides using a C18 analytical column with a gradient of increasing acetonitrile (B52724) concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to analyze the raw MS data.

    • Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot).

    • Specify "Oxidation (M)" as a variable modification. The software will identify peptides containing methionine residues with a mass shift of +15.9949 Da.

Quantitative Data Comparison

ParameterMass Spectrometry (LC-MS/MS)
Principle Detection of +15.9949 Da mass shift on methionine residues.
Specificity High; directly identifies the modified amino acid.
Sensitivity High (femtomole to attomole range).
Quantification Relative and absolute quantification are possible (e.g., using SILAC, TMT, or label-free methods).
Limitations Requires expensive instrumentation; potential for artificial oxidation during sample preparation.

Method 2: Antibody-based Detection (Western Blot)

Principle

This method utilizes antibodies that specifically recognize the methionine sulfoxide moiety within a protein. It allows for the visualization and semi-quantitative analysis of total MetO levels in a complex protein sample. The workflow is similar to a standard Western blot: proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for MetO, followed by a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

Experimental Workflow Diagram

workflow_wb cluster_prep Sample Preparation & Separation cluster_blot Blotting & Probing cluster_detect Detection Protein Protein Lysate SDS_PAGE SDS-PAGE (Size Separation) Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Ab1 Primary Ab (anti-MetO) Block->Ab1 Ab2 Secondary Ab (HRP-conjugated) Ab1->Ab2 Detect Chemiluminescent Detection & Imaging Ab2->Detect Add Substrate

Caption: General workflow for the detection of MetO using Western Blot analysis.

Detailed Protocol

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues in a buffer containing protease inhibitors.

    • Determine protein concentration via BCA or Bradford assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

    • Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer as recommended by the supplier) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the bands corresponds to the level of MetO.

Quantitative Data Comparison

ParameterAntibody-based (Western Blot)
Principle Immunodetection using antibodies specific to the MetO moiety.
Specificity Dependent on antibody quality; may show cross-reactivity.
Sensitivity Moderate (nanogram to picogram range).
Quantification Semi-quantitative; provides relative changes in total MetO levels.
Limitations Does not identify the specific site of oxidation; antibody specificity can be a concern.

Method 3: Chemical Probe-based Detection

Principle

This emerging method employs specially designed chemical probes that selectively react with this compound. These probes often contain a reporter tag, such as a fluorophore or a biotin (B1667282) handle, which enables subsequent detection and analysis. One strategy involves the chemoselective reduction of MetO back to Met, coupled with a fluorescent turn-on mechanism. This approach allows for the direct visualization of MetO in cells or in protein gels.

Experimental Workflow Diagram (In-gel Fluorescence)

workflow_probe cluster_prep Sample Preparation & Separation cluster_label Labeling cluster_detect Detection Protein Protein Lysate SDS_PAGE SDS-PAGE (Size Separation) Protein->SDS_PAGE Probe Incubate Gel with Fluorescent MetO Probe SDS_PAGE->Probe Wash Wash Gel Probe->Wash Detect Fluorescence Gel Scanning & Imaging Wash->Detect

Caption: Workflow for in-gel fluorescent detection of MetO using a chemical probe.

Detailed Protocol (In-gel Fluorescence Example)

  • Sample Preparation and SDS-PAGE:

    • Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel as described in the Western Blot protocol.

    • Note: Do not transfer the gel to a membrane.

  • Gel Staining (Fixing and Labeling):

    • After electrophoresis, fix the gel in a solution of 50% ethanol (B145695) and 10% acetic acid for 30 minutes.

    • Wash the gel three times with deionized water for 10 minutes each to remove the fixing solution.

    • Prepare the fluorescent probe labeling solution according to the manufacturer's specifications. This typically involves diluting a stock solution of the probe in a specific reaction buffer.

    • Incubate the gel in the probe solution for 60-90 minutes at room temperature in the dark with gentle agitation.

  • Washing and Imaging:

    • Remove the probe solution and wash the gel with a destaining solution (e.g., 10% ethanol, 7.5% acetic acid) or deionized water to remove excess unbound probe.

    • Image the gel using a fluorescence gel scanner or imager equipped with the appropriate excitation and emission filters for the chosen fluorophore. The fluorescent signal intensity will be proportional to the amount of MetO.

    • The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to normalize the MetO signal to total protein loading.

Quantitative Data Comparison

ParameterChemical Probe-based Detection
Principle Covalent labeling of MetO with a reporter-tagged chemical probe.
Specificity High, based on the chemoselective reaction of the probe.
Sensitivity Can be very high, depending on the probe's quantum yield.
Quantification Semi-quantitative (in-gel) to quantitative (with MS-based probes).
Limitations Newer technology, fewer commercially available probes; potential for off-target reactions.

Summary

The choice of method for detecting this compound depends on the specific research question and available resources. Mass spectrometry offers the highest specificity and provides site-specific information, making it the gold standard. Western blotting is a widely accessible technique suitable for assessing global changes in protein oxidation. Chemical probes represent a powerful and developing alternative for direct and sensitive detection, particularly for in-gel analysis and cellular imaging.

Application Notes and Protocols for Quantitative Mass Spectrometry of Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetSO). This post-translational modification can alter protein structure, function, and immunogenicity, and has been implicated in a variety of physiological and pathological processes, including aging, neurodegenerative diseases, and inflammatory responses. Accurate quantification of MetSO levels is crucial for understanding its role in these processes and for the development of therapeutics targeting oxidative stress pathways. Mass spectrometry-based proteomics has emerged as a powerful tool for the site-specific identification and quantification of MetSO.

These application notes provide an overview of quantitative mass spectrometry methods for measuring MetSO levels, with a focus on stable isotope labeling to ensure accuracy. Detailed protocols for sample preparation, LC-MS/MS analysis, and data analysis are provided, along with examples of quantitative data and visualizations of relevant biological pathways.

Quantitative Methodologies

Several mass spectrometry-based approaches can be employed for the quantification of methionine sulfoxide. The choice of method depends on the specific research question, available instrumentation, and desired level of accuracy.

  • Label-Free Quantification: This method relies on the direct comparison of the signal intensities of peptides containing oxidized and non-oxidized methionine residues. While straightforward, it can be susceptible to variations in sample preparation and instrument performance. A label-free approach has been successfully used to quantify redox changes in methionine residues in serum albumin, identifying Met-111 and Met-147 as being highly oxidized in patients with diabetes and renal failure, as well as in healthy smokers compared to non-smoker controls[1][2][3].

  • Stable Isotope Labeling: To overcome the limitations of label-free methods and to accurately distinguish between in vivo oxidation and artifactual oxidation during sample preparation, stable isotope labeling with 18O-enriched hydrogen peroxide (H₂¹⁸O₂) is a robust strategy[4][5]. In this method, unoxidized methionine residues are chemically converted to this compound containing an ¹⁸O atom, resulting in a 2 Dalton mass shift compared to the endogenously formed ¹⁶O-containing MetSO[4][5]. This allows for precise quantification by comparing the relative intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.

  • This compound Reductase (Msr) Based Assays: this compound reductases are enzymes that stereospecifically reduce MetSO back to methionine. MsrA reduces the S-epimer of MetSO, while MsrB reduces the R-epimer[6][7]. These enzymes can be used in conjunction with mass spectrometry to identify and quantify the different diastereomers of MetSO, providing further insight into the mechanisms of oxidation and repair[8][9].

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound using stable isotope labeling with H₂¹⁸O₂ followed by LC-MS/MS analysis.

Protocol 1: Sample Preparation and ¹⁸O-Labeling
  • Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take an equal amount of protein (e.g., 50 µg) from each sample.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

  • ¹⁸O-Labeling of Unoxidized Methionine:

    • To prevent artifactual oxidation during subsequent steps, unoxidized methionine residues are "blocked" by converting them to ¹⁸O-labeled this compound.

    • Add H₂¹⁸O₂ (ensure high isotopic purity) to the protein sample. The final concentration and incubation time may need to be optimized depending on the sample, but a common starting point is a 1:10 to 1:75 molar ratio of methionine to H₂¹⁸O₂[8].

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Proteolytic Digestion:

    • Perform in-solution or in-gel digestion of the protein sample using a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:50 (w/w).

    • For in-solution digestion, incubate overnight at 37°C.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., C18 spin columns or ZipTips) according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis
  • Peptide Resuspension:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC):

    • Separate the peptides using a reversed-phase nano-LC system.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the peptides from the analytical column.

  • Mass Spectrometry (MS):

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both full MS scans and MS/MS scans of the most abundant precursor ions.

    • The full MS scan will show the isotopic pairs of peptides containing ¹⁶O-MetSO and ¹⁸O-MetSO, separated by 2 Da.

Protocol 3: Data Analysis
  • Peptide Identification:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.

    • Include methionine oxidation (+15.9949 Da) and ¹⁸O-methionine sulfoxide (+17.9992 Da) as variable modifications in the search parameters.

  • Quantification:

    • Quantify the relative abundance of the ¹⁶O- and ¹⁸O-labeled peptide pairs by comparing the extracted ion chromatogram (XIC) peak areas for each peptide.

    • The percentage of endogenous methionine oxidation can be calculated using the following formula: % Oxidation = [Intensity(¹⁶O-MetSO) / (Intensity(¹⁶O-MetSO) + Intensity(¹⁸O-MetSO))] * 100

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of this compound in Serum Albumin

Patient GroupMethionine Residue[Met(O)]/[Met] Ratio (Median)p-value (vs. Healthy Non-Smokers)Reference
Healthy Non-SmokersMet-111~0.1-[3]
Healthy SmokersMet-111~0.2< 0.05[3]
Type 2 DiabetesMet-111~0.3< 0.005[3]
Diabetes with Renal FailureMet-111~0.4< 0.0001[3]
Healthy Non-SmokersMet-147~0.05-[3]
Healthy SmokersMet-147~0.1< 0.05[3]
Type 2 DiabetesMet-147~0.15< 0.005[3]
Diabetes with Renal FailureMet-147~0.2< 0.0001[3]

Table 2: Changes in this compound Levels in a Mouse Model of Alzheimer's Disease

Protein TargetPathwayChange in MSox with AgeChange in MSox with ADReference
Various mitochondrial proteinsMitochondrial RespirationIncreased-[10][11][12]
Various glycolytic enzymesGlycolysisIncreased-[10][11][12]
Various neuroinflammatory proteinsNeuroinflammation-Increased[10][11][12]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation (DTT/IAA) Protein_Extraction->Reduction_Alkylation O18_Labeling ¹⁸O-Labeling (H₂¹⁸O₂) Reduction_Alkylation->O18_Labeling Digestion Proteolytic Digestion (Trypsin) O18_Labeling->Digestion Cleanup Sample Cleanup (C18) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification of ¹⁶O/¹⁸O Peptides Data_Analysis->Quantification

Caption: Workflow for quantitative analysis of this compound.

Signaling Pathway

signaling_pathway cluster_stress Cellular Stress cluster_protein Protein Modification cluster_regulation Enzymatic Regulation cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Met Protein-Methionine (Met) ROS->Met Oxidation MetSO Protein-Methionine Sulfoxide (MetSO) MetSO->Met Reduction Protein_Function Altered Protein Function MetSO->Protein_Function MsrA MsrA MsrA->MetSO MsrB MsrB MsrB->MetSO Signaling Redox Signaling Protein_Function->Signaling Damage Cellular Damage Protein_Function->Damage

Caption: Methionine oxidation and reduction signaling pathway.

References

Application Notes and Protocols for Methionine Sulfoxide Reductase (MSR) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoxide (B87167) reductase (MSR) is a family of enzymes crucial for cellular antioxidant defense and repair mechanisms. These enzymes catalyze the reduction of methionine sulfoxide (MetO), a product of oxidative damage to methionine residues in proteins, back to methionine.[1] This repair process is vital for maintaining protein function and cellular integrity. The MSR system is composed of two main classes of enzymes: MSR-A, which stereospecifically reduces the S-epimer of MetO, and MSR-B, which reduces the R-epimer.[1] A third enzyme, fRMsr, reduces free Met-R-SO and is found in unicellular organisms.[1] The cyclical process of methionine oxidation and reduction may also play a role in cellular signaling.[2] The thioredoxin reductase system, involving NADPH, thioredoxin, and thioredoxin reductase, typically provides the reducing power for MSR activity in vivo, although dithiothreitol (B142953) (DTT) can serve as an electron donor in vitro.[2]

The assessment of MSR activity is critical for understanding its role in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[3][4] Furthermore, identifying modulators of MSR activity is a promising strategy for drug development.[4][5] These application notes provide detailed protocols for three common methods to determine MSR activity: an HPLC-based assay, a colorimetric assay, and a fluorometric assay.

I. High-Performance Liquid Chromatography (HPLC)-Based MSR Activity Assay

The HPLC-based assay is a highly specific and quantitative method for measuring MSR activity. It relies on the separation and quantification of a derivatized this compound substrate and its reduced methionine product. Dabsyl-methionine sulfoxide is a commonly used substrate for this purpose.[6][7]

Experimental Protocol

1. Preparation of Reagents

  • Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O) Substrate:

    • Dissolve dabsyl-L-methionine in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.[6]

    • Oxidize the dabsyl-Met solution with hydrogen peroxide to generate the racemic dabsyl-Met-R,S-O mixture.[6]

    • The concentration of the prepared substrate should be confirmed spectrophotometrically.[6]

    • For specific measurement of MSRA or MSRB activity, prepare dabsyl-Met-S-O and dabsyl-Met-R-O, respectively.[6]

  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.5), 50 mM NaCl.[8]

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water. Store at -20°C.[6]

  • Enzyme Source: Purified recombinant MSR enzyme or cell/tissue lysate.

  • Reaction Stop Solution: Acetonitrile.[7]

  • HPLC Mobile Phase A: 29 mM Acetate buffer, pH 4.16.[6]

  • HPLC Mobile Phase B: Acetonitrile.[6]

2. Enzyme Sample Preparation (Cell/Tissue Lysate)

  • Wash cell pellets or minced tissue with ice-cold PBS.[9]

  • Lyse the cells or homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]

  • Sonicate the lysate to shear DNA and further disrupt cells.[9]

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).[9]

3. MSR Activity Assay

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer

    • Enzyme sample (e.g., 1 µg of purified MSR or an appropriate amount of lysate)[8]

    • 20 mM DTT (final concentration)[8]

    • Substrate (e.g., 200 µM dabsyl-Met-S-O for MSRA or 50-200 µM dabsyl-Met-R-O for MSRB)[8]

  • Incubate the reaction mixture at 37°C for 30 minutes.[7][8]

  • Stop the reaction by adding 2 volumes of acetonitrile.[7]

  • Centrifuge the mixture to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Separate the dabsylated compounds using a gradient of Mobile Phase A and Mobile Phase B.

  • Detect the separated compounds using a UV-Vis detector at the appropriate wavelength for dabsyl chloride derivatives (typically around 436 nm).

  • Quantify the amount of dabsyl-methionine product formed by comparing the peak area to a standard curve of known concentrations of dabsyl-methionine.

Data Presentation
ParameterValueReference
SubstrateDabsyl-Met-S-O or Dabsyl-Met-R-O[6][7]
Substrate Concentration50 - 200 µM[8]
DTT Concentration20 mM[8]
Incubation Temperature37°C[6][7]
Incubation Time30 minutes[7][8]
Detection Wavelength~436 nm[6]

Typical Specific Activities of Recombinant MSR Enzymes

Enzyme Specific Activity (nmol/min/mg)
Human MsrA 3.4 ± 0.17
E. coli MsrA 5.3 ± 0.79
Bovine MsrA 4.2 ± 0.62
Human MsrB2 2.9 ± 0.21
Human MsrB3 1.4 ± 0.09
E. coli MsrB 0.6 ± 0.08

Data adapted from[10]. Specific activity is defined as nmoles of DABS-Met formed in 30 minutes.

II. Colorimetric MSR Activity Assay

This method offers a simpler and higher-throughput alternative to the HPLC-based assay. It is based on the MSR-catalyzed reduction of a sulfoxide and the simultaneous oxidation of DTT. The remaining reduced DTT is quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product that can be measured at 412 nm.[5]

Experimental Protocol

1. Preparation of Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: Methyl p-tolyl sulfoxide or another suitable sulfoxide substrate.

  • Reducing Agent: Dithiothreitol (DTT).

  • Enzyme Source: Purified recombinant MSR enzyme or cell/tissue lysate.

  • DTNB (Ellman's Reagent): 10 mM in assay buffer.

  • Reaction Stop Solution: A solution to stop the enzymatic reaction, if necessary (e.g., a strong acid).

2. MSR Activity Assay

  • Set up the reaction in a 96-well microplate.

  • To each well, add:

    • Assay Buffer

    • Enzyme sample

    • Substrate

    • DTT

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add DTNB solution to each well.

  • Measure the absorbance at 412 nm using a microplate reader.[5]

  • A decrease in absorbance at 412 nm compared to a no-enzyme control indicates MSR activity due to the consumption of DTT.

Data Presentation
ParameterValueReference
SubstrateMethyl p-tolyl sulfoxide[11]
Detection ReagentDTNB (Ellman's Reagent)[5]
Detection Wavelength412 nm[5]
Assay Format96-well microplate[5]

III. Fluorometric MSR Activity Assay

Fluorometric assays provide high sensitivity and are well-suited for high-throughput screening of MSR modulators.[12] One approach involves a coupled-enzyme assay where the oxidation of NADPH, a fluorescent molecule, is monitored.[4] Another approach utilizes specific fluorescent probes that are "turned on" upon reduction by MSR.[11]

Experimental Protocol (Coupled-Enzyme Assay)

1. Preparation of Reagents

  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.5), 50 mM NaCl.[8]

  • Substrate: Dimethyl sulfoxide (DMSO) can be used as a broad-specificity substrate for MsrA.[4]

  • Coupled Enzyme System: Thioredoxin and Thioredoxin Reductase.

  • Fluorescent Cofactor: NADPH.

  • Enzyme Source: Purified recombinant MSR enzyme.

2. MSR Activity Assay

  • Set up the reaction in a 96-well or 384-well black microplate.

  • Add the following to each well:

    • Assay Buffer

    • Thioredoxin Reductase

    • Thioredoxin

    • NADPH

    • MSR Enzyme

    • Substrate (e.g., DMSO)[4]

  • Monitor the decrease in NADPH fluorescence over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm).

  • The rate of NADPH oxidation is proportional to the MSR activity.

Data Presentation
ParameterValueReference
SubstrateDimethyl sulfoxide (DMSO)[4]
CofactorNADPH[4][8]
Coupled EnzymesThioredoxin, Thioredoxin Reductase[8]
DetectionDecrease in NADPH fluorescence[4]
Excitation/Emission~340 nm / ~460 nm

Visualizations

MSR_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetO Protein-Methionine Sulfoxide (MetO) (S and R epimers) Protein_Met->Protein_MetO MSR MSR A/B Protein_MetO->MSR Reduction MSR->Protein_Met Trx_ox Thioredoxin (oxidized) MSR->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MSR TrxR Thioredoxin Reductase Trx_ox->TrxR TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

Caption: MSR signaling pathway in cellular antioxidant defense.

HPLC_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme (Lysate or Purified) mix Mix Enzyme, Substrate, Buffer, and DTT prep_enzyme->mix prep_substrate Prepare Dabsyl-Met-O Substrate prep_substrate->mix prep_buffer Prepare Assay Buffer and DTT prep_buffer->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction (Acetonitrile) incubate->stop hplc HPLC Separation stop->hplc detect UV-Vis Detection hplc->detect quantify Quantify Product detect->quantify

Caption: Workflow for the HPLC-based MSR activity assay.

Colorimetric_Assay_Principle MetO This compound (MetO) MSR MSR Enzyme MetO->MSR DTT_ox DTT (oxidized) MSR->DTT_ox Met Methionine (Met) MSR->Met DTT_red DTT (reduced) DTT_red->MSR DTNB DTNB (colorless) DTT_red->DTNB Reaction Product TNB (yellow) DTNB->Product

Caption: Principle of the colorimetric MSR activity assay.

References

Application Notes and Protocols: Methionine Sulfoxide as a Biomarker for Oxidative Stress in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1][2] The measurement of stable biomarkers of oxidative damage is crucial for understanding disease mechanisms, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by ROS, leading to the formation of methionine sulfoxide (B87167) (MetO).[3][4] This post-translational modification can alter protein structure and function.[3] The subsequent repair of oxidized methionine residues is carried out by the methionine sulfoxide reductase (Msr) system, which stereospecifically reduces the two diastereomers of MetO, methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O), back to methionine.[5][6] The levels of free MetO in clinical samples, such as plasma and urine, as well as the ratio of oxidized to unoxidized methionine in specific proteins, can serve as a sensitive and reliable biomarker of oxidative stress.[7][8]

This document provides detailed application notes and protocols for the quantification of this compound in clinical samples, intended for use by researchers, scientists, and professionals in drug development.

Biological Significance and Signaling Pathway

The oxidation of methionine to this compound and its subsequent reduction is a critical cellular process for mitigating oxidative damage. Reactive oxygen species (ROS) readily oxidize the sulfur atom of methionine, forming a mixture of Met-S-O and Met-R-O.[5] This oxidation can impair protein function.[3] The cell employs a dedicated repair system, the this compound reductases (Msrs), to reverse this damage. MsrA specifically reduces Met-S-O, while MsrB enzymes reduce Met-R-O.[5][6] An increase in the steady-state levels of MetO can reflect an overproduction of ROS or a compromised Msr system, both of which are indicative of oxidative stress.[5]

cluster_Oxidation Oxidative Stress cluster_Reduction Cellular Repair ROS Reactive Oxygen Species (ROS) Met Methionine (Met) ROS->Met Oxidation MetO This compound (MetO) (Met-S-O & Met-R-O) Met->MetO MsrA MsrA MetO->MsrA reduces Met-S-O MsrB MsrB MetO->MsrB reduces Met-R-O Met_repaired Methionine (Met) MetO->Met_repaired Reduction MsrA->Met_repaired MsrB->Met_repaired

Caption: Methionine oxidation and reduction cycle.

Quantitative Data Summary

The following tables summarize quantitative data on this compound levels in clinical samples from various studies. These values can serve as a reference for researchers establishing baseline levels and assessing oxidative stress in their own study cohorts.

Table 1: this compound Levels in Human Plasma/Serum

PopulationAnalyteConcentration (µM)Analytical MethodReference
Healthy Adults (n=8)Free this compound4.0 ± 1.0GC-MS[7][9]
Healthy Non-Smokers[Met(O)]/[Met] in Albumin (Met-111)Median ~0.3%LC-MS[8]
Healthy Non-Smokers[Met(O)]/[Met] in Albumin (Met-147)Median ~0.2%LC-MS[8]
Patients with Type 2 Diabetes[Met(O)]/[Met] in Albumin (Met-111)Median ~0.5%LC-MS[8]
Patients with Diabetes-associated Renal Failure[Met(O)]/[Met] in Albumin (Met-111)Median ~0.6%LC-MS[8]
Healthy Smokers[Met(O)]/[Met] in Albumin (Met-111)Median ~0.45%LC-MS[8]
Alzheimer's Disease Patients (n=25)Protein-Methionine SulfoxideSignificantly increased vs. MCIWestern Blot[10]
Mild Cognitive Impairment (MCI) Patients (n=13)Protein-Methionine SulfoxideLower than AD groupWestern Blot[10]
Healthy Controls (n=23)Protein-Methionine SulfoxideLower than AD and MCI groupsWestern Blot[10]

Table 2: Limits of Detection for this compound in Clinical Samples

AnalyteSample TypeLimit of Detection (LOD) (µM)Analytical MethodReference
S-methyl-l-cysteine sulfoxide (SMCSO)Plasma0.02LC-MS/MS[11][12]
S-methyl-l-cysteine sulfoxide (SMCSO)Urine0.03LC-MS/MS[11][12]

Experimental Protocols

Protocol 1: Quantification of Free Methionine and this compound in Plasma by GC-MS

This protocol is adapted from the method described by Mashima et al. (2003).[7][9]

1. Sample Preparation and Protein Precipitation:

  • To 100 µL of plasma, add isotopically labeled internal standards ([Me-13C, Me-2H3]methionine and [Me-13C, Me-2H3]this compound).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant.

2. Cation-Exchange Chromatography:

  • Apply the supernatant to a cation-exchange resin column to purify amino acids.

  • Wash the column to remove interfering substances.

  • Elute the amino acids with an appropriate buffer.

3. Derivatization:

  • Dry the eluted amino acid fraction under a stream of nitrogen.

  • Add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the dried residue.

  • Incubate at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives of methionine and this compound.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use an appropriate capillary column for separation.

  • Perform quantitation using electron impact mode, monitoring for the specific ions of the TBDMS derivatives of methionine, this compound, and their internal standards.

start Plasma Sample step1 Add Internal Standards & Acetonitrile start->step1 step2 Vortex & Centrifuge step1->step2 step3 Collect Supernatant step2->step3 step4 Cation-Exchange Chromatography step3->step4 step5 Elute Amino Acids step4->step5 step6 Dry Eluate step5->step6 step7 Derivatization with MTBSTFA step6->step7 end GC-MS Analysis step7->end

Caption: GC-MS workflow for free MetO analysis.
Protocol 2: Quantification of this compound in Serum Proteins by LC-MS

This protocol is based on the label-free mass spectrometry approach described by Fu et al. (2016).[8]

1. Sample Collection and Preparation:

  • Collect blood in serum separator tubes and allow to clot at room temperature for at least 30 minutes.[8]

  • Separate serum by centrifugation.[8]

2. Reductive Alkylation:

  • Treat the serum with a reducing agent (e.g., dithiothreitol) to break disulfide bonds.

  • Alkylate the free sulfhydryl groups with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

3. Trypsin Digestion:

  • Digest the serum proteins with trypsin overnight (18-24 hours) at 37°C.[8]

4. LC-MS Analysis:

  • Inject the tryptic digest into a liquid chromatography system coupled to a mass spectrometer.

  • Separate the peptides using a C18 reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Acquire mass spectra in a data-dependent manner, selecting precursor ions for fragmentation.

5. Data Analysis:

  • Identify peptides containing methionine and this compound using database search software.

  • Quantify the ratio of the mass spectral signal intensity of the peptide containing the oxidized methionine residue to that of the unoxidized methionine ([Met(O)]/[Met]).[8]

start Serum Sample step1 Reductive Alkylation start->step1 step2 Trypsin Digestion step1->step2 step3 LC-MS Analysis step2->step3 step4 Data Analysis: Quantify [Met(O)]/[Met] Ratio step3->step4 end Oxidative Stress Assessment step4->end

Caption: LC-MS workflow for protein-bound MetO.
Protocol 3: this compound Reductase (Msr) Activity Assay in Cell Lysates

This protocol is a generalized procedure based on methods for measuring Msr activity.[13][14]

1. Preparation of Cell Lysate:

  • Harvest cells and lyse them using a suitable lysis buffer (e.g., CelLytic™ M).[13]

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).[13]

2. Preparation of Substrates:

  • Prepare a racemic mixture of dabsyl-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O) to measure total Msr activity.[13]

  • Alternatively, prepare individual dabsyl-Methionine-S-sulfoxide (dabsyl-Met-S-O) and dabsyl-Methionine-R-sulfoxide (dabsyl-Met-R-O) to measure MsrA and MsrB activity, respectively.[13]

3. Enzyme Reaction:

  • In a reaction mixture, combine the cell lysate, a dabsylated MetO substrate, and a reducing agent such as dithiothreitol (B142953) (DTT).[14]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[14]

  • Stop the reaction by adding acetonitrile.[14]

4. HPLC Analysis:

  • Separate the reaction products (dabsyl-Met) from the substrate (dabsyl-MetO) using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantify the amount of dabsyl-Met produced by comparing its peak area to a standard curve.

Concluding Remarks

The quantification of this compound in clinical samples offers a valuable tool for assessing oxidative stress in a variety of research and clinical settings. The choice of analytical method and sample type will depend on the specific research question and available resources. The protocols provided herein offer a starting point for the implementation of these assays. Careful validation and adherence to good laboratory practices are essential for obtaining reliable and reproducible results. The continued investigation into the role of methionine oxidation in disease will undoubtedly lead to new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Synthesis and Use of Stable Isotope-Labeled Methionine Sulfoxide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (MetO).[1] This post-translational modification can alter protein structure and function and is implicated in various physiological and pathological processes, including aging and neurodegenerative diseases.[1] The accurate quantification of MetO is crucial for understanding its role in these processes. However, the analysis is often hampered by the artifactual oxidation of methionine during sample preparation.[2][3]

To overcome this challenge, stable isotope-labeled (SIL) methionine sulfoxide can be employed as an internal standard in mass spectrometry-based quantification methods.[4][5][6] The SIL internal standard, with a known concentration, is spiked into the sample at an early stage of preparation. Since the SIL standard has nearly identical physicochemical properties to the endogenous analyte, it experiences similar losses during sample processing and ionization suppression/enhancement effects during mass spectrometry analysis. This allows for accurate and precise quantification of the target analyte.

These application notes provide detailed protocols for the synthesis of stable isotope-labeled methionine, its oxidation to this compound, and its application as an internal standard for the quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Table 1: Common Isotopes for Labeling Methionine and their Mass Shifts

IsotopePrecursor ExampleLabeled MethionineLabeled this compoundMass Shift (Da) vs. Unlabeled MetO
Deuterium (D)D₃-methyl-iodideL-Methionine-(methyl-d₃)L-Methionine Sulfoxide-(methyl-d₃)+3
Carbon-13 (¹³C)¹³C-methyl-iodideL-Methionine-(methyl-¹³C)L-Methionine Sulfoxide-(methyl-¹³C)+1
Oxygen-18 (¹⁸O)H₂¹⁸O₂L-MethionineL-Methionine ¹⁸O-Sulfoxide+2

Table 2: Example LC-MS/MS Parameters for Quantification of this compound

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions
Unlabeled MetOQ1: 166.1 m/z, Q3: 149.1 m/z, 104.1 m/z
MetO-(methyl-d₃)Q1: 169.1 m/z, Q3: 152.1 m/z, 107.1 m/z
MetO-(methyl-¹³C)Q1: 167.1 m/z, Q3: 150.1 m/z, 105.1 m/z
¹⁸O-MetOQ1: 168.1 m/z, Q3: 151.1 m/z, 104.1 m/z
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled L-Methionine

This protocol describes the synthesis of L-methionine with a labeled methyl group (¹³C or D₃) from L-homocysteine and a labeled methyl iodide.

Materials:

  • L-homocysteine

  • ¹³C-methyl-iodide or D₃-methyl-iodide

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolution of L-homocysteine: In a round-bottom flask, dissolve L-homocysteine in deoxygenated water under a nitrogen atmosphere.

  • pH Adjustment: Slowly add a solution of NaOH to raise the pH of the L-homocysteine solution to approximately 8-9. This deprotonates the thiol group, making it nucleophilic.

  • Addition of Labeled Methyl Iodide: Add a stoichiometric equivalent of ¹³C-methyl-iodide or D₃-methyl-iodide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Acidification: After the reaction is complete, carefully acidify the solution to a pH of approximately 5-6 with HCl. This will protonate the carboxylate group.

  • Precipitation and Isolation: The labeled L-methionine will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Washing and Drying: Collect the precipitate by filtration. Wash the solid with cold anhydrous ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts. Dry the purified stable isotope-labeled L-methionine under vacuum.

  • Characterization: Confirm the identity and isotopic enrichment of the product using NMR and mass spectrometry.

Protocol 2: Oxidation of Stable Isotope-Labeled L-Methionine to L-Methionine Sulfoxide

This protocol details the controlled oxidation of the synthesized stable isotope-labeled L-methionine to its corresponding sulfoxide.

Materials:

  • Stable isotope-labeled L-methionine (from Protocol 1)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Deionized water

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve the stable isotope-labeled L-methionine in deionized water in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to control the reaction temperature.

  • Addition of Oxidant: Slowly add a slight molar excess of hydrogen peroxide to the cooled solution while stirring.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for the disappearance of the starting material and the formation of the sulfoxide product by LC-MS.

  • Precipitation: Once the reaction is complete, add cold acetone to the reaction mixture to precipitate the stable isotope-labeled L-methionine sulfoxide.

  • Isolation and Drying: Collect the precipitate by filtration and wash with cold acetone. Dry the product under vacuum.

  • Characterization: Verify the structure and purity of the final product by NMR and mass spectrometry.

Protocol 3: Quantification of this compound in a Protein Sample using a Stable Isotope-Labeled Internal Standard

This protocol provides a general workflow for the quantification of this compound in a protein sample using the synthesized stable isotope-labeled this compound as an internal standard.

Materials:

  • Protein sample

  • Stable isotope-labeled L-methionine sulfoxide internal standard (from Protocol 2)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature the protein sample in a solution containing 8 M urea and 50 mM ammonium bicarbonate.

    • Spike the sample with a known amount of the stable isotope-labeled L-methionine sulfoxide internal standard.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free thiols by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in the LC mobile phase A.

    • Inject the sample into the LC-MS/MS system.

    • Separate the peptides using a suitable gradient (see Table 2 for an example).

    • Perform targeted analysis of the native and isotope-labeled this compound-containing peptides using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Integrate the peak areas for the transitions of both the endogenous analyte and the stable isotope-labeled internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the endogenous this compound in the original sample by comparing the area ratio to a standard curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Labeled Methionine cluster_oxidation Oxidation cluster_application Application as Internal Standard L_Homocysteine L-Homocysteine Labeled_Met Stable Isotope-Labeled L-Methionine L_Homocysteine->Labeled_Met 1. NaOH 2. Labeled MeI Labeled_MeI Labeled Methyl Iodide (¹³C-CH₃I or D₃-CI) Labeled_MeI->Labeled_Met Labeled_MetO Stable Isotope-Labeled L-Methionine Sulfoxide Labeled_Met->Labeled_MetO Oxidation H2O2 H₂O₂ H2O2->Labeled_MetO Sample Biological Sample Labeled_MetO->Sample Spike-in LCMS LC-MS/MS Quantification Sample->LCMS Sample Prep & Digestion

Caption: Workflow for the synthesis and application of stable isotope-labeled this compound.

Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetO Protein-Methionine Sulfoxide Signal_On Signaling Pathway (e.g., Kinase Activation) ACTIVATED Protein_Met->Signal_On Msr This compound Reductase (Msr) Protein_MetO->Msr Reduction Signal_Off Signaling Pathway (e.g., Kinase Inhibition) INACTIVATED Protein_MetO->Signal_Off Msr->Protein_Met

Caption: Redox regulation of a signaling pathway through reversible methionine oxidation.

References

Application Notes and Protocols for Studying Methionine Sulfoxide in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification can alter protein structure and function, and has been implicated in various cellular processes, including signaling, aging, and neurodegenerative diseases.[1] The reversible nature of this oxidation, catalyzed by methionine sulfoxide reductases (Msrs), adds another layer of complexity and regulation.[2][3] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in cultured cells.

I. Detection and Quantification of Protein this compound

Several techniques are available to detect and quantify MetO in proteins from cultured cells, each with its own advantages and limitations.

A. Immunoblotting for Global MetO Detection

Western blotting offers a straightforward method for the global detection of proteins containing MetO residues. Commercially available polyclonal antibodies that recognize MetO can be used to probe cell lysates.[1][4][5]

Protocol 1: Western Blotting for this compound

  • Cell Lysis:

    • Wash cultured cells with ice-old phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound (e.g., from Cayman Chemical or Novus Biologicals) overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation:

MethodApplicationProsCons
Immunoblotting Global detection of MetO-containing proteinsRelatively simple and fast; readily available reagents.[4]Provides qualitative or semi-quantitative data; antibody specificity can be a concern; does not identify specific oxidation sites.
B. Mass Spectrometry for Site-Specific Quantification

Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying specific methionine oxidation sites within proteins.[6][7][8]

Protocol 2: Proteomic Analysis of this compound by LC-MS/MS

  • Sample Preparation:

    • Lyse cells and quantify protein as described in Protocol 1.

    • To distinguish between in vivo MetO and artifactual oxidation during sample preparation, a stable isotope labeling approach can be used. The remaining unoxidized methionine can be oxidized with hydrogen peroxide containing the heavy oxygen isotope (H₂¹⁸O₂).[7][9]

  • Protein Digestion:

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to identify the peptide sequence and the location of the MetO modification.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify MetO-containing peptides and quantify their abundance.

Data Presentation:

MethodApplicationProsCons
Mass Spectrometry Site-specific identification and quantification of MetOHigh sensitivity and specificity; provides precise localization of oxidation sites.[8]Technically demanding; potential for artifactual oxidation during sample preparation.[7]

II. Live-Cell Imaging of this compound Dynamics

Genetically encoded fluorescent sensors enable the real-time monitoring of MetO dynamics in living cells, providing insights into the spatial and temporal regulation of methionine oxidation.

A. Genetically Encoded Ratiometric Fluorescent Sensors

The MetSOx and MetROx sensors are designed to specifically detect the S and R diastereomers of MetO, respectively.[10][11] These sensors are based on the fusion of a circularly permuted yellow fluorescent protein (cpYFP) with a this compound reductase and thioredoxin.[10]

Experimental Workflow for Live-Cell Imaging

G cluster_0 Cell Culture and Transfection cluster_1 Live-Cell Imaging cluster_2 Data Analysis A Seed cells on glass-bottom dishes B Transfect cells with MetROx/MetSOx plasmid A->B C Allow 24-48h for sensor expression B->C D Mount dish on an inverted fluorescence microscope C->D E Acquire images at two excitation wavelengths (e.g., 410 nm and 500 nm) D->E F Treat cells with stimulus (e.g., H2O2) E->F G Continue image acquisition F->G H Calculate the ratio of fluorescence intensities (e.g., 500 nm / 410 nm) G->H I Analyze changes in the ratiometric signal over time H->I

Caption: Workflow for live-cell imaging of this compound using genetically encoded sensors.

Protocol 3: Live-Cell Imaging with MetROx/MetSOx Sensors

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) onto glass-bottom dishes.[2]

    • Transfect the cells with a plasmid encoding the MetROx or MetSOx sensor using a suitable transfection reagent.[2][10]

    • Allow the cells to express the sensor for 24-48 hours.[10]

  • Live-Cell Imaging:

    • Replace the culture medium with a live-cell imaging solution.

    • Mount the dish on a motorized inverted fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

    • Acquire fluorescence images at two excitation wavelengths (e.g., 410 nm and 500 nm for cpYFP-based sensors) and a single emission wavelength (e.g., 510-516 nm).[10]

    • After establishing a baseline, treat the cells with a stimulus of interest (e.g., H₂O₂ or a specific drug).

    • Continue to acquire images at regular intervals.

  • Data Analysis:

    • For each cell, calculate the ratio of the fluorescence intensities from the two excitation wavelengths.

    • Normalize the ratio to the baseline to observe changes in MetO levels over time.[10]

Data Presentation:

MethodApplicationProsCons
Genetically Encoded Sensors Real-time monitoring of MetO in live cellsHigh temporal and spatial resolution; allows for dynamic studies.[10]Requires genetic manipulation of cells; sensor response may be influenced by cellular factors.

III. Functional Analysis of this compound Metabolism

Understanding the enzymatic processes that regulate MetO levels is crucial. This involves measuring the activity of this compound reductases.

A. This compound Reductase (MSR) Activity Assay

The activity of MsrA and MsrB, which specifically reduce the S and R forms of MetO, respectively, can be quantified in cell extracts using an HPLC-based method.[2][3]

Signaling Pathway of this compound Reduction

G MetO_S Methionine-S-Sulfoxide MsrA MsrA MetO_S->MsrA MetO_R Methionine-R-Sulfoxide MsrB MsrB MetO_R->MsrB Met Methionine MsrA->Met Reduces Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB->Met Reduces MsrB->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB

Caption: Enzymatic reduction of this compound diastereomers by MsrA and MsrB.

Protocol 4: HPLC-Based MSR Activity Assay

  • Preparation of Cell Lysates:

    • Harvest cultured cells and lyse them by sonication or freeze-thaw cycles in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge to remove cell debris and collect the supernatant.

    • Quantify the protein concentration.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, dithiothreitol (DTT) as a reducing agent, and a dabsylated MetO substrate (dabsyl-Met-R,S-O for total MSR activity, or the individual diastereomers for MsrA and MsrB activity).[2]

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[2]

    • Stop the reaction by adding acetonitrile.[2]

  • HPLC Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the dabsylated methionine product.

    • The amount of product formed is proportional to the MSR activity in the cell lysate.

Data Presentation:

MethodApplicationProsCons
HPLC-Based MSR Assay Quantification of MsrA and MsrB activity in cell extractsSpecific for different MSR isoforms; provides quantitative data.[2][3]Requires specialized equipment (HPLC); indirect measurement of MetO levels.

IV. Metabolic Labeling Techniques

Metabolic labeling with amino acid analogs can be used to study the incorporation of methionine and potentially its subsequent oxidation.

A. Click Chemistry for Labeling Newly Synthesized Proteins

Click chemistry utilizes bioorthogonal reactions to label biomolecules in living cells.[12][13][14] Methionine analogs containing an azide (B81097) or alkyne group, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), can be incorporated into newly synthesized proteins.[13][15][16] These labeled proteins can then be detected by a click reaction with a fluorescent probe.

Protocol 5: Click Chemistry-Based Labeling of Nascent Proteins

  • Metabolic Labeling:

    • Culture cells in methionine-free medium for a short period to deplete endogenous methionine.[15]

    • Supplement the medium with a methionine analog (e.g., HPG) and incubate for a desired time to allow for its incorporation into newly synthesized proteins.[15]

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as Triton X-100.

  • Click Reaction:

    • Perform the click reaction by incubating the cells with a reaction cocktail containing a fluorescently labeled azide (to react with the alkyne group of HPG), a copper(I) catalyst, and a ligand.[15]

  • Imaging:

    • Wash the cells and image them using fluorescence microscopy.

Data Presentation:

MethodApplicationProsCons
Click Chemistry Labeling Visualization of newly synthesized proteinsHigh specificity and sensitivity; bioorthogonal reaction.[12][13]Does not directly measure methionine oxidation but can be a tool to isolate and analyze newly synthesized proteins for MetO.

Conclusion

The study of this compound in cultured cells requires a multi-faceted approach. The choice of technique depends on the specific research question, whether it is the global detection of MetO, the identification of specific oxidation sites, the real-time monitoring of MetO dynamics, or the functional analysis of the enzymes involved in its metabolism. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the role of this important post-translational modification in cellular physiology and disease.

References

Detecting Oxidized Proteins: A Guide to Antibody-Based Detection of Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification implicated in a range of physiological and pathological processes, including aging, neurodegenerative diseases, and inflammatory responses. The ability to specifically detect and quantify proteins containing MetO is crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for the antibody-based detection of methionine sulfoxide-containing proteins, offering researchers the tools to investigate this important modification.

Methionine's susceptibility to oxidation by reactive oxygen species (ROS) can alter protein structure, function, and aggregation propensity. While cells possess enzymatic systems to reverse this modification, an imbalance can lead to an accumulation of oxidized proteins.[1][2][3] The development of antibodies that specifically recognize MetO residues has enabled the use of standard immunochemical techniques to study this phenomenon.[1][4]

I. Antibody Specificity and Performance

A polyclonal antibody raised against an oxidized, methionine-rich corn protein (MetO-DZS18) has been reported to recognize this compound in a variety of proteins and biological samples.[1][4][5][6] However, it is important to note that the specificity of this antibody has been a subject of scientific discussion, with some studies suggesting potential for non-specific binding.[3] Researchers should carefully design experiments with appropriate controls to validate their findings.

The following table summarizes the reported performance of an anti-methionine sulfoxide antibody in various applications.

ApplicationSpecies ReactivityRecommended DilutionPositive ControlNegative ControlReference
Western Blot (WB)Human, Mouse, Rat, Yeast1:1000H₂O₂-treated cell or tissue lysates, Oxidized purified proteins (e.g., GS, GAPDH)Untreated cell or tissue lysates, Non-oxidized purified proteins[1][2]
Immunohistochemistry (IHC) - ParaffinRatNot specifiedTissues under oxidative stressNormal, healthy tissues[2]
Immunocytochemistry/Immunofluorescence (ICC/IF)C. elegans, YeastNot specifiedCells treated with an oxidizing agentUntreated control cells[2]
Enzyme-Linked Immunosorbent Assay (ELISA)HumanNot specifiedOxidized Apolipoprotein A-INative Apolipoprotein A-I[7]

II. Experimental Workflows

A. General Workflow for Detection of this compound

The following diagram illustrates the general workflow for the detection of proteins containing this compound using an anti-MetO antibody.

This compound Detection Workflow General Workflow for MetO Detection cluster_sample_prep Sample Preparation cluster_detection Immunodetection cluster_analysis Data Analysis Sample Biological Sample (Cells, Tissues, Serum) Lysis Lysis and Protein Extraction Sample->Lysis Oxidation In vitro Oxidation (Optional Control) Lysis->Oxidation WB Western Blot Lysis->WB IHC Immunohistochemistry Lysis->IHC ELISA ELISA Lysis->ELISA Imaging Imaging and Signal Quantification WB->Imaging IHC->Imaging ELISA->Imaging Interpretation Data Interpretation Imaging->Interpretation

Caption: General workflow for detecting MetO-containing proteins.

B. Signaling Pathway Implication

The formation of this compound is a key event in oxidative stress signaling. An imbalance between the generation of reactive oxygen species (ROS) and the cellular antioxidant defense systems, including the this compound reductase (Msr) system, leads to the accumulation of oxidized proteins.

Oxidative Stress and Methionine Oxidation Role of Methionine Oxidation in Oxidative Stress ROS Reactive Oxygen Species (ROS) Protein Protein (with Methionine) ROS->Protein Oxidation MetO_Protein Protein (with this compound) Msr This compound Reductase (MsrA/B) MetO_Protein->Msr Reduction Cellular_Damage Cellular Damage (e.g., aggregation, loss of function) MetO_Protein->Cellular_Damage Msr->Protein

Caption: Methionine oxidation and reduction cycle in cellular stress.

III. Detailed Experimental Protocols

A. Protocol for In Vitro Oxidation of Proteins (Positive Control)

This protocol describes how to artificially oxidize proteins in a sample to serve as a positive control in immunodetection experiments.[1][6]

Materials:

  • Purified protein or cell/tissue lysate

  • Hydrogen peroxide (H₂O₂) (30% stock solution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

Procedure:

  • Prepare the protein sample at a concentration of 1-5 mg/mL in PBS.

  • Add H₂O₂ to a final concentration of 0.3% (for purified proteins) or 100 mM (for cell/tissue lysates).

  • Incubate the mixture for 2 hours at 37°C.

  • To remove excess H₂O₂, dialyze the sample against PBS at 4°C overnight with multiple buffer changes.

  • The oxidized protein sample is now ready for use in downstream applications like Western Blot.

B. Western Blot Protocol for this compound Detection

This protocol provides a detailed procedure for detecting MetO-containing proteins in biological samples by Western blotting.[1][3][8]

Materials:

  • Protein samples (treated and untreated)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibody: Anti-Methionine Sulfoxide antibody (e.g., Novus Biologicals, NBP1-06707)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the anti-Methionine Sulfoxide antibody in blocking buffer (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Incubate the membrane for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

C. Immunohistochemistry (IHC) Protocol for this compound Detection

This protocol outlines the steps for detecting MetO-containing proteins in paraffin-embedded tissue sections.[2][9]

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Anti-Methionine Sulfoxide antibody

  • Biotinylated secondary antibody

  • Avidin-Biotin-Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Quenching: Incubate the slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating the slides with blocking solution for 1 hour.

  • Primary Antibody Incubation: Apply the diluted anti-Methionine Sulfoxide antibody and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Amplification: Apply the ABC reagent and incubate for 30 minutes.

  • Detection: Apply the DAB substrate solution and monitor for color development.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.

D. ELISA Protocol for Specific this compound-Containing Proteins

While a general ELISA for all MetO-containing proteins is challenging, specific ELISAs can be developed for individual proteins of interest. The following is a generalized sandwich ELISA protocol that can be adapted.[7]

Materials:

  • Microplate pre-coated with a capture antibody specific for the protein of interest

  • Samples and standards

  • Detection antibody: Anti-Methionine Sulfoxide antibody

  • HRP-conjugated secondary antibody

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: Coat a microplate with a capture antibody specific for the target protein.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody Incubation: Add the anti-Methionine Sulfoxide antibody to detect the oxidized form of the captured protein.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.

  • Substrate Development: Add the TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

IV. Data Interpretation and Troubleshooting

  • Positive Controls are Essential: Always include a positive control, such as a protein sample known to be oxidized, to validate the antibody's reactivity. In-vitro oxidized lysates or purified proteins are recommended.

  • Negative Controls for Specificity: Include a negative control, such as an untreated sample or a non-oxidized protein, to assess non-specific binding.

  • Loading Controls for Western Blotting: Use a loading control (e.g., β-actin, GAPDH) in Western blots to ensure equal protein loading between lanes.

  • Titrate Antibodies: Optimize the concentration of both primary and secondary antibodies to achieve the best signal-to-noise ratio.

  • Acknowledge Specificity Concerns: Be aware of the published concerns regarding the specificity of pan-MetO antibodies and interpret results cautiously.[3] Consider using complementary methods, such as mass spectrometry, to confirm the presence of this compound.

By following these detailed protocols and considering the critical aspects of experimental design and data interpretation, researchers can effectively utilize antibody-based methods to investigate the role of this compound in their biological systems of interest.

References

Application Note: Chromatographic Separation of Methionine Sulfoxide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-(S)-sulfoxide (Met-S-O) and (S)-methionine-(R)-sulfoxide (Met-R-O). The stereochemistry of MetO can significantly impact the structure and function of peptides and proteins, making the accurate separation and quantification of these diastereomers critical in various fields, including drug development, proteomics, and redox biology.[1][2] This application note provides a detailed protocol for the chromatographic separation of methionine sulfoxide diastereomers, focusing on a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method following pre-column derivatization. Alternative methods such as supercritical fluid chromatography (SFC) and chiral HPLC are also discussed.

Chromatographic Methods for Diastereomer Separation

Several chromatographic techniques can be employed for the separation of this compound diastereomers. The choice of method often depends on the sample matrix, the required resolution, and the intended application (e.g., analytical quantification or preparative isolation).

  • Reversed-Phase HPLC (RP-HPLC): While challenging for underivatized MetO, RP-HPLC can provide excellent separation of the diastereomers after derivatization.[3] Derivatization enhances the hydrophobicity and detectability of the analytes, often leading to improved chromatographic resolution. Under highly optimized conditions, partial separation of MetO diastereomers in peptide fragments can sometimes be achieved without derivatization.[4]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, offering high efficiency and speed. It has been reported as a facile method for separating MetO diastereomers, achieving purities greater than 99%.[5] This technique uses supercritical CO2 as the main mobile phase, often with an alcohol modifier, and is compatible with a wide range of chiral stationary phases.[6][7]

  • Chiral HPLC: Direct separation of the diastereomers can be achieved using chiral stationary phases (CSPs).[8][9] These columns create a chiral environment that allows for differential interaction with the two diastereomers, leading to their separation. Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, and cinchona alkaloids.[10][11][12]

Experimental Protocol: RP-HPLC Separation of Dabsylated this compound Diastereomers

This protocol details a reliable method for the separation and quantification of MetO diastereomers by RP-HPLC following derivatization with dabsyl chloride.[3]

Sample Preparation and Derivatization
  • Preparation of Dabsyl-Methionine-R,S-Sulfoxide:

    • Dissolve 25 mg of dabsyl-methionine in 11.46 mL of dimethyl sulfoxide (DMSO) to obtain a 5 mM solution.

    • To oxidize the dabsyl-methionine, add 341 µL of 30% (8.8 M) hydrogen peroxide (H₂O₂) and 18.7 mL of water to a final volume of 30 mL.

    • Protect the solution from light and incubate overnight at room temperature.

    • Confirm the completion of the oxidation by HPLC analysis.[3]

  • Derivatization of this compound Standards and Samples:

    • For individual diastereomer standards (if available), dissolve 10 mg of Met-R-O or Met-S-O in 12 mL of 0.9 M Na₂CO₃, pH 9.

    • Add 24 mL of 4 mg/mL dabsyl chloride in acetone.

    • Incubate at 70°C for 10 minutes.

    • The same procedure can be applied to samples containing this compound.

Chromatographic Conditions

Table 1: RP-HPLC Parameters for the Separation of Dabsylated this compound Diastereomers [3]

ParameterValue
Column SunFire™ C18, 3.5 µm, 3.0 x 50 mm
Mobile Phase A 29 mM Acetate buffer, pH 4.16
Mobile Phase B Acetonitrile
Gradient 30% to 66.7% B (0-2 min), 66.7% to 100% B (2-2.5 min), hold at 100% B (2.5-3.5 min), 100% to 30% B (3.5-3.7 min), hold at 30% B (3.7-8 min)
Flow Rate 1 mL/min
Column Temperature 50°C[4] (Note: Original dabsyl method does not specify, 50°C is from a peptide separation)
Detection UV-Vis at 466 nm
Injection Volume 10-50 µL
Data Analysis
  • Identify the peaks corresponding to the two dabsylated MetO diastereomers based on their retention times.

  • Quantify the amount of each diastereomer by integrating the peak areas and comparing them to a standard curve prepared with known concentrations of dabsylated methionine standards.

Alternative Method: Enzymatic Identification with RP-HPLC

An alternative approach for identifying MetO diastereomers in complex samples like protein digests involves the use of this compound reductases (MsrA and MsrB) in conjunction with RP-HPLC.[1][4][13]

  • MsrA stereospecifically reduces Met-S-O.

  • MsrB stereospecifically reduces Met-R-O.[2]

By treating a sample containing both diastereomers with either MsrA or MsrB and analyzing the resulting chromatogram, the peak corresponding to the reduced diastereomer will decrease or disappear, allowing for the unambiguous identification of each diastereomer peak.

Data Presentation

Table 2: Representative Chromatographic Data for this compound Diastereomer Separation

MethodAnalyteStationary PhaseRetention Time (min)Resolution (Rs)Purity (%)Reference
RP-HPLC Dabsyl-MetO DiastereomersC18Diastereomer 1: ~3.5, Diastereomer 2: ~3.6Baseline>95[3]
SFC Fmoc-MetO DiastereomersChiralNot specifiedBaseline>99[5]
RP-HPLC Tryptic Peptide with MetOC18Diastereomer 1: Varies, Diastereomer 2: VariesPartial to BaselineNot specified[4]

Visualizations

Experimental Workflow for RP-HPLC Separation

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Dabsylation (Dabsyl Chloride, 70°C) Sample->Derivatization 1. Derivatize Injection Inject Derivatized Sample RPHPLC RP-HPLC Separation (C18 Column, Gradient Elution) Injection->RPHPLC 2. Separate Detection UV-Vis Detection (466 nm) RPHPLC->Detection 3. Detect Chromatogram Obtain Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification 4. Analyze separation_techniques cluster_direct Direct Separation cluster_indirect Indirect Separation/Identification MetO This compound Diastereomers SFC Supercritical Fluid Chromatography (SFC) MetO->SFC High Resolution ChiralHPLC Chiral HPLC MetO->ChiralHPLC Chiral Stationary Phase Derivatization Derivatization + RP-HPLC MetO->Derivatization Chemical Modification Enzymatic Enzymatic Reduction + RP-HPLC MetO->Enzymatic Stereospecific Reduction

References

Application of Methionine Sulfoxide in Studying Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of methionine to methionine sulfoxide (B87167) (MetO) is increasingly recognized as a critical post-translational modification (PTM) that regulates protein-protein interactions (PPIs) and cellular signaling pathways.[1][2][3] This dynamic switch, governed by the balance between reactive oxygen species (ROS) that induce oxidation and methionine sulfoxide reductases (Msrs) that reverse it, provides a sophisticated mechanism for cellular control.[1][4][5] Researchers can harness this phenomenon as a powerful tool to investigate the intricacies of PPIs, uncover novel regulatory mechanisms, and identify potential therapeutic targets.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study PPIs.

Application Notes

Modulating Protein-Protein Interactions via Site-Specific Methionine Oxidation

Methionine residues, particularly those exposed on the protein surface, are susceptible to oxidation by ROS.[4] The addition of an oxygen atom to the sulfur of methionine converts a hydrophobic residue into a more polar and bulky this compound. This alteration in the physicochemical properties of a key residue at a protein-protein interface can significantly impact the interaction by:

  • Disrupting Hydrophobic Interactions: The increased polarity of MetO can weaken or abolish critical hydrophobic contacts that stabilize a protein complex.

  • Inducing Steric Hindrance: The larger size of the sulfoxide group can create steric clashes that prevent the proper docking of interacting partners.

  • Altering Protein Conformation: Oxidation of a methionine residue can lead to local or global conformational changes in a protein, thereby affecting its ability to bind to its partners.

By inducing methionine oxidation experimentally, researchers can probe the importance of specific methionine residues in mediating PPIs. This approach allows for the controlled disruption of an interaction, enabling the study of its functional consequences.

Identifying Methionine-Dependent Redox-Sensitive Signaling Pathways

The reversible nature of methionine oxidation, catalyzed by the MsrA and MsrB enzyme families, establishes it as a key regulatory switch in cellular signaling.[1][6][7][8] Unlike irreversible oxidative damage, the cyclic oxidation and reduction of methionine allows for the dynamic modulation of protein function in response to changes in the cellular redox environment.[2][5]

Studying the impact of methionine oxidation on PPIs can help elucidate novel redox-sensitive signaling pathways. For instance, a signaling cascade may be activated or inhibited upon the oxidation of a critical methionine in one of the pathway components, which in turn affects its interaction with upstream or downstream partners.

A Tool for Drug Discovery and Development

Understanding how methionine oxidation regulates PPIs can open new avenues for therapeutic intervention. For diseases associated with oxidative stress, where the balance of methionine oxidation and reduction is perturbed, targeting the enzymes involved (ROS-generating enzymes or Msrs) could be a viable strategy. Furthermore, small molecules that either mimic the effect of methionine oxidation to disrupt a disease-promoting PPI or prevent the oxidation of a critical methionine to maintain a beneficial interaction could be developed.

Key Experimental Protocols

Protocol 1: In Vitro Induction of Methionine Oxidation for Protein Interaction Studies

This protocol describes the chemical induction of methionine oxidation in purified proteins to assess its impact on a specific protein-protein interaction.

Materials:

  • Purified protein of interest ("bait")

  • Purified interacting partner protein ("prey")

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Protein Preparation: Prepare solutions of the bait and prey proteins in PBS. The protein concentration should be in the low micromolar range (e.g., 1-10 µM). If the proteins contain cysteine residues that might form disulfide bonds, include a reducing agent like 1 mM TCEP in the buffer.

  • Induction of Oxidation:

    • To the bait protein solution, add H₂O₂ to a final concentration of 10-100 mM. The optimal concentration and incubation time should be determined empirically. A good starting point is 50 mM H₂O₂ for 30 minutes at 37°C.

    • Prepare a control sample of the bait protein incubated under the same conditions but without H₂O₂.

  • Quenching the Reaction: Stop the oxidation reaction by adding catalase to a final concentration of 50-100 µg/mL to degrade the excess H₂O₂. Alternatively, the H₂O₂ can be removed by buffer exchange using a desalting column.

  • Verification of Oxidation (Optional but Recommended): Analyze the oxidized and control bait protein samples by mass spectrometry to confirm the oxidation of methionine residues and identify the specific sites of modification.

  • Protein-Protein Interaction Assay: Use the oxidized and control bait proteins in a PPI assay with the prey protein. Suitable assays include:

    • Co-immunoprecipitation (Co-IP) (see Protocol 2)

    • Pull-down assays

    • Surface Plasmon Resonance (SPR)

    • Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays

  • Data Analysis: Compare the binding affinity or the amount of co-precipitated prey protein between the oxidized and control samples to determine the effect of methionine oxidation on the interaction.

Protocol 2: Co-immunoprecipitation (Co-IP) to Analyze the Effect of Methionine Oxidation on PPIs

This protocol details how to perform a Co-IP experiment to investigate whether methionine oxidation affects the interaction between a target protein and its binding partner in a cellular context.[9][10][11][12][13]

Materials:

  • Cultured cells expressing the proteins of interest

  • Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS or a Tris-based buffer with mild detergents like NP-40 or Triton X-100)

  • Protease and phosphatase inhibitor cocktails

  • H₂O₂ solution

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for both "bait" and "prey" proteins for Western blot detection

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • To induce oxidative stress, treat the cells with a non-lethal concentration of H₂O₂ (e.g., 100-500 µM) for a specific duration (e.g., 15-60 minutes). Include an untreated control group.

  • Cell Lysis:

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing the Lysate (Optional):

    • Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against both the bait and prey proteins to detect their presence in the immunoprecipitated complex.

  • Data Analysis: Compare the amount of prey protein co-immunoprecipitated with the bait protein in the H₂O₂-treated versus the control cells. A decrease in the co-precipitated prey suggests that methionine oxidation disrupts the interaction.

Data Presentation

Table 1: Quantitative Analysis of the Effect of Methionine Oxidation on Protein-Protein Interaction Affinity

Interacting ProteinsConditionDissociation Constant (KD)Fold Change in AffinityReference
Calmodulin - Plasma Membrane Ca2+-ATPaseUnoxidized2.5 nM---INVALID-LINK--
Calmodulin - Plasma Membrane Ca2+-ATPaseOxidized (Met→MetO)> 500 nM> 200-fold decrease--INVALID-LINK--
Nitrate Reductase - 14-3-3 ProteinUnoxidized15 µM---INVALID-LINK--
Nitrate Reductase - 14-3-3 ProteinOxidized (Met→MetO)No detectable bindingComplete loss--INVALID-LINK--

Table 2: Semi-Quantitative Analysis of Co-immunoprecipitation Results

Bait ProteinPrey ProteinCellular TreatmentRelative Amount of Co-IP'd Prey (Normalized to Bait)
Protein XProtein YControl (Untreated)1.00
Protein XProtein YH₂O₂ (100 µM)0.45
Protein XProtein YH₂O₂ (500 µM)0.12

Visualizations

Signaling_Pathway_Modulation cluster_redox Cellular Redox State ROS ROS ProteinA_Met Protein A (Methionine) ROS->ProteinA_Met Oxidation Msr Methionine Sulfoxide Reductase ProteinA_MetO Protein A (this compound) Msr->ProteinA_MetO Complex Protein A-B Complex ProteinA_Met->Complex Binding ProteinA_MetO->ProteinA_Met Reduction Signaling_Output Downstream Signaling ProteinA_MetO->Signaling_Output Inactive ProteinB Protein B ProteinB->Complex Complex->Signaling_Output Active

Caption: Regulation of a protein-protein interaction and downstream signaling by reversible methionine oxidation.

CoIP_Workflow cluster_treatment Cell Treatment Control Control Lysis Cell Lysis (Non-denaturing) Control->Lysis Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Lysis IP Immunoprecipitation (Anti-Bait Antibody) Lysis->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute Analysis Western Blot (Anti-Bait & Anti-Prey) Elute->Analysis

Caption: Experimental workflow for Co-immunoprecipitation to study the effect of oxidative stress on protein-protein interactions.

References

Application Notes and Protocols for High-Throughput Screening of Methionine Sulfoxide Reductase (MSR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Sulfoxide (B87167) Reductase (MSR) is a family of ubiquitous enzymes crucial for cellular defense against oxidative stress. Reactive oxygen species (ROS) can oxidize methionine residues in proteins to form methionine sulfoxide (MetO), leading to potential loss of protein function. The MSR system reverses this modification, restoring protein integrity and function. This system comprises two main enzyme classes: MsrA, which stereospecifically reduces the S-epimer of MetO, and MsrB, which reduces the R-epimer. By repairing oxidatively damaged proteins, MSRs play a vital role in preventing cellular damage associated with aging and various pathologies, including neurodegenerative diseases.[1][2] The MSR system also contributes to antioxidant defense by catalytically scavenging ROS through the cyclic oxidation and reduction of methionine residues.[1]

Given their protective role, MSR enzymes are attractive therapeutic targets. Small-molecule activators of MSR could enhance cellular repair mechanisms and offer therapeutic benefits for age-related diseases, while specific inhibitors are valuable research tools for studying the roles of MsrA and MsrB in complex biological pathways. This document provides detailed application notes and protocols for developing and implementing high-throughput screening (HTS) assays to identify novel MSR inhibitors or activators.

The MSR Catalytic Pathway

The MSR system functions in a cyclic pathway coupled with the thioredoxin (Trx) system. ROS oxidizes protein-bound methionine to a racemic mixture of methionine-S-sulfoxide and methionine-R-sulfoxide. MsrA and MsrB stereospecifically reduce these epimers back to methionine. In this process, the enzymes themselves become oxidized and are subsequently reduced by thioredoxin (Trx), which in turn is regenerated by thioredoxin reductase (TrxR) using NADPH as the ultimate electron donor.

MSR_Pathway cluster_redox Cellular Redox Environment cluster_msr MSR Catalytic Cycle cluster_trx Thioredoxin System ROS ROS Met Protein-Methionine ROS->Met Oxidation MetO Protein-Met(S,R)-O Met->MetO MetO->Met Reduction MsrA MsrA (reduced) MetO->MsrA S-epimer MsrB MsrB (reduced) MetO->MsrB R-epimer MsrA_ox MsrA (oxidized) MsrA->MsrA_ox MsrB_ox MsrB (oxidized) MsrB->MsrB_ox Trx_red Trx (reduced) MsrA_ox->Trx_red MsrB_ox->Trx_red Trx_ox Trx (oxidized) Trx_red->Trx_ox TrxR Thioredoxin Reductase Trx_ox->TrxR NADPH NADPH TrxR->NADPH NADP NADP+ NADPH->NADP

Caption: The MSR antioxidant signaling pathway.

Application Notes for HTS Assay Development

Assay Principle Selection

Several formats are amenable to HTS for MSR modulators. The choice depends on available instrumentation, reagent costs, and the specific screening goals.

  • Absorbance-Based (NADPH Depletion): This is a coupled-enzyme assay that measures the consumption of NADPH at 340 nm.[1] The rate of NADPH oxidation is directly proportional to MSR activity. It is a robust and cost-effective method but can be prone to interference from colored compounds in the screening library. A key advantage is its ability to use dimethylsulfoxide (DMSO), the solvent for library compounds, as the substrate for MsrA, thus minimizing solvent interference.[1][3]

  • Fluorescence-Based: These assays typically use a pro-fluorescent substrate that becomes fluorescent upon reduction by MSR. This format offers higher sensitivity than absorbance and can be configured for kinetic or end-point reads. Potential issues include autofluorescence from library compounds.

  • Luminescence-Based: This is another highly sensitive coupled-assay format. For example, the MSR reaction can be coupled to a luciferase system where the product of the MSR reaction initiates a light-producing cascade. This method generally has a high signal-to-background ratio and is less susceptible to color or fluorescence interference from compounds.

HTS Workflow

A typical HTS campaign follows a multi-stage process to identify and validate hits.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Hit Characterization start Compound Library (e.g., 100,000+ compounds) primary_screen Single-Concentration HTS (e.g., 10 µM) start->primary_screen hits Primary Hits (Based on activity threshold) primary_screen->hits confirmation Hit Confirmation (Re-test primary hits) hits->confirmation dose_response Dose-Response Assay (8-12 concentrations) confirmation->dose_response ic50_ec50 Determine IC50 / EC50 dose_response->ic50_ec50 orthogonal Orthogonal Assay (e.g., HPLC-based) ic50_ec50->orthogonal counterscreen Counter-Screens (Assay interference, cytotoxicity) ic50_ec50->counterscreen validated_hits Validated Hits orthogonal->validated_hits counterscreen->validated_hits

Caption: High-throughput screening workflow for MSR modulators.
Data Analysis and Quality Control

For reliable hit identification, rigorous quality control is essential for each assay plate.

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., uninhibited enzyme) and negative (n, e.g., no enzyme) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. An S/B ratio > 3 is generally desirable.

Quantitative Data on MSR Modulators

The identification of potent and specific small-molecule inhibitors for MSRs is an ongoing area of research. While many compounds have been screened, few have been reported with detailed quantitative data. Activators, however, are beginning to be identified.

Table 1: Known MSR Inhibitors
CompoundTarget(s)Inhibition ModeIC50Notes
Dimethyl Sulfoxide (DMSO)MsrA, MsrB2MsrA: CompetitiveMsrB2: Non-competitiveNot ReportedDMSO is a substrate for MsrA and inhibits its activity on other substrates. It does not inhibit MsrB3.[2][4]
Table 2: Known MSR Activators
Compound / ClassTarget(s)EC50Notes
MLS-0107957(2-phenyl-1,2-benzothiazol-3-one)Bovine MsrA79.3 µMIdentified via HTS. Data from PubChem Bioassay (AID: 2289).[5]
Fusaricidin Analogues (e.g., Analogue 2)Bovine MsrA, Human MsrA, Human MsrBNot ReportedCyclic hexapeptides that show significant activation (~2.5-fold at 10 µM).[6]

Experimental Protocols

Protocol 1: Fluorescence-Based HTS for MSR Modulators

This protocol describes a generic fluorescence-based assay adaptable for HTS. It relies on a non-fluorescent substrate that is converted to a highly fluorescent product by MSR action.

Materials:

  • Recombinant human MsrA or MsrB enzyme

  • Recombinant human Thioredoxin (Trx) and Thioredoxin Reductase (TrxR)

  • NADPH

  • Pro-fluorescent MSR substrate (e.g., a peptide with a quenched fluorophore adjacent to a MetO residue)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2

  • 384-well black, flat-bottom plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare Reagent Mix: In Assay Buffer, prepare a master mix containing Trx, TrxR, and NADPH at 2X final concentration.

  • Dispense Compounds: Add 50 nL of test compounds (or DMSO for controls) to the wells of a 384-well plate.

  • Add Enzyme: Add 10 µL of MsrA or MsrB enzyme (at 2X final concentration in Assay Buffer) to all wells except negative controls (add buffer instead).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of a 2X solution of the pro-fluorescent substrate and the Trx/TrxR/NADPH reagent mix to all wells to start the reaction. Final volume should be 20 µL.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Controls:

  • Positive Control (100% activity): Enzyme + Substrate + DMSO

  • Negative Control (0% activity): Substrate + DMSO (no enzyme)

Protocol 2: Absorbance-Based HTS (NADPH Depletion)

This protocol uses DMSO from the compound library as the substrate for MsrA and measures activity by the decrease in NADPH absorbance at 340 nm.[1][3]

Materials:

  • Recombinant human MsrA enzyme

  • Recombinant human Trx and TrxR

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 384-well UV-transparent plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare Reagent Mix: In Assay Buffer, prepare a master mix containing MsrA, Trx, and TrxR at 1.25X final concentration.

  • Dispense Compounds: Add 50 nL of test compounds to the wells. The final DMSO concentration should be standardized across the plate (e.g., 0.5-1%) to serve as the substrate.

  • Add Reagent Mix: Add 15 µL of the Reagent Mix to all wells.

  • Equilibrate: Incubate for 5 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of NADPH solution (at 4X final concentration) to all wells to start the reaction.

  • Read Absorbance: Immediately begin kinetic reading of absorbance at 340 nm every 60 seconds for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of NADPH depletion (slope of the linear portion of the absorbance vs. time curve).

Controls:

  • Positive Control (100% activity): All reagents + DMSO (no test compound)

  • Negative Control (0% activity): All reagents except MsrA + DMSO

Protocol 3: HPLC-Based Hit Confirmation Assay

This protocol is a low-throughput, highly quantitative method used to confirm hits from primary screens. It measures the conversion of a dabsylated-MetO substrate to dabsylated-Met.

Materials:

  • Dabsyl-L-Met-S-O (for MsrA) or Dabsyl-L-Met-R-O (for MsrB)

  • Dithiothreitol (DTT) as a reducing agent

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and a UV-Vis detector (436 nm)

  • Validated hit compounds

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 mM Sodium Phosphate buffer, pH 7.5

    • 20 mM DTT

    • 200 µM Dabsyl-Met-S-O or Dabsyl-Met-R-O

    • Purified MsrA or MsrB enzyme (e.g., 1-5 µg)

    • Varying concentrations of the hit compound

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 200 µL of acetonitrile.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

  • HPLC Analysis: Inject 50 µL of the supernatant onto the C18 column.

  • Quantification: Separate and quantify the dabsylated-Met product by monitoring absorbance at 436 nm. Calculate the percent inhibition relative to a DMSO control.

Summary of Assay Formats

FeatureAbsorbance (NADPH)FluorescenceHPLC-Based
Throughput High (384/1536-well)High (384/1536-well)Low
Sensitivity ModerateHighVery High
Principle Enzyme-coupled, NADPH depletionDirect detection of fluorescent productChromatographic separation of substrate & product
Interference Colored compounds, UV-absorbing compoundsFluorescent compounds, quenchersCompounds co-eluting with product/substrate
Cost Low to ModerateModerate to HighHigh (instrumentation & time)
Application Primary HTSPrimary HTS, Dose-ResponseHit Confirmation, Mechanistic Studies

References

Minimizing Artificial Methionine Oxidation During Sample Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary causes of artificial methionine oxidation during sample preparation include:

  • Exposure to Atmospheric Oxygen: Prolonged contact with air can promote oxidation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidative reactions.[1]

  • Presence of Oxidizing Agents: Contaminants or reagents that are oxidative in nature can degrade the sample.

  • Metal-Catalyzed Oxidation: Transition metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) that readily oxidize methionine.[3][4]

  • Long Procedures: Extended experimental workflows, such as lengthy enzymatic digestions, increase the opportunity for oxidation to occur.[1]

Key Strategies for Minimizing Methionine Oxidation

Several strategies can be employed to mitigate artificial methionine oxidation. These can be broadly categorized as controlling environmental conditions, using chemical protectants, and employing advanced analytical techniques.

Control of Environmental Conditions

Low Temperature: Performing sample preparation steps at low temperatures (e.g., on ice or in a cold room) is a fundamental and effective way to reduce the rate of chemical reactions, including oxidation.[1] It is recommended to refrigerate buffers and samples for at least 12 hours before use to ensure temperature stability.[5]

pH Control: The rate of methionine oxidation can be influenced by pH. While the oxidation of methionine itself is largely pH-independent, the activity of some oxidizing agents and the stability of the protein sample can be pH-dependent.[6] Some studies suggest that maintaining a slightly acidic pH can minimize the reactivity of certain oxidative species.[7] For instance, between pH 4 and 7, the rate constants for methionine oxidation have been observed to be relatively constant.[6]

Minimizing Oxygen Exposure: Reducing the sample's exposure to atmospheric oxygen is crucial. This can be achieved by:

  • Keeping sample tubes and vials capped whenever possible.[1]

  • Using freshly degassed buffers and solvents by sparging with an inert gas like argon or nitrogen for 15-20 minutes.[8]

  • For highly sensitive samples, overlaying the sample with an inert gas before capping.[8]

Chemical Protectants

Antioxidants: The addition of antioxidants to sample buffers is a common and effective strategy. These molecules act as sacrificial scavengers, reacting with oxidizing species before they can modify the methionine residues of the protein or peptide of interest.

  • Free L-Methionine: As a sacrificial scavenger, free L-methionine is a highly effective antioxidant.[9] Studies have shown that concentrations in the range of 5-25 mM are effective.[2] A recent systematic evaluation demonstrated that high concentrations of L-methionine (>20 mM) are particularly potent in mitigating both oxidation and aggregation of high-concentration antibody therapeutics.[10][11]

  • Other Antioxidants: While other antioxidants like N-acetylcysteine (NAC) and N-acetyl tryptophan (NAT) are used, some studies indicate they may be less effective or even act as pro-oxidants under certain conditions, especially in the presence of metal ions.[8][10]

Metal Chelators: Transition metals can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions, which readily oxidize methionine.[3][4] Metal chelators sequester these metal ions, preventing them from participating in oxidative reactions.

  • EDTA and DTPA: Ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are commonly used metal chelators. They have been shown to reduce protein degradation when the chelator to iron ion ratio is greater than one.[12]

  • EGTA: In a comparative study on monoclonal antibodies, Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-Tetraacetic Acid (EGTA) showed a more prevalent stabilizing influence on subunit oxidation compared to other chelators like EDTA, DTPA, NTA, and HEDTA.[13]

Advanced Analytical Techniques for Accurate Quantification

For applications requiring the precise quantification of in vivo methionine oxidation, advanced techniques that block artificial oxidation are employed.

  • Methionine Oxidation by Blocking with Alkylation (MObBa): This method involves the selective alkylation of unoxidized methionine residues at a low pH using iodoacetamide (B48618) (IAA). The resulting alkylated methionine is stable and protected from subsequent oxidation during analysis. The level of unoxidized methionine can then be quantified by mass spectrometry.[1][14]

  • Stable Isotope Labeling with ¹⁸O-H₂O₂ (MObB): This technique, often referred to as Methionine Oxidation by Blocking (MObB), utilizes ¹⁸O-labeled hydrogen peroxide to forcibly oxidize all unoxidized methionine residues in a sample.[1][15] This "blocking" step prevents any further artificial oxidation with naturally abundant ¹⁶O. The mass difference of 2 Da between the in vivo oxidized methionine (containing ¹⁶O) and the artificially oxidized methionine (containing ¹⁸O) allows for their differentiation and accurate quantification by mass spectrometry.[7][15]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various techniques for minimizing artificial methionine oxidation.

Table 1: Comparison of Antioxidants for Preventing Methionine Oxidation

AntioxidantConcentrationEfficacyRemarks
Free L-Methionine 5-25 mMHighly effective as a sacrificial scavenger.[2]May require chromatographic separation from the analyte of interest.
>20 mMSurpasses conventional antioxidants in mitigating oxidation and aggregation in high-concentration antibody formulations.[10][11]Optimal concentration may need to be determined empirically.
N-Acetylcysteine (NAC) ~5 mMCan be an effective antioxidant.[2]May exhibit pro-oxidative effects under certain conditions, especially at high temperatures.[10]
N-Acetyl Tryptophan (NAT) Not specifiedLimited antioxidative capacity in some studies.[10]
Sodium Thiosulfate Molar ratio of protein to antioxidant of 1:25Effective in inhibiting temperature-induced oxidation.[6]
Catalase Not specifiedEffective in preventing oxidation.[6][9]An enzyme that decomposes hydrogen peroxide.

Table 2: Influence of Environmental Conditions on Methionine Oxidation

ParameterConditionEffect on OxidationRemarks
Temperature 4°C vs. Room TemperatureSignificantly reduced rate of oxidation at lower temperatures.[1]Recommended for all sample preparation steps.
30°C & 40°CIncreased oxidation observed in liquid formulations of monoclonal antibodies.[6]
pH 4.0 - 7.0Rate constants for methionine oxidation are relatively constant in this range.[6]Slightly acidic pH can minimize the reactivity of some oxidative species.[7]
Oxygen Exposure Degassed BuffersReduces dissolved oxygen, minimizing a key reactant for oxidation.[8]Sparging with inert gas (Ar, N₂) is recommended.
Inert Gas OverlayProvides a protective atmosphere for highly sensitive samples.[8]

Table 3: Comparison of Metal Chelators for Preventing Oxidation

Metal ChelatorConcentrationEfficacyRemarks
EDTA >1:1 molar ratio to metal ionsReduces protein degradation.[12]
DTPA >1:1 molar ratio to metal ionsReduces protein degradation.[12]
EGTA Not specifiedShowed the most prevalent stabilizing influence on subunit oxidation of monoclonal antibodies in a comparative study.[13]A potentially more suitable alternative to EDTA.
NTA Not specifiedEvaluated in comparative studies.[13]
HEDTA Not specifiedEvaluated in comparative studies.[13]

Experimental Protocols

Protocol 1: General Best Practices for Minimizing Methionine Oxidation

This protocol outlines fundamental handling procedures to reduce artificial oxidation during routine sample preparation.

Materials:

  • High-purity water (e.g., 18.2 MΩ·cm)

  • Analytical grade reagents

  • Inert gas (Argon or Nitrogen)

  • Ice bath or cold room

Procedure:

  • Reagent Preparation:

    • Use high-purity water and analytical grade reagents to minimize contaminants.

    • Degas all aqueous buffers and solvents by sparging with argon or nitrogen for 15-20 minutes prior to use.[8]

  • Sample Thawing:

    • If samples are frozen, thaw them rapidly in a water bath and immediately place them on ice. Avoid slow thawing at room temperature.[8]

  • Sample Handling Environment:

    • Perform all dilutions and handling steps in a cold environment (e.g., on ice or in a cold room).[1]

  • Minimize Air Exposure:

    • Keep all sample tubes and vials tightly capped whenever possible.[1]

    • For critical applications, consider overlaying the sample with an inert gas like argon before capping.[8]

  • Time Management:

    • Prepare samples immediately before analysis to minimize the time they are exposed to potentially oxidizing conditions.

    • If using an autosampler, ensure it is refrigerated (e.g., at 4°C) and minimize the time samples spend in the queue.[8]

Protocol 2: Using L-Methionine as a Sacrificial Antioxidant

This protocol describes the addition of free L-methionine to your sample solutions to act as a sacrificial antioxidant.

Materials:

  • L-Methionine powder

  • Degassed, high-purity water

  • Vortex mixer

Procedure:

  • Prepare Antioxidant Stock Solution:

    • Prepare a 100 mM stock solution of L-Methionine in degassed, high-purity water. Ensure it is fully dissolved.

  • Spike Sample Solvents:

    • Add the L-Methionine stock solution to your sample diluent, lysis buffer, or digestion buffer to achieve a final concentration of 10-25 mM. For example, add 1 mL of 100 mM L-Methionine stock to 9 mL of buffer to get a 10 mM final concentration.[8] For high-concentration protein formulations, a final concentration of 25 mM L-Methionine has been shown to be highly effective.[10]

  • Thorough Mixing:

    • Vortex the solution thoroughly to ensure the antioxidant is homogeneously mixed into the buffer.[8]

  • Proceed with Sample Preparation:

    • Follow your standard sample preparation protocol, adhering to the general best practices outlined in Protocol 1.

Protocol 3: Methionine Oxidation by Blocking with Alkylation (MObBa)

This protocol provides a method to selectively alkylate unoxidized methionines, thereby preventing their subsequent artificial oxidation and allowing for accurate quantification.

Materials:

  • Iodoacetamide (IAA)

  • Acidic buffer (e.g., pH 4.0)

  • Standard proteomics reagents for reduction, alkylation of cysteines, and digestion (if applicable)

Procedure:

  • Initial Sample Preparation (if starting with proteins):

    • If necessary, reduce disulfide bonds and alkylate cysteine residues under standard conditions (e.g., using DTT and IAA at a neutral or slightly alkaline pH).

    • Proceed with enzymatic digestion (e.g., with trypsin) to generate peptides.

  • Selective Alkylation of Methionine:

    • Adjust the pH of the peptide solution to a low pH (e.g., pH 4.0).

    • Add iodoacetamide (IAA) to the peptide solution. The final concentration and incubation time may require optimization, but a common starting point is a high concentration of IAA and incubation for several hours to days at room temperature in the dark.[14]

  • Quenching and Desalting:

    • Quench the alkylation reaction, for example, by adding a reducing agent or by desalting the sample.

    • Desalt the peptides using a suitable method (e.g., C18 solid-phase extraction) to remove excess reagents.

  • LC-MS/MS Analysis:

    • Analyze the sample by LC-MS/MS. Unoxidized methionines will now carry a carbamidomethyl group (+57.02 Da), while the originally oxidized methionines will remain unmodified. The ratio of these two forms can be used to determine the initial oxidation state.

Protocol 4: Stable Isotope Labeling with ¹⁸O-H₂O₂ (MObB)

This protocol is for the accurate quantification of in vivo methionine oxidation by blocking unoxidized methionines with an ¹⁸O label.

Materials:

  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)

  • Standard proteomics reagents for cell lysis, reduction, alkylation, and digestion

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a denaturing buffer.

  • Forced Oxidation with ¹⁸O-H₂O₂:

    • Immediately after lysis, add H₂¹⁸O₂ to the protein lysate to a final concentration of approximately 1.25%.[7]

    • Incubate the reaction for about 1 hour at room temperature to ensure complete oxidation of all unoxidized methionine residues.[7]

  • Standard Proteomics Workflow:

    • Proceed with the standard bottom-up proteomics workflow:

      • Reduce disulfide bonds (e.g., with DTT).

      • Alkylate cysteine residues (e.g., with IAA).

      • Perform enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • During data analysis, differentiate between peptides containing methionine sulfoxide (B87167) with a ¹⁶O label (from in vivo oxidation) and those with an ¹⁸O label (from the blocking step) based on the 2 Da mass difference. The relative intensities of these peptide pairs are used to calculate the fractional oxidation of each methionine site.[15]

Visualizations

cluster_prevention Oxidation Prevention Steps start Protein Sample lysis Lysis / Solubilization start->lysis reduction_alkylation Reduction & Cysteine Alkylation lysis->reduction_alkylation note_lysis Low Temperature Degassed Buffers Metal Chelators lysis->note_lysis digestion Enzymatic Digestion (e.g., Trypsin) reduction_alkylation->digestion desalting Desalting / Cleanup (e.g., C18 SPE) digestion->desalting note_digestion Add Antioxidants (e.g., L-Methionine) Minimize Time digestion->note_digestion lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis lcms->data_analysis

Caption: A typical proteomics workflow with integrated steps to minimize methionine oxidation.

Met Methionine (-S-CH₃) MetO Methionine Sulfoxide (-SO-CH₃) Met->MetO + [O] (e.g., H₂O₂, O₂) MetO->Met - [O] (Msr enzymes in vivo) MetO2 Methionine Sulfone (-SO₂-CH₃) MetO->MetO2

Caption: The chemical pathway of methionine oxidation.

References

Application Notes and Protocols for the Use of Methionine-Rich Proteins as Substrates in Methionine Sulfoxide Reductase (MSR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This post-translational modification can alter protein structure and function, contributing to cellular damage and the progression of various diseases. The methionine sulfoxide reductase (MSR) system is a crucial cellular defense mechanism that repairs this damage by reducing MetO back to methionine. The MSR system comprises two main classes of enzymes: MsrA, which reduces the S-diastereomer of MetO, and MsrB, which reduces the R-diastereomer.[1][2][3] The activity of these enzymes is vital for maintaining protein integrity and cellular homeostasis, making them attractive targets for therapeutic intervention in diseases associated with oxidative stress.[4][5][6][7]

The development of robust and reliable assays to measure MSR activity is essential for both basic research and drug discovery. Methionine-rich proteins (MRPs) have emerged as highly effective and convenient substrates for these assays.[8] Their high density of methionine residues allows for a significant and easily detectable signal change upon oxidation and subsequent reduction by MSRs. This application note provides detailed protocols and data presentation guidelines for utilizing MRPs in MSR assays, aimed at facilitating research and development in this field.

Advantages of Using Methionine-Rich Proteins as MSR Substrates

The use of MRPs in MSR assays offers several advantages over traditional small-molecule substrates:

  • Physiological Relevance: Assays using protein substrates more closely mimic the natural function of MSRs, which is to repair oxidized proteins within the cell.[5]

  • Enhanced Signal-to-Noise Ratio: The high number of methionine residues in MRPs leads to a greater change in signal upon oxidation and reduction, improving assay sensitivity.

  • Versatility: MRPs can be used in various assay formats, including gel-shift assays, immunoblotting, and mass spectrometry-based methods.[8]

  • Convenience: The use of cysteine-free MRPs simplifies experiments by eliminating potential confounding reactions involving cysteine oxidation.[8]

Methionine-Rich Protein Substrates for MSR Assays

A variety of both natural and computationally identified MRPs can be employed as substrates in MSR assays. The choice of substrate may depend on the specific research question, the MSR isoenzyme being studied, and the available detection methods.

SubstrateDescriptionKey CharacteristicsTypical Assay Format(s)
Alpha-1-proteinase inhibitor (α-1-PI) A natural inhibitor of elastase that is inactivated upon oxidation of its methionine residues.[5]Loss and regain of inhibitory activity upon oxidation and reduction, respectively.Enzyme activity assay (measuring elastase inhibition).[5]
Calmodulin (CaM) A calcium-binding messenger protein whose activity is modulated by methionine oxidation.[9][10]Changes in conformational stability and ability to activate target enzymes upon oxidation and reduction.Enzyme activation assays, mass spectrometry.
Computationally Identified Cys-free MRPs (e.g., MRP1-7) Proteins identified from genomic databases that are rich in methionine and lack cysteine residues.[8]High methionine content (≥20%), lack of cysteine interference.[8]SDS-PAGE gel-shift assays, immunoblotting with MetO-specific antibodies, mass spectrometry.[8]
Gamma-synuclein (γ-Syn) An intrinsically disordered protein that can be used as a model MSR substrate.[11]Discrete chemical shift changes upon oxidation, suitable for NMR-based assays.[11]NMR spectroscopy.[11]

Experimental Protocols

Protocol 1: MSR Activity Assay using SDS-PAGE Gel-Shift with a Cysteine-Free MRP

This protocol describes a convenient method to monitor MSR activity by observing the change in electrophoretic mobility of an oxidized MRP substrate upon its reduction by MSR. Oxidized proteins often migrate slower on SDS-PAGE gels.[8][12]

Materials:

  • Purified cysteine-free MRP (e.g., MRP5)[8]

  • Purified MsrA or MsrB enzyme

  • Hydrogen peroxide (H₂O₂)

  • Dithiothreitol (DTT)

  • Thioredoxin (Trx) system (optional, for Trx-dependent assays)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Oxidation of MRP Substrate:

    • Prepare a solution of the MRP at a concentration of 60 µM in the reaction buffer.

    • Add H₂O₂ to a final concentration of 10-50 mM to fully oxidize the methionine residues. The optimal H₂O₂ concentration may need to be determined empirically for each MRP.[8]

    • Incubate at room temperature for 12 hours or at 37°C for 1 hour.[8]

    • Remove excess H₂O₂ by dialysis or using a desalting column.

    • Confirm complete oxidation by running a sample on an SDS-PAGE gel; the oxidized MRP should show a noticeable upward shift in mobility compared to the unoxidized protein.

  • MSR Assay Reaction:

    • Set up the reaction mixture in a final volume of 50 µL:

      • 4 µg of oxidized MRP substrate

      • Reaction Buffer

      • 10 mM DTT (as a reducing agent)

      • Varying concentrations of purified MsrA or MsrB enzyme (e.g., 0.1 - 1 µM)

    • For Trx-dependent assays, replace DTT with the complete thioredoxin system (Trx, Trx reductase, and NADPH).

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue.

    • Analyze the gel by densitometry to quantify the extent of MRP reduction, which will be observed as a shift back towards the mobility of the unoxidized protein.

Protocol 2: HPLC-Based MSR Activity Assay using a Dabsylated Methionine Substrate

This protocol is a high-throughput method suitable for screening MSR inhibitors or activators using a synthetic, dabsylated this compound substrate.[1][5][13]

Materials:

  • Dabsyl-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O)

  • Purified MsrA or MsrB enzyme

  • Cell or tissue protein extract

  • Reaction Buffer: 30 mM Tris-HCl, pH 8.0[1]

  • Dithiothreitol (DTT)

  • Acetonitrile (B52724)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M DTT stock solution.[1]

    • Prepare a 5 mM stock solution of dabsyl-Met-R,S-O.[1]

  • MSR Assay Reaction:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture to a final volume of 200 µL:

      • 200 µg of protein extract (or a specified amount of purified MSR enzyme)

      • 2 µL of 1 M DTT (final concentration 20 mM)

      • Reaction Buffer

    • Prepare a control tube without the protein extract.[1]

    • Equilibrate the solution for 5 minutes at 37°C.[1]

    • Start the reaction by adding 20 µL of 5 mM dabsyl-Met-R,S-O (final concentration 0.5 mM).[1]

    • Incubate for 30 minutes at 37°C.[1]

    • Stop the reaction by adding 300 µL of acetonitrile.[1]

  • HPLC Analysis:

    • Centrifuge the samples to pellet any precipitate.

    • Inject the supernatant onto the C18 HPLC column.

    • Separate the dabsylated methionine product from the dabsylated this compound substrate using an appropriate gradient of acetonitrile in water.

    • Quantify the amount of dabsyl-methionine formed by integrating the peak area and comparing it to a standard curve.

Visualizations

MSR_Catalytic_Cycle MetO Protein-Met(O) Msr_red MSR (Reduced) MetO->Msr_red H₂O Met Protein-Met Msr_ox MSR (Oxidized, Sulfenic Acid) Msr_red->Msr_ox Reduction of Met(O) Msr_ox->Met Msr_ss MSR (Disulfide) Msr_ox->Msr_ss Intramolecular disulfide formation Msr_ss->Msr_red Reduction by Trx Trx_ox Trx (Oxidized) Trx_red Trx (Reduced) Trx_red->Msr_ss Trx_red->Trx_ox

Caption: The catalytic cycle of this compound Reductase (MSR).

MSR_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction MSR Reaction cluster_analysis Analysis MRP Methionine-Rich Protein (MRP) Oxidized_MRP Oxidized MRP MRP->Oxidized_MRP Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Oxidized_MRP Reaction_Mix Reaction Mixture: - Oxidized MRP - MSR Enzyme - DTT/Trx System Oxidized_MRP->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE HPLC HPLC Incubation->HPLC MS Mass Spectrometry Incubation->MS Quantification Quantification of Reduced Product SDS_PAGE->Quantification HPLC->Quantification MS->Quantification

Caption: A generalized experimental workflow for an MSR assay using an MRP substrate.

MSR_Cellular_Protection ROS Reactive Oxygen Species (ROS) Protein_Met Functional Protein (with Methionine) ROS->Protein_Met Oxidation Protein_MetO Oxidized, Inactive Protein (with this compound) Protein_Met->Protein_MetO MSR_System MSR System (MsrA & MsrB) Protein_MetO->MSR_System Substrate Cellular_Damage Cellular Damage & Dysfunction Protein_MetO->Cellular_Damage Accumulation leads to MSR_System->Protein_Met Reduction (Repair)

Caption: The role of the MSR system in protecting cells from oxidative damage.

Applications in Drug Development

The MSR system is implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular disease, and aging.[5][6][7][11] Therefore, modulating MSR activity presents a promising therapeutic strategy.

  • Screening for MSR Activators: Identifying compounds that enhance MSR activity could offer therapeutic benefits for conditions associated with high oxidative stress.[4][5] The high-throughput HPLC-based assay is particularly well-suited for this purpose.

  • Developing MSR Inhibitors: In some contexts, such as in certain microbial infections, inhibiting MSR activity may be a viable therapeutic approach.[4]

  • Evaluating Off-Target Effects: MSR assays can be used to assess whether drug candidates have unintended effects on this crucial cellular repair system.

Conclusion

Methionine-rich proteins provide a robust and physiologically relevant platform for the study of MSR enzymes. The protocols and information provided in this application note are intended to equip researchers with the necessary tools to effectively measure MSR activity, screen for modulators of this system, and ultimately advance our understanding of the role of methionine oxidation in health and disease. The versatility of MRPs as substrates, combined with a range of available detection methods, offers a powerful toolkit for both fundamental and translational research.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Methionine Sulfoxide-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, one of the two sulfur-containing proteinogenic amino acids, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (Met(O)).[1][2] This post-translational modification can occur both in vivo due to reactive oxygen species (ROS) and in vitro during peptide synthesis and handling.[3][4] The oxidation of methionine to its sulfoxide form introduces a chiral center, resulting in two diastereomers, and increases the polarity of the amino acid residue.[1] This modification can significantly impact a peptide's or protein's structure, function, and aggregation propensity.[5][6] In some instances, methionine oxidation leads to protein deactivation, while in others, it can activate a protein.[7]

The synthesis of peptides containing methionine sulfoxide is of great interest for studying the biological consequences of this modification, particularly in the context of diseases associated with oxidative stress, such as Alzheimer's and prion diseases.[4][8][9] Solid-phase peptide synthesis (SPPS) offers two primary strategies for preparing Met(O)-containing peptides: the direct incorporation of a pre-oxidized Fmoc-Met(O)-OH building block and the post-synthetic oxidation of a methionine-containing peptide while it is still attached to the solid support or after cleavage.[6][7]

This document provides detailed protocols for both synthetic approaches, discusses the challenges associated with each method, and offers solutions for overcoming them. Additionally, it presents quantitative data to compare the efficiencies of different synthetic and cleavage strategies and includes visualizations of the synthetic workflows and a relevant biological pathway involving methionine oxidation.

Synthetic Strategies and Considerations

The two main approaches for synthesizing Met(O)-containing peptides via Fmoc-SPPS are:

  • Direct Incorporation of Fmoc-Met(O)-OH: This method involves using the commercially available Fmoc-L-methionine-d,l-sulfoxide building block directly in the peptide synthesis sequence.[7][10] This approach ensures the specific placement of Met(O) at a desired position within the peptide chain and can help to improve the synthesis and purification of aggregation-prone peptides due to the increased polarity of the Met(O) residue.[6] A notable outcome of this method is the production of a uniform peptide product that can be more easily purified.[7]

  • Post-Synthetic Oxidation: This strategy involves synthesizing the peptide with standard Fmoc-Met-OH and then oxidizing the methionine residue to this compound. This oxidation can be performed while the peptide is still attached to the resin or after it has been cleaved and purified. This method is useful when the native, non-oxidized peptide is also required for comparison. However, controlling the extent of oxidation and avoiding side reactions with other sensitive amino acids can be challenging.[5]

A significant challenge in the synthesis of methionine-containing peptides is the unintended oxidation of methionine during the final cleavage and deprotection step, which is typically carried out in a strong acidic environment (e.g., trifluoroacetic acid - TFA).[11][12][13][14] To mitigate this, various scavenger cocktails have been developed to either prevent oxidation or reduce any Met(O) formed back to Met.[1][11][15]

Experimental Protocols

Protocol 1: Direct Incorporation of Fmoc-Met(O)-OH

This protocol describes the synthesis of a Met(O)-containing peptide using the direct incorporation method.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[16]

  • Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes in a peptide synthesis vessel.[17]

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 3 minutes to remove the Fmoc protecting group.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 10-15 minutes.[18]

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.[18]

3. Coupling of Fmoc-Met(O)-OH:

  • In a separate vial, dissolve Fmoc-Met(O)-OH (3-4 equivalents relative to resin loading) and a coupling agent/additive mixture in DMF. Recommended coupling reagents include:

    • HATU/DIPEA: Dissolve Fmoc-Met(O)-OH (4 eq.), HATU (3.8 eq.), and add DIPEA (8 eq.).[18]

    • HBTU/DIPEA: Dissolve Fmoc-Met(O)-OH (4 eq.), HBTU (3.8 eq.), and add DIPEA (8 eq.). Pre-activate for 1-2 minutes.[18]

    • DIC/Oxyma: Dissolve Fmoc-Met(O)-OH (4 eq.) and Oxyma (4 eq.) in DMF, then add DIC (4 eq.) to the resin.[18]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Washing:

  • After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail. For Met(O)-containing peptides, a standard cocktail such as TFA/H2O/TIS (95:2.5:2.5, v/v/v) can be used.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[19]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[19]

  • Dry the peptide pellet under vacuum.

8. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Protocol 2: Post-Synthetic On-Resin Oxidation of Methionine

This protocol describes the synthesis of a Met(O)-containing peptide by oxidizing a methionine residue after its incorporation into the peptide chain on the solid support.

1. Peptide Synthesis:

  • Synthesize the methionine-containing peptide on a suitable resin following the standard Fmoc-SPPS protocol as described in Protocol 1, using Fmoc-Met-OH instead of Fmoc-Met(O)-OH.

2. On-Resin Oxidation:

  • After the full peptide sequence is assembled, wash the peptide-resin with DCM.

  • Prepare a mild oxidizing solution. A common reagent is a solution of hydrogen peroxide (H₂O₂) in DCM or a mixture of DCM and water. The concentration and reaction time need to be optimized to achieve selective oxidation of methionine without affecting other sensitive residues. A starting point could be 10 mM H₂O₂ for 1-2 hours.[20]

  • Treat the peptide-resin with the oxidizing solution at room temperature with gentle agitation.

  • Monitor the oxidation reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

3. Washing:

  • After the desired level of oxidation is achieved, wash the resin thoroughly with DCM and DMF to remove the oxidizing agent and any byproducts.

4. Final Cleavage and Deprotection:

  • Proceed with the final cleavage and deprotection as described in Protocol 1, step 7.

5. Purification and Characterization:

  • Purify and characterize the peptide as described in Protocol 1, step 8.

Data Presentation

The choice of synthetic strategy and cleavage conditions can significantly impact the purity and yield of the final peptide. The following tables summarize quantitative data comparing different approaches.

Table 1: Comparison of Synthetic Strategies for Met(O)-Containing Peptides

StrategyPeptide SequencePurity of Crude Product (%)Overall Yield (%)Reference
Direct Incorporation of Met(O)TDP-43 (307-347)~40%2-5%[6]
Standard SPPS with MetTDP-43 (307-347)Moderate QualityNot Reported[6]
Direct Incorporation of Met(O)Human CalcitoninSignificantly Improved10%[6]
Standard SPPS with MetHuman CalcitoninMultiple By-products5%[6]

Table 2: Effectiveness of Different Cleavage Cocktails in Preventing Methionine Oxidation

Cleavage Cocktail Composition (v/v)Peptide Sequence% OxidationReference
TFA/H₂O/TIS (95:2.5:2.5)Amyloid-beta (1-42)Significant[2]
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated[11][13]
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated[11][13]
TFA/Phenol/Thioanisole/EDT/DMS/H₂O/NH₄IGeneral Met-peptidesPrevents Oxidation[15]

Visualizations

Signaling Pathway

Oxidative stress and the resulting oxidation of methionine residues in proteins have been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[4][9] The following diagram illustrates a simplified signaling pathway where methionine oxidation plays a role in Alzheimer's disease pathology.

cluster_0 Cellular Environment cluster_1 Pathological Cascade ROS Reactive Oxygen Species (ROS) Met Methionine in Aβ Peptide ROS->Met Oxidation MetO This compound (Met(O)) in Aβ Aggregation Aβ Aggregation MetO->Aggregation Promotes MSR This compound Reductases (MSRs) MSR->Met Reduction Plaques Amyloid Plaques Aggregation->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity AD Alzheimer's Disease Pathology Neurotoxicity->AD

Caption: Role of Methionine Oxidation in Alzheimer's Disease.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase peptide synthesis of a Met(O)-containing peptide using the direct incorporation method.

Start Start: Select Resin Swell Resin Swelling Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (e.g., Fmoc-Met(O)-OH) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Loop Repeat for Each Amino Acid Wash->Loop Loop->Deprotection Next AA Cleavage Final Cleavage & Deprotection (TFA cocktail) Loop->Cleavage Final AA Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: SPPS Workflow for Met(O)-Peptide Synthesis.

Logical Relationship of Synthetic Choices

The decision-making process for synthesizing Met(O)-containing peptides involves considering the desired outcome and potential challenges. This diagram illustrates the logical relationships between the synthetic goals and the appropriate methodological choices.

cluster_0 Synthetic Approach cluster_1 Considerations & Solutions Goal Goal: Synthesize Met(O)-Peptide Direct Direct Incorporation of Fmoc-Met(O)-OH Goal->Direct Post Post-Synthetic Oxidation Goal->Post UnwantedOx Unwanted Oxidation during Cleavage Goal->UnwantedOx Potential Issue Aggregation Aggregation-Prone Sequence Direct->Aggregation Good for Control Controlled Oxidation Required Post->Control Requires Scavengers Use Scavenger- Rich Cleavage Cocktail UnwantedOx->Scavengers Solution

Caption: Decision Tree for Met(O)-Peptide Synthesis.

References

Troubleshooting & Optimization

strategies to prevent artefactual methionine oxidation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artefactual methionine oxidation during sample preparation.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
High levels of methionine oxidation observed in control samples. 1. Exposure to Atmospheric Oxygen: Prolonged exposure of samples to air can promote oxidation.[1] 2. Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1][2] 3. Contaminated Reagents: Presence of oxidizing agents in buffers or water.1. Work quickly and keep samples on ice whenever possible.[1][2] 2. Degas all aqueous buffers and solvents by sparging with argon or nitrogen for 15-20 minutes before use.[1] 3. Use high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents.[1]
Inconsistent or variable levels of oxidation between replicate samples. 1. Inconsistent Timing: Variations in the duration of sample handling and exposure to air.[1] 2. Non-homogenous Mixing: Uneven distribution of antioxidants in the sample or buffer.[1] 3. Instrumental Variability: In-source oxidation in the mass spectrometer's electrospray ionization (ESI) source can vary between runs.[1][3]1. Standardize the sample preparation workflow to ensure each sample is handled identically for the same amount of time.[1] 2. Vortex solutions thoroughly after adding antioxidants.[1] 3. Implement a system suitability test to monitor for and mitigate on-column or in-source oxidation.[4] Consider adding antioxidants like methionine to the LC eluents.[4]
Methionine oxidation increases with longer enzymatic digestion times. Prolonged Incubation: Extended protocols, such as overnight tryptic digests, increase the opportunity for oxidation to occur.[1][5]1. Optimize digestion time to be as short as possible while still achieving complete digestion. 2. Consider using faster digestion protocols, such as those employing pressure cycling technology.[2] 3. Add a sacrificial antioxidant to the digestion buffer.[1][2]
Suspected in-source oxidation during mass spectrometry analysis. Electrochemical Reactions: The high-voltage environment of the ESI source can cause oxidation of susceptible residues like methionine.[3][4]1. Check for identical elution profiles of the oxidized and unoxidized peptides, which is a characteristic of in-source oxidation.[4] 2. Regularly inspect and clean the mass spectrometer's emitter tip; an eroded emitter can promote electrical discharge and oxidation.[3] 3. Add a redox buffer or a scavenger to the spray solvent.

Frequently Asked Questions (FAQs)

Q1: What is artefactual methionine oxidation and why is it a problem?

Q2: What are the primary causes of artefactual methionine oxidation during sample prep?

A2: The primary causes include:

  • Exposure to Atmospheric Oxygen: The longer your sample is exposed to air, the higher the chance of oxidation.[1]

  • Elevated Temperatures: Heat accelerates the rate of oxidation.[1][2]

  • Lengthy Procedures: Extended protocols, like long enzymatic digestions, provide more opportunity for oxidation to occur.[1]

  • Presence of Oxidizing Agents: Contaminants in reagents or buffers can actively oxidize methionine.

  • Analytical Instrumentation: The electrospray ionization (ESI) source in a mass spectrometer can itself be a source of oxidation.[1][3]

Q3: What are some simple, immediate steps I can take to reduce methionine oxidation?

A3: To immediately reduce the risk of artefactual oxidation, you should:

  • Work quickly and consistently, keeping samples on ice at all times.[1][2]

  • Use freshly prepared buffers made with high-purity, degassed water.[1]

  • Thaw frozen samples rapidly in a water bath and immediately place them on ice, avoiding slow thawing at room temperature.[1]

Q4: What chemical additives can I use to prevent methionine oxidation?

A4: Adding sacrificial antioxidants to your buffers and solutions is a highly effective strategy. These compounds are more readily oxidized than methionine, thus protecting your protein of interest. Common choices include:

  • L-Methionine: Often used at a final concentration of 5-20 mM.[1]

  • Ascorbic Acid (Vitamin C) [1]

  • N-acetyl-cysteine (NAC) [1]

Q5: Are there more advanced methods to both prevent and accurately quantify methionine oxidation?

A5: Yes, there are specialized techniques for more rigorous control and quantification:

  • Methionine Oxidation by Blocking (MObB): This method involves forcibly oxidizing all unoxidized methionine residues with a heavy-isotope-labeled oxidizing agent, such as H₂¹⁸O₂. This "blocks" the native methionines from further artefactual oxidation and allows for the accurate quantification of the in vivo oxidized forms by comparing the ratios of ¹⁸O- to ¹⁶O-labeled peptides.[7][8]

  • Methionine Oxidation by Blocking with Alkylation (MObBa): This approach uses iodoacetamide (B48618) (IAA) at a low pH to selectively alkylate the thioether group of unoxidized methionines. This covalent modification prevents subsequent oxidation and allows for quantification of the originally unoxidized fraction.[8][9]

Q6: Can oxidized methionines be reversed?

A6: Yes, methionine sulfoxide (B87167) can be enzymatically reduced back to methionine by methionine sulfoxide reductases (MsrA and MsrB).[10][11] This can be useful for reducing sample complexity and improving sensitivity in mass spectrometry analysis.[10] However, common reducing agents used in proteomics sample prep, such as DTT and TCEP, are not strong enough to reduce this compound.[5]

Quantitative Data Summary

The following table summarizes the recommended concentrations and effectiveness of various antioxidant strategies.

Antioxidant/StrategyRecommended Concentration/ConditionEffectiveness/Notes
L-Methionine (as a scavenger) 10-20 mM in sample diluents and buffers.[1]Acts as a sacrificial scavenger to protect the analyte.[1]
Iodoacetamide (IAA) Alkylation (MObBa) Performed at low pH.Selectively alkylates unoxidized methionines, preventing further oxidation and allowing for quantification.[8][9]
Hydrogen Peroxide (H₂¹⁸O₂) Labeling (MObB) Used to forcibly oxidize unoxidized methionines.Allows for accurate quantification of in vivo oxidation by distinguishing it from artefactual oxidation.[7][12]
This compound Reductases (MsrA/B) Enzyme:sample ratio of 1:4 with 5mM DTT.Can achieve 90-99% reduction of oxidized methionine in peptides.[10]

Experimental Protocols & Workflows

General Workflow for Minimizing Methionine Oxidation

This workflow outlines the fundamental steps to reduce artefactual methionine oxidation during routine sample preparation.

G General Workflow to Minimize Methionine Oxidation cluster_prep Reagent & Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis reagent_prep Prepare Buffers with High-Purity, Degassed Water add_antioxidant Add Sacrificial Antioxidant (e.g., 10-20 mM L-Methionine) reagent_prep->add_antioxidant lysis Cell Lysis / Protein Extraction (on ice) add_antioxidant->lysis thaw_sample Rapidly Thaw Sample & Place on Ice thaw_sample->lysis digestion Enzymatic Digestion (minimize time) lysis->digestion cleanup Sample Cleanup (e.g., Desalting) digestion->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Caption: A general workflow highlighting key steps to minimize artefactual methionine oxidation.

Methionine Oxidation by Blocking with Alkylation (MObBa) Workflow

This specialized workflow is designed to prevent artefactual oxidation while enabling accurate quantification of the initial oxidation state.

G MObBa Workflow for Quantifying Methionine Oxidation start Start with Peptide Mixture alkylation Alkylate Unoxidized Methionines with IAA at low pH start->alkylation quench Quench Reaction alkylation->quench analysis LC-MS/MS Analysis quench->analysis quantify Quantify Alkylated vs. Oxidized Peptides analysis->quantify end Determine Initial Oxidation Level quantify->end

Caption: The MObBa workflow for preventing further oxidation and quantifying existing levels.

References

challenges in the accurate quantification of methionine sulfoxide in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of methionine sulfoxide (B87167) (MetO) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during MetO analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately quantifying MetO in biological samples?

A1: The most significant challenge is the artificial oxidation of methionine (Met) to MetO during sample preparation and analysis.[1][2][3] This artifactual oxidation can lead to a significant overestimation of the endogenous MetO levels. Oxidation can occur during various steps, including protein digestion, purification, and even during mass spectrometry analysis, particularly with electrospray ionization (ESI).[4][5][6]

Q2: How can I prevent or account for artificial MetO formation during my experiments?

A2: A robust method to address artificial oxidation is to use stable isotope labeling with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂).[1][2][3] This technique involves treating the sample with H₂¹⁸O₂ to convert all unoxidized methionine residues into ¹⁸O-labeled MetO. The endogenously oxidized MetO will retain the naturally abundant ¹⁶O isotope. The 2 Dalton mass difference between the ¹⁶O-MetO and the ¹⁸O-MetO allows for their differentiation and accurate quantification by mass spectrometry.[1][2]

Q3: Can standard reducing agents like DTT or TCEP reduce MetO back to Met during sample preparation?

A3: While DTT and TCEP are effective at reducing disulfide bonds, they are generally not strong enough to reduce methionine sulfoxide back to methionine under typical sample preparation conditions.[4] The reduction of MetO is primarily an enzymatic process catalyzed by this compound reductases (Msrs).[7][8]

Q4: What are the different forms of MetO, and is it important to differentiate them?

A4: this compound exists as two diastereomers: (S)-MetO and (R)-MetO.[7][8] These are acted upon by specific enzymes, MsrA for (S)-MetO and MsrB for (R)-MetO.[8][9] Differentiating between these diastereomers can be important for understanding the specifics of oxidative stress and repair mechanisms in biological systems. However, their separation and individual quantification can be challenging, often requiring specialized chromatographic methods or enzymatic assays.[10]

Q5: What are the most common analytical techniques for MetO quantification?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the site-specific identification and quantification of MetO in proteins and peptides.[1][2] This method allows for the sensitive and specific detection of MetO-containing peptides.

Troubleshooting Guides

Issue 1: High and Variable MetO Levels in Control Samples
Potential Cause Troubleshooting Step
Artifactual Oxidation during Sample Preparation: Prolonged digestion times, exposure to air, or presence of oxidizing contaminants can increase artificial oxidation.[4]- Minimize digestion time as much as possible. - Consider performing the digestion under an inert atmosphere (e.g., nitrogen or argon). - Ensure all buffers and reagents are freshly prepared and free of oxidizing contaminants.
Oxidation during LC-MS Analysis: On-column oxidation or in-source oxidation in the mass spectrometer can occur.[11]- Use a system suitability test with a standard peptide to monitor for on-column oxidation.[11] - Optimize ESI source conditions to minimize in-source oxidation. - Add antioxidants like methionine to the mobile phases to protect the analytes.[11]
Contaminated Reagents: Hydrogen peroxide or other oxidizing agents may be present as contaminants in reagents.- Use high-purity reagents and solvents. - Test reagents for the presence of oxidizing agents.
Issue 2: Poor Recovery or Underestimation of MetO
Potential Cause Troubleshooting Step
Incomplete Protein Digestion: If the MetO-containing peptide is not efficiently generated, its level will be underestimated.- Optimize the digestion protocol (enzyme-to-protein ratio, digestion time, temperature). - Use a combination of proteases to ensure complete digestion.
MetO Reduction: Although less common with chemical agents, enzymatic reduction by endogenous Msrs could occur if the sample is not properly handled.- Ensure samples are processed quickly and kept at low temperatures to minimize enzymatic activity. - Use appropriate inhibitors for Msrs if necessary.
Poor Ionization of MetO-containing Peptides: The physicochemical properties of the oxidized peptide may lead to suppression of its signal in the mass spectrometer.- Optimize MS parameters for the specific MetO-containing peptide. - Use an internal standard (e.g., a stable isotope-labeled version of the target peptide) to normalize for ionization efficiency.

Experimental Protocols

Protocol 1: Stable Isotope Labeling with H₂¹⁸O₂ for Accurate MetO Quantification

This protocol is adapted from methods described for the accurate determination of protein methionine oxidation.[1][2][3]

Objective: To differentiate between endogenous MetO and artifactual MetO by labeling unoxidized methionine residues with an ¹⁸O isotope.

Materials:

  • Protein sample

  • H₂¹⁸O₂ (95-98% isotopic purity)

  • Denaturing buffer (e.g., 6 M Guanidine HCl)

  • Protease (e.g., Trypsin)

  • Quenching reagent (e.g., Methionine or Catalase)

  • LC-MS/MS system

Procedure:

  • Denaturation: Denature the protein sample in a suitable buffer to expose all methionine residues.

  • ¹⁸O-Labeling: Add H₂¹⁸O₂ to the denatured protein sample to a final concentration sufficient to achieve complete oxidation of all unoxidized methionine residues. Incubate at room temperature. The incubation time should be optimized but is typically in the range of 30-60 minutes.

  • Quenching: Stop the oxidation reaction by adding a quenching reagent.

  • Buffer Exchange: Remove the denaturing and oxidizing agents by buffer exchange into a digestion-compatible buffer.

  • Proteolytic Digestion: Digest the protein sample with a suitable protease (e.g., trypsin) overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Quantify the relative amounts of the ¹⁶O-MetO and ¹⁸O-MetO-containing peptides by comparing the peak areas of their respective extracted ion chromatograms. The percentage of endogenous oxidation can be calculated as: % Oxidation = [Area(¹⁶O-MetO) / (Area(¹⁶O-MetO) + Area(¹⁸O-MetO))] * 100

Visualizations

MetO_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_key Key Sample Complex Protein Sample Denaturation Denaturation Sample->Denaturation Labeling H₂¹⁸O₂ Labeling Denaturation->Labeling Oxidizes unoxidized Met to Met-¹⁸O Quenching Quenching Labeling->Quenching Digestion Proteolytic Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Compare ¹⁶O vs ¹⁸O) LCMS->DataAnalysis Result Accurate MetO Quantification DataAnalysis->Result k1 Met: Methionine k2 Met-¹⁸O: ¹⁸O-labeled this compound

Caption: Workflow for accurate MetO quantification using stable isotope labeling.

Troubleshooting_Logic Start Inaccurate MetO Quantification HighLevels High/Variable MetO in Controls? Start->HighLevels LowLevels Low/Poor MetO Recovery? HighLevels->LowLevels No ArtifactOx Check for Artifactual Oxidation HighLevels->ArtifactOx Yes DigestionIssue Check for Incomplete Digestion LowLevels->DigestionIssue Yes IonizationIssue Check for Poor Ionization LowLevels->IonizationIssue No OptimizePrep Optimize Sample Prep (Time, Atmosphere) ArtifactOx->OptimizePrep CheckLCMS Check LC-MS for On-column/In-source Oxidation ArtifactOx->CheckLCMS OptimizeDigest Optimize Digestion Protocol DigestionIssue->OptimizeDigest OptimizeMS Optimize MS Parameters IonizationIssue->OptimizeMS

References

Technical Support Center: Enhancing Methionine Sulfoxide Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the sensitivity of mass spectrometry for the detection of methionine sulfoxide (B87167) (MetO).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately detecting and quantifying methionine sulfoxide (MetO) by mass spectrometry?

The primary challenges in MetO analysis are its susceptibility to artificial oxidation during sample handling and analysis, the increased complexity of mass spectra due to the presence of oxidized forms, and the potential for split chromatographic peaks, all of which can reduce sensitivity and lead to inaccurate quantification.[1][2] Methionine is highly prone to oxidation by reactive oxygen species, and this can occur at various stages, including sample preparation, purification, storage, and even during electrospray ionization in the mass spectrometer.[1][3][4]

Q2: How does methionine oxidation affect the mass spectrum and chromatographic separation?

Oxidation of a methionine residue to this compound results in a mass increase of 16 Da for the peptide.[5] This leads to a more complex mass spectrum as both the oxidized and unoxidized forms of the peptide may be present.[1] In reversed-phase liquid chromatography (LC), the more hydrophilic MetO-containing peptide will typically elute earlier than its non-oxidized counterpart, potentially causing peak splitting and making quantification more challenging.[1][3]

Q3: What strategies can be employed to increase the sensitivity of MetO detection?

Several strategies can be used to improve the sensitivity of MetO detection:

  • Enzymatic Reduction: Using this compound reductases (MsrA and MsrB) can reverse the oxidation, simplifying the mass spectrum and increasing the signal of the non-oxidized peptide.[1][5]

  • Stable Isotope Labeling: To differentiate between naturally occurring MetO and artifactual oxidation, unoxidized methionine residues can be oxidized with ¹⁸O-labeled hydrogen peroxide. This creates a 2 Da mass difference between the pre-existing MetO (with ¹⁶O) and the newly oxidized MetO (with ¹⁸O), allowing for accurate quantification.[2][6]

  • Chemical Derivatization: Specific chemical derivatization techniques can be used to tag and identify oxidized methionine residues.[7][8]

  • Optimized LC-MS/MS Methods: Careful selection of LC columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC), and optimization of ESI source conditions can help to better separate and detect MetO.[3][9]

Q4: Can artifactual oxidation be prevented during sample preparation?

While complete prevention is difficult, several measures can be taken to minimize artifactual oxidation. These include using fresh, high-purity reagents, minimizing sample exposure to air and light, and working at low temperatures. However, the most robust method to account for artifactual oxidation is the use of stable isotope labeling with ¹⁸O-hydrogen peroxide.[2][6] It is important to note that common reducing agents like DTT and TCEP do not reduce this compound.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low sensitivity for MetO-containing peptides - Co-elution with the more abundant non-oxidized peptide.- Poor ionization efficiency of the oxidized peptide.- Splitting of the MS signal between oxidized and non-oxidized forms.[1]- Optimize the LC gradient for better separation of oxidized and non-oxidized peptides.- Consider using a chemical derivatization strategy to enhance the signal of the oxidized peptide.- Employ enzymatic reduction with Msr enzymes to convert MetO back to Met, thereby increasing the signal of the non-oxidized peptide for indirect quantification.[1]
Inaccurate and variable quantification of MetO - Artifactual oxidation during sample preparation, LC separation (on-column oxidation), or electrospray ionization.[2][3][4]- Implement a stable isotope labeling method using ¹⁸O-hydrogen peroxide to differentiate between endogenous and artifactual oxidation.[2][6]- Monitor for on-column oxidation as part of a system suitability test, especially with long-term column use.[3]- Minimize sample digestion times to reduce the extent of in-vitro oxidation.[4]
Complex mass spectra with multiple oxidized forms - Multiple methionine residues in a peptide are oxidized.- Presence of both MetO and methionine sulfone.- Use tandem MS (MS/MS) to identify the specific sites of oxidation.[10]- Consider enzymatic reduction with Msr enzymes to simplify the spectrum by reducing MetO back to Met.[1]
Split or broad chromatographic peaks for methionine-containing peptides - Presence of both oxidized and non-oxidized forms of the peptide.[1]- Separation of MetO diastereomers (R and S forms).[5]- Optimize the chromatography method for better resolution.- Use MsrA and MsrB enzymes, which are specific for the S and R diastereomers of MetO respectively, to identify and quantify each form.[5]

Experimental Protocols

Protocol 1: Enzymatic Reduction of this compound using MsrAB

This protocol describes the use of this compound Reductase (Msr) to reduce MetO in peptides prior to LC-MS analysis, thereby simplifying the mass spectrum and increasing the signal of the corresponding non-oxidized peptide.[1]

Materials:

  • Peptide sample containing suspected MetO

  • Recombinant MsrAB enzyme

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (50 mM, pH 7.6)

  • C18 clean-up spin columns

Procedure:

  • To your peptide sample, add MsrAB enzyme at an enzyme:sample ratio of 1:4.

  • Add DTT to a final concentration of 5 mM.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Desalt the sample using a C18 spin column according to the manufacturer's instructions.

  • Analyze the sample by LC-MS/MS.

Expected Outcome: A significant reduction in the peak intensity of the MetO-containing peptide and a corresponding increase in the peak intensity of the non-oxidized peptide.[1]

Protocol 2: Stable Isotope Labeling for Accurate Quantification of MetO

This protocol utilizes ¹⁸O-labeled hydrogen peroxide to differentiate between pre-existing MetO and artifactual oxidation introduced during sample preparation.[2][6]

Materials:

  • Protein or peptide sample

  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)

  • Standard proteomics sample preparation reagents (e.g., urea, DTT, iodoacetamide, trypsin)

Procedure:

  • Before denaturation and digestion, add H₂¹⁸O₂ to the protein sample to fully oxidize all remaining unoxidized methionine residues to Met¹⁸O.

  • Proceed with your standard sample preparation workflow (e.g., denaturation, reduction, alkylation, and tryptic digestion).

  • Analyze the resulting peptides by LC-MS.

Data Analysis: The mass spectra will show two isotopic distributions for each methionine-containing peptide: one corresponding to the pre-existing Met¹⁶O and another for the newly formed Met¹⁸O (2 Da heavier). The level of original MetO can be calculated from the relative intensities of these two species.[2]

Visualizations

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Protein/Peptide Sample Derivatization Derivatization/ Labeling Sample->Derivatization Optional Enzymatic_Reduction Enzymatic Reduction (MsrA/B) Sample->Enzymatic_Reduction Optional Digestion Proteolytic Digestion Sample->Digestion Derivatization->Digestion Enzymatic_Reduction->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Localization Localization of MetO MS_Detection->Localization troubleshooting_logic cluster_solutions Potential Solutions start Inaccurate MetO Quantification check_artifact Is artifactual oxidation suspected? start->check_artifact isotope_labeling Implement 18O isotope labeling check_artifact->isotope_labeling Yes check_separation Are chromatographic peaks well-resolved? check_artifact->check_separation No end Accurate Quantification isotope_labeling->end optimize_prep Optimize sample preparation (e.g., shorter digestion) optimize_prep->check_separation optimize_lc Optimize LC gradient and column check_separation->optimize_lc No check_sensitivity Is sensitivity low? check_separation->check_sensitivity Yes optimize_lc->check_sensitivity enzymatic_reduction Use Msr enzymes to revert oxidation check_sensitivity->enzymatic_reduction Yes check_sensitivity->end No enzymatic_reduction->end derivatize Consider chemical derivatization derivatize->end

References

Technical Support Center: Methionine Sulfoxide Reductase (Msr) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their methionine sulfoxide (B87167) reductase (Msr) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Msr enzyme activity is lower than expected. What are the common causes?

A1: Low enzyme activity can stem from several factors:

  • Suboptimal Reductant Concentration: Most Msr assays rely on a reducing agent like dithiothreitol (B142953) (DTT) to regenerate the enzyme. Ensure the DTT concentration is sufficient (typically 10-20 mM) but not excessively high, as it can interfere with some detection methods.[1][2]

  • Incorrect Substrate Stereoisomer: MsrA is stereospecific for the S-epimer of methionine sulfoxide (MetO), while MsrB is specific for the R-epimer.[1][2][3] Using a racemic mixture of MetO (a mix of R and S forms) will result in only 50% of the substrate being available for your specific enzyme, leading to apparently lower activity. For precise kinetics, use the stereospecifically pure substrate for the enzyme you are assaying (e.g., dabsyl-Met-S-O for MsrA).[4][5]

  • Enzyme Instability: Ensure the enzyme has been stored correctly (typically at -80°C) and handled on ice. Repeated freeze-thaw cycles can denature the protein.

  • Inhibitors in Sample: If using cell or tissue lysates, endogenous inhibitors may be present.[6] Consider purifying your recombinant enzyme or performing a buffer exchange on your lysate. For example, some liver extracts have been shown to contain inhibitors that prevent Msr activation.[6]

  • Substrate Inhibition: Some isoforms, like MsrB2, can be inhibited by high concentrations of their substrate.[1][2] If you suspect this, perform a substrate titration curve to determine the optimal concentration.

Q2: I'm observing high background noise or a high rate of non-enzymatic reaction. How can I reduce it?

A2: High background is often an issue in coupled assays, such as those monitoring NADPH oxidation.

  • Run a "No Enzyme" Control: Always include a reaction mixture containing all components except the Msr enzyme. This will quantify the rate of non-enzymatic substrate reduction or NADPH oxidation. Subtract this rate from your enzyme-containing samples.

  • Check Reagent Stability: Old or improperly stored NADPH can degrade, contributing to background absorbance changes. DTT can also react with certain assay components over time. Prepare these reagents fresh.

  • Alternative Assay Formats: If background from the thioredoxin system is an issue, you can switch to a DTT-dependent assay with a direct substrate measurement, such as using an HPLC-based method with a dabsylated substrate.[7][8]

Q3: Which substrate should I use for my Msr assay?

A3: The choice of substrate depends on the assay method and the specific question you are asking.

  • Dabsylated this compound (Dabsyl-MetO): This is a common substrate for HPLC-based assays.[1][2][4] The dabsyl group allows for detection in the visible light range. It is particularly useful as it mimics protein-bound MetO.[5][9] You can prepare a racemic (R,S) mixture or separate the R and S diastereomers for specific MsrA and MsrB assays.[4]

  • Free Radiolabeled this compound ([³H]MetO): This substrate can be used in assays where the product ([³H]Met) is separated from the substrate by thin-layer chromatography (TLC).[9]

  • NADPH-Coupled Assay: In this indirect assay, the activity of Msr is coupled to the thioredoxin (Trx) and thioredoxin reductase (TrxR) system. The rate of Msr activity is determined by measuring the decrease in NADPH absorbance at 340 nm.[7][8] This method is suitable for high-throughput screening but can be prone to interference.[7]

  • Protein-Based Substrates: Oxidized proteins, such as alpha-1-proteinase inhibitor, can be used as more physiologically relevant substrates.[6] Activity is often measured by the restoration of the protein's function.

Q4: Can I use Dimethyl Sulfoxide (DMSO) to dissolve my compounds or as a substrate?

A4: Caution is advised. While some Msr enzymes can reduce DMSO, it can also act as a competitive inhibitor for the reduction of this compound.[8][10] If you must use DMSO to dissolve a potential inhibitor or activator, keep the final concentration as low as possible (e.g., <1% v/v) and run an appropriate vehicle control to account for any inhibitory effects.[8]

Experimental Workflows & Diagrams

A typical workflow for an HPLC-based Msr assay involves preparing the reaction mixture, incubating it, stopping the reaction, and analyzing the product.

MsrAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, DTT, Substrate) mix Mix Reagents and Initiate with Enzyme prep_reagents->mix prep_enzyme Prepare Enzyme Dilution prep_enzyme->mix incubate Incubate at 37°C mix->incubate stop_rxn Stop Reaction (e.g., add Acetonitrile) incubate->stop_rxn hplc Inject on HPLC stop_rxn->hplc quantify Quantify Product Peak hplc->quantify calculate Calculate Activity quantify->calculate

General workflow for an HPLC-based Msr assay.

The catalytic cycle of Msr enzymes typically involves a reducing system, such as thioredoxin, to regenerate the active site.

MsrCatalyticCycle cluster_TrxSystem Thioredoxin System Msr_red Msr (Reduced) Msr_ox Msr (Oxidized) Msr_red->Msr_ox Reduces Msr_ox->Msr_red Regenerated by MetO Methionine-Sulfoxide (Met-O) Met Methionine (Met) MetO->Met Is Reduced To Trx_ox Thioredoxin (Oxidized) Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Reduced by Trx_red->Trx_ox Donates e- TrxR Thioredoxin Reductase NADPH NADPH NADP NADP+ NADPH->NADP Oxidized to

Catalytic cycle of Msr involving the thioredoxin system.

Key Experimental Parameters

The optimal conditions for Msr assays can vary depending on the enzyme isoform and source. The following table summarizes typical parameters found in the literature.

ParameterMsrAMsrBNotesSource
pH 7.4 - 8.07.5 - 8.0Optimal pH is generally slightly alkaline.[1][2][8][11]
Temperature 37°C37°CMost mammalian Msr assays are performed at 37°C.[1][2][12]
Reducing Agent 10-20 mM DTT10-20 mM DTTDTT is the most common in vitro reductant. Alternatively, the thioredoxin system (Trx, TrxR, NADPH) can be used.[1][2][12]
Substrate Dabsyl-Met-S-ODabsyl-Met-R-OUse the correct stereoisomer for your enzyme.[1][2][8]
Substrate Conc. ~200 µM50 - 200 µMOptimal concentration varies. MsrB2 shows substrate inhibition at higher concentrations.[1][2][8]
Km (Dabsyl-Met-R-O) N/A0.17 mM (MsrB2) to 2.9 mM (MsrB3)Km values can differ significantly between isoforms, indicating different substrate affinities.[1][2]

Detailed Experimental Protocol

HPLC-Based Assay for MsrA/B Activity using Dabsylated Substrate

This protocol is adapted from established methods for measuring MsrA and MsrB activity in purified proteins or cell/tissue extracts.[1][2][4]

1. Reagents

  • Assay Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.5.

  • DTT Solution: 1 M Dithiothreitol (DTT) in water. Prepare fresh and store on ice.

  • Substrate Stock: 5 mM Dabsyl-Met-S-O (for MsrA) or Dabsyl-Met-R-O (for MsrB) in DMSO.[4]

  • Enzyme: Purified Msr enzyme or cell/tissue lysate.

  • Stop Solution: Acetonitrile.

  • HPLC Mobile Phase A: Acetate buffer (e.g., 29 mM, pH 4.16).[4]

  • HPLC Mobile Phase B: Acetonitrile.[4]

2. Procedure

  • Prepare Reaction Master Mix: For each 100 µL reaction, prepare a master mix. For example:

    • 83 µL Assay Buffer

    • 2 µL 1 M DTT (Final concentration: 20 mM)

    • 5 µL Enzyme sample (protein amount may range from 0.1 to 25 µg depending on activity).[2]

    • For control reactions, substitute enzyme with an equal volume of buffer.

  • Initiate the Reaction: Pre-incubate the master mix at 37°C for 5 minutes. To start the reaction, add 10 µL of 2 mM substrate (e.g., Dabsyl-Met-S-O for a final concentration of 200 µM).[2] Mix gently.

  • Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 30 minutes).[1][2] The time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding 200 µL of cold acetonitrile.[1][2] This precipitates the protein.

  • Clarify Sample: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 50 µL) onto a reverse-phase C18 column.

    • Separate the product (Dabsyl-Met) from the substrate (Dabsyl-Met-O) using a gradient of Mobile Phase A and B.

    • Detect the peaks using a UV-Vis detector at the appropriate wavelength for dabsyl chloride derivatives (e.g., 420-450 nm).

    • Quantify the area of the product peak.

3. Data Analysis

Calculate the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of Dabsyl-Met. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

References

troubleshooting non-specific binding in methionine sulfoxide antibody-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering non-specific binding in assays utilizing methionine sulfoxide (B87167) (MetO) antibodies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background in my assay?

High background in immunoassays can stem from several factors. Common causes include issues with blocking, antibody concentrations, washing steps, and the inherent specificity of the antibody itself.[1][2][3][4] Non-specific binding occurs when the primary or secondary antibody binds to unintended proteins or surfaces on the plate or membrane.[5][6] For methionine sulfoxide antibodies specifically, a significant challenge is that antibodies may be raised against an oxidized protein, and their specificity for MetO as a general modification versus the context of the surrounding amino acid sequence can vary.[7][8]

Q2: My anti-methionine sulfoxide antibody seems to be binding to unoxidized proteins. What could be the cause?

This is a critical issue that can arise from a few sources:

  • Inherent Cross-Reactivity: The antibody may not be entirely specific to the this compound moiety and might recognize the unoxidized peptide sequence, especially at high concentrations.[7][9] Some studies have shown that certain commercially available anti-MetO antibodies exhibit non-specific binding to various proteins.[7]

  • Insufficient Blocking: If the blocking step is inadequate, the antibody can bind non-specifically to open sites on the membrane or plate.[10]

  • Antibody Concentration: Using too high a concentration of the primary antibody increases the likelihood of low-affinity, non-specific interactions.[2][11]

Q3: What is the best blocking buffer to use for reducing non-specific binding?

The optimal blocking buffer can be application-dependent, and it is often necessary to test several options.[12] Commonly used blocking agents include non-fat dry milk, bovine serum albumin (BSA), and casein.[10][13][14]

  • Non-fat Dry Milk: A cost-effective and common choice, typically used at 3-5% in TBS-T or PBS-T. However, milk contains phosphoproteins, which can interfere with the detection of phosphorylated proteins.[12]

  • Bovine Serum Albumin (BSA): A purified protein that provides consistent blocking. It is often the preferred choice when working with phospho-specific antibodies.[14]

  • Casein: Can sometimes provide lower backgrounds than milk or BSA and is recommended for applications using biotin-avidin systems.[10]

  • Fish Gelatin: Less likely to cross-react with mammalian antibodies compared to milk or BSA.[10]

Troubleshooting Workflow for Non-Specific Binding

This workflow provides a systematic approach to diagnosing and resolving high background and non-specific binding issues.

TroubleshootingWorkflow start High Background or Non-Specific Binding Observed check_controls 1. Verify Controls (Negative/Positive Controls, No Primary Ab) start->check_controls optimize_blocking 2. Optimize Blocking Step check_controls->optimize_blocking Controls OK? success Problem Resolved check_controls->success Problem in Controls titrate_ab 3. Titrate Antibodies optimize_blocking->titrate_ab Still High Background? optimize_blocking->success Background Reduced optimize_washing 4. Optimize Washing Steps titrate_ab->optimize_washing Still High Background? titrate_ab->success Background Reduced preclear_lysate 5. Pre-clear Lysate (for IP) optimize_washing->preclear_lysate Still High Background? (IP) validate_ab 6. Validate Antibody Specificity optimize_washing->validate_ab Still High Background? (WB/ELISA) optimize_washing->success Background Reduced preclear_lysate->validate_ab Still High Background? preclear_lysate->success Background Reduced validate_ab->success Specificity Confirmed & Background Reduced fail Consult Technical Support validate_ab->fail Antibody is Non-Specific

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Detailed Troubleshooting Guides

Guide 1: Optimizing Blocking Conditions

Effective blocking is crucial for minimizing background by preventing antibodies from binding to the assay surface.[10][13]

ParameterStandard ConditionTroubleshooting ActionRationale
Blocking Agent 5% Non-fat milk in TBSTTry 3-5% BSA, 1% Casein, or commercial blocking buffers.Different proteins in blocking agents can interact differently with your specific antibody and sample matrix.[10][12]
Incubation Time 1 hour at Room TempIncrease to 2 hours at Room Temp or incubate overnight at 4°C.Longer incubation ensures complete saturation of non-specific binding sites on the membrane/plate.[14]
Detergent 0.1% Tween-20 in TBS/PBSIncrease Tween-20 concentration to 0.1% in wash buffers.Detergents help to reduce non-specific hydrophobic interactions.[12][15]
Guide 2: Antibody Titration

Using an excessive concentration of primary or secondary antibody is a frequent cause of high background.[2][5]

AntibodyRecommended Starting DilutionTitration Range (Example)Expected Outcome
Primary Antibody Check datasheet (e.g., 1:1000)1:500, 1:1000, 1:2000, 1:5000Identify the concentration that gives the best signal-to-noise ratio.
Secondary Antibody Check datasheet (e.g., 1:5000)1:2000, 1:5000, 1:10000, 1:20000Reduce background caused by the secondary antibody while maintaining a strong signal.

Key Experimental Protocols

Protocol 1: Antibody Titration for Western Blot

This protocol helps determine the optimal primary antibody concentration to maximize the signal-to-noise ratio.

  • Prepare Identical Sample Lanes: Load the same amount of protein lysate (e.g., 30 µg) into multiple lanes of an SDS-PAGE gel.[12]

  • Electrophoresis and Transfer: Perform gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane as per your standard protocol.

  • Blocking: Block the entire membrane in a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[14]

  • Membrane Sectioning: After blocking, wash the membrane briefly in TBST. Cut the membrane into strips, ensuring each strip contains one lane of your protein sample.

  • Primary Antibody Incubation: Prepare a series of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000) in blocking buffer. Incubate each membrane strip in a different antibody dilution overnight at 4°C with gentle agitation.

  • Washing: Wash all strips extensively. A typical procedure is 3 washes of 10 minutes each in TBST.[15][16]

  • Secondary Antibody Incubation: Incubate all strips in the same, optimized concentration of secondary antibody for 1 hour at room temperature.

  • Detection: Wash the strips again as in step 6. Proceed with your chemiluminescent or fluorescent detection method, ensuring you use the same exposure time for all strips for accurate comparison.

  • Analysis: Compare the signal intensity of your target band against the background noise on each strip. The optimal dilution is the one that provides a strong specific signal with minimal background.

Protocol 2: Pre-clearing Lysate for Immunoprecipitation (IP)

Pre-clearing removes proteins from your lysate that non-specifically bind to the IP beads, which is a common source of background.[11][17]

  • Prepare Cell Lysate: Prepare your cell or tissue lysate according to your established protocol, ensuring protease and phosphatase inhibitors are included.

  • Bead Preparation: Resuspend your Protein A/G beads in lysis buffer. For every 500 µg of lysate, use approximately 20 µL of bead slurry.

  • Incubation: Add the prepared beads to the cell lysate. Incubate the mixture on a rotator for 1 hour at 4°C.

  • Centrifugation: Pellet the beads by centrifuging at a low speed (e.g., 2,500 x g) for 3 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microfuge tube. Be careful not to disturb the bead pellet.

  • Proceed with IP: The pre-cleared lysate is now ready for the immunoprecipitation experiment. Add your specific anti-methionine sulfoxide antibody to begin the specific pull-down.

Logic of Binding Events in an Immunoassay

The following diagram illustrates the difference between desired specific binding and undesired non-specific binding that leads to high background.

BindingEvents cluster_0 Specific Binding (High Signal-to-Noise) cluster_1 Non-Specific Binding (Low Signal-to-Noise) specific_target Target Protein + this compound primary_ab_s Anti-MetO Ab specific_target->primary_ab_s secondary_ab_s Secondary Ab primary_ab_s->secondary_ab_s signal_s Signal secondary_ab_s->signal_s Detection ns_target Non-Target Protein - No MetO background_ns1 Background membrane Membrane/Plate Surface background_ns2 Background primary_ab_ns Anti-MetO Ab primary_ab_ns->ns_target Binds to Unrelated Protein primary_ab_ns->membrane secondary_ab_ns Secondary Ab

Caption: Specific vs. non-specific antibody binding in immunoassays.

References

overcoming difficulties in the synthesis and purification of methionine sulfoxide peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of methionine sulfoxide (B87167) peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with methionine-containing peptides?

The main difficulties arise from the susceptibility of the methionine thioether side chain to oxidation and alkylation.[1][2] During solid-phase peptide synthesis (SPPS), particularly in the final acidic cleavage step, methionine can be oxidized to methionine sulfoxide (Met(O)), which exists as two diastereomers.[2][3] Another common side reaction is the S-alkylation of the thioether group, for instance, by tert-butyl cations, leading to the formation of sulfonium (B1226848) salts.[2][4] These side reactions can complicate purification and reduce the yield of the target peptide.[5]

Q2: How can I prevent methionine oxidation during peptide synthesis and cleavage?

Preventing methionine oxidation is crucial for obtaining a homogenous peptide product. Key strategies include:

  • Using Scavenger-Containing Cleavage Cocktails: Incorporating reducing agents and scavengers into the trifluoroacetic acid (TFA) cleavage mixture is highly effective. Reagent K (TFA/phenol/H₂O/thioanisole/1,2-ethanedithiol) is a classic example.[1] More recently, cleavage cocktails containing trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) have been shown to completely eradicate oxidation.[4][6] The addition of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) to cleavage cocktails can also significantly reduce or eliminate the formation of this compound.[7][8]

  • Maintaining an Inert Atmosphere: While the final cleavage is the primary source of oxidation, prolonged exposure to air during synthesis and work-up can also contribute.[1] Performing these steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3]

  • Using High-Quality Reagents: Ensure that solvents and reagents are fresh and free of peroxides, which can cause oxidation.[6]

Q3: I've already synthesized my peptide and mass spectrometry confirms methionine oxidation. Can this be reversed?

Yes, in most cases, this compound can be reduced back to methionine post-synthesis. This is often more practical than re-synthesizing the peptide.[5][6] Effective reduction methods include:

  • Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS): This combination in TFA can efficiently reduce Met(O) residues.[6][9]

  • Trimethylsilyl Bromide (TMSBr) and 1,2-ethanedithiol (B43112) (EDT): This method is suitable for reducing Met(O) under anhydrous conditions and can be performed simultaneously with the final cleavage from the resin.[1]

  • This compound Reductases (MsrA and MsrB): For highly specific and stereoselective reduction, enzymatic methods using MsrA (reduces the S-diastereomer) and MsrB (reduces the R-diastereomer) can be employed.[10][11][12]

Q4: My peptide is prone to aggregation, making it difficult to purify. How can I address this?

For hydrophobic and aggregation-prone peptides, intentionally incorporating methionine as this compound (Fmoc-Met(O)-OH) during synthesis can be a powerful strategy.[13][14] The polar sulfoxide group increases the overall polarity of the peptide, which can disrupt aggregation and significantly improve solubility.[14][15] This facilitates purification by HPLC.[14] After successful purification of the Met(O)-containing peptide, the sulfoxide can be quantitatively reduced back to methionine.[13]

Q5: How does the presence of other sensitive residues like Cysteine (Cys) and Tryptophan (Trp) affect the strategies for handling methionine?

This is a critical consideration, as conditions used to prevent methionine oxidation or reduce this compound can potentially affect other sensitive residues.[6]

  • Cleavage cocktails containing TMSCl and PPh₃ have been demonstrated to be compatible with peptides containing both Cys and Trp.[2][16]

  • When using reduction methods, it's important to choose conditions that are selective for Met(O). For instance, reduction with NH₄I and DMS in TFA is generally compatible with the presence of disulfide bridges.[1] However, some reducing agents may affect disulfide bonds or Trp residues, so careful optimization is necessary.[1]

Q6: I am observing two closely eluting peaks on my HPLC chromatogram for my this compound peptide. What could be the cause?

The oxidation of methionine's sulfur atom creates a new chiral center, resulting in two diastereomers (R and S).[2][17] These diastereomers can often be resolved by reverse-phase HPLC, leading to the appearance of two distinct peaks.[1][15] The separation of these diastereomers can complicate purification. If a single, non-oxidized peptide is the desired product, a post-purification reduction step is recommended.

Troubleshooting Guides

Issue 1: Low yield of the desired methionine-containing peptide.
Possible Cause How to Investigate Solution(s)
Incomplete Coupling Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to check for deletion sequences.[18]Use more potent coupling reagents like HATU or HBTU, especially for sterically hindered amino acids.[19][20] Consider double coupling for difficult residues.[19]
Peptide Aggregation Observe resin clumping or poor swelling. The crude peptide may be insoluble in standard HPLC solvents.[18]Synthesize the peptide using Fmoc-Met(O)-OH to increase polarity and solubility.[13][14] Use chaotropic salts or solvents like NMP to disrupt secondary structures during synthesis.[18]
Side Reactions during Cleavage Analyze the crude product by mass spectrometry for peaks corresponding to oxidized (+16 Da) or alkylated species.[2][8]Use an optimized cleavage cocktail with scavengers (see FAQ 2 and Protocol 1).[6]
Inefficient Cleavage/Precipitation Quantify the peptide loading on a small amount of dried resin before and after cleavage.[18]Ensure sufficient cleavage time (typically 2-3 hours).[6][18] Use cold diethyl ether for efficient precipitation.[6]
Issue 2: Difficulty in purifying the this compound peptide.
Possible Cause How to Investigate Solution(s)
Presence of Diastereomers Observe peak splitting or broad peaks on the analytical HPLC chromatogram.[1][15]If the non-oxidized peptide is the final goal, purify the mixture of diastereomers and then perform a reduction step (see Protocol 2). If the oxidized form is desired, optimize HPLC conditions (e.g., gradient, temperature) to improve separation.
Co-elution with Impurities Analyze collected HPLC fractions by mass spectrometry to identify co-eluting species.If the peptide was synthesized with Met(O) to improve solubility, the increased polarity might cause it to elute with more polar impurities. Optimize the HPLC gradient to achieve better separation.[21][22]
Peptide Aggregation on Column Observe peak tailing or loss of product on the column.If not already done, consider the strategy of synthesizing with Fmoc-Met(O)-OH.[13][14] For purification, try different solvent systems or additives in the mobile phase.

Data Presentation: Efficacy of Cleavage Cocktails in Preventing Methionine Oxidation

Cleavage CocktailPeptide Sequence Context% Oxidation ObservedReference
TFA/TIS/H₂O (95:2.5:2.5)Amyloid-beta (1-42)Significant (~50%)[8]
TFA/Anisole/TMSCl/Me₂S + PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated[2][16]
TFA/Anisole/TIS/TMSCl/Me₂S + PPh₃Ac-Cys-Met-Glu-Glu-Pro-Asp-OHEradicated[2][16]
Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I)General Met-containing peptidesSignificantly reduced/eliminated[7]

Experimental Protocols

Protocol 1: Cleavage with a TMSCl/PPh₃-Containing Cocktail to Prevent Methionine Oxidation

This protocol is adapted from a study that demonstrated the complete prevention of methionine oxidation during the final cleavage step.[2][6]

Reagents:

  • Peptide-resin

  • Cleavage Cocktail A (for peptides without Cys(Trt)): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)

  • Cleavage Cocktail B (for peptides with Cys(Trt)): TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the appropriate cleavage cocktail (A or B) to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[6]

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the peptide pellet under vacuum.

Protocol 2: Reduction of this compound with Ammonium Iodide and DMS

This protocol provides a general method for reducing this compound residues in a purified or crude peptide.[1][6]

Reagents:

  • Oxidized peptide

  • Ammonium Iodide (NH₄I)

  • Dimethylsulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the crude or purified oxidized peptide in TFA.

  • Add ammonium iodide and dimethylsulfide to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reduction by HPLC until the reaction is complete.

  • Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Dry the purified peptide under vacuum.

Visualizations

experimental_workflow Workflow for Overcoming Aggregation in Met-Containing Peptides cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final Final Product start Start: Design of Aggregation-Prone Met-Containing Peptide synthesis_met SPPS with Fmoc-Met-OH start->synthesis_met Standard Approach synthesis_met_o SPPS with Fmoc-Met(O)-OH (Alternative Strategy) start->synthesis_met_o Recommended for Aggregation cleavage_met Cleavage synthesis_met->cleavage_met cleavage_met_o Cleavage synthesis_met_o->cleavage_met_o crude_met Crude Peptide (Aggregation Issues) cleavage_met->crude_met crude_met_o Crude Met(O) Peptide (Improved Solubility) cleavage_met_o->crude_met_o hplc_met Difficult HPLC Purification crude_met->hplc_met hplc_met_o Facilitated HPLC Purification crude_met_o->hplc_met_o low_yield Low Yield of Pure Peptide hplc_met->low_yield pure_met_o Pure Met(O) Peptide hplc_met_o->pure_met_o reduction Reduction of Met(O) to Met pure_met_o->reduction high_yield High Yield of Pure Peptide reduction->high_yield

Caption: Workflow comparing standard vs. Met(O) strategy for aggregation-prone peptides.

troubleshooting_logic Troubleshooting Logic for Met-Peptide Synthesis cluster_synthesis_issues Synthesis Problems cluster_cleavage_issues Cleavage Problems cluster_purification_issues Purification Problems start Problem: Low Yield or Purity check_crude Analyze Crude Peptide (LC-MS) start->check_crude deletion_seq Deletion Sequences Present check_crude->deletion_seq Deletion Sequences side_products Oxidized (+16 Da) or Alkylated Products check_crude->side_products Side Products good_crude Crude Product Looks Good, But Purification is Difficult check_crude->good_crude Main Product Okay incomplete_coupling Cause: Incomplete Coupling or Deprotection deletion_seq->incomplete_coupling solution_coupling Solution: - Use stronger coupling reagents - Double couple - Extend reaction times incomplete_coupling->solution_coupling cause_cleavage Cause: Inadequate Cleavage Cocktail side_products->cause_cleavage solution_cleavage Solution: - Add scavengers (TMSCl, PPh3, DMS) - Use Reagent K or H cause_cleavage->solution_cleavage cause_aggregation Cause: Aggregation good_crude->cause_aggregation solution_aggregation Solution: - Resynthesize with Met(O) - Optimize HPLC conditions cause_aggregation->solution_aggregation

Caption: Decision tree for troubleshooting issues in methionine peptide synthesis.

References

assessing the stability of methionine sulfoxide in biological samples under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methionine sulfoxide (B87167) (MetO) in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is methionine sulfoxide and why is its stability a concern in biological samples?

A1: this compound (MetO) is an oxidized form of the amino acid methionine. It is a significant biomarker for oxidative stress and has been implicated in various diseases.[1][2][3] The stability of MetO is a critical concern because methionine residues in proteins are highly susceptible to oxidation, which can occur both in vivo and artificially during sample collection, processing, storage, and analysis.[4][5][6][7] Inaccurate quantification of MetO due to artifactual oxidation can lead to misleading experimental results.

Q2: What are the primary factors that can lead to artificial oxidation of methionine during sample handling?

A2: Several factors can contribute to the non-biological oxidation of methionine in your samples:

  • Prolonged exposure to atmospheric oxygen: Room temperature exposure can lead to gradual oxidation.

  • Sample preparation procedures: Long incubation times, such as during trypsin digestion, can increase the risk of oxidation.[6][8]

  • Reagents: The presence of oxidizing agents or metal ions in buffers and solutions can promote methionine oxidation.

  • Electrospray ionization in mass spectrometry: The high voltages used in electrospray ionization can sometimes induce oxidation.[6]

  • Freeze-thaw cycles: Repeated freezing and thawing of samples can generate reactive oxygen species and lead to increased protein oxidation.[4][9][10][11]

Q3: What are the recommended storage temperatures for preserving the integrity of this compound in biological samples?

A3: For long-term stability, it is highly recommended to store biological samples at ultra-low temperatures. Storage at -80°C is advised to maintain reliable assay outcomes for oxidative stress biomarkers over extended periods.[12][13][14][15][16] For short-term storage, refrigeration at 2-8°C may be acceptable, but the duration should be minimized to prevent degradation.[13][14][15][16] It is crucial to minimize the time samples spend at room temperature during processing.

Troubleshooting Guides

Issue 1: High variability in MetO levels between technical replicates.
Potential Cause Troubleshooting Step
Inconsistent sample handling Standardize all sample handling procedures, ensuring equal exposure times to room temperature and consistent use of reagents for all replicates.
Contamination with oxidizing agents Use high-purity water and reagents. Consider treating buffers with chelating agents like EDTA to remove metal ions that can catalyze oxidation.
Artifactual oxidation during digestion Minimize digestion times as much as possible without compromising protein digestion efficiency.[8] Consider using methods to block unoxidized methionines prior to digestion (see Experimental Protocols).
Issue 2: Higher than expected MetO levels in control samples.
Potential Cause Troubleshooting Step
Oxidation during sample collection and initial processing Process samples as quickly as possible after collection. If working with blood, separate plasma or serum promptly.[4] Consider adding antioxidants to collection tubes if compatible with downstream analysis.
Suboptimal storage conditions Ensure your freezer is maintaining a stable -80°C. Avoid storing samples in the freezer door where temperatures can fluctuate. Use a temperature monitoring system with alarms.[13]
Oxidation during analytical measurement (e.g., LC-MS) Optimize your LC-MS method to minimize the time peptides are exposed to conditions that might promote oxidation. Evaluate different mobile phases and additives.

Data Summary: Impact of Storage and Handling on Methionine Oxidation

The following table summarizes the effects of various conditions on the levels of this compound, as reported in the literature.

Condition Sample Type Observation Reference
Trypsin Digestion Time Serum Tryptic PeptidesThe ratio of oxidized to unoxidized methionine peptides increased with longer digestion times (e.g., from 4 to 24 hours).[8]
Blood Clotting Time Serum Tryptic PeptidesLeaving blood to clot at room temperature for extended periods before centrifugation can affect the ratio of oxidized to unoxidized methionine.[4]
Freeze/Thaw Cycles Serum Tryptic PeptidesRepeated freeze/thaw cycles can impact the levels of this compound in certain peptides.[4]
Storage Temperature SerumLong-term storage at -80°C is recommended to maintain the stability of oxidative stress biomarkers. Storage at -20°C may be suitable for shorter periods for some markers.[12]
Freeze/Thaw Cycles Pork MuscleThe content of free radicals and protein oxidation (measured by carbonyl content) increased with the number of freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Minimizing Artifactual Oxidation using ¹⁸O-Isotope Labeling

This method is designed to accurately determine the original level of MetO in a protein sample by preventing artificial oxidation during sample preparation.[8]

Principle: Unoxidized methionine residues in the protein sample are fully oxidized using hydrogen peroxide enriched with heavy oxygen (H₂¹⁸O₂). This converts Met to Met(¹⁸O), which has a distinct mass from the naturally occurring Met(¹⁶O). Any subsequent artificial oxidation during sample prep will not affect the already blocked methionine residues. The ratio of Met(¹⁶O) to Met(¹⁸O) containing peptides, determined by mass spectrometry, reflects the original oxidation state.

Procedure:

  • Forced Oxidation:

    • To your protein sample, add H₂¹⁸O₂ to a final concentration sufficient to fully oxidize all methionine residues.

    • Incubate the reaction under controlled conditions (e.g., specific temperature and time, which may need to be optimized for your protein of interest).

  • Sample Preparation for Mass Spectrometry:

    • Proceed with your standard proteomics workflow, which may include denaturation, reduction of disulfide bonds, alkylation of cysteines, and proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Extract ion chromatograms for the peptide of interest containing Met(¹⁶O) and its ¹⁸O-labeled counterpart.

  • Data Analysis:

    • Calculate the level of original methionine oxidation by dividing the peak area of the Met(¹⁶O)-containing peptide by the sum of the peak areas of the Met(¹⁶O) and Met(¹⁸O) containing peptides.

Visualizations

Experimental_Workflow_for_MetO_Analysis cluster_prevention Artifact Prevention (Optional) cluster_prep Sample Preparation cluster_analysis Analysis forced_ox Forced Oxidation (H₂¹⁸O₂) denature Denaturation forced_ox->denature reduce Reduction denature->reduce alkylate Alkylation reduce->alkylate digest Digestion (e.g., Trypsin) alkylate->digest lcms LC-MS/MS digest->lcms data_analysis Data Analysis lcms->data_analysis sample Biological Sample sample->forced_ox Optional Step sample->denature

Caption: Workflow for analyzing this compound, including an optional step to prevent artifacts.

Factors_Affecting_MetO_Stability cluster_storage Storage Conditions cluster_handling Sample Handling & Prep cluster_analysis Analytical Conditions MetO_Stability This compound Stability Temperature Temperature MetO_Stability->Temperature Duration Duration MetO_Stability->Duration FreezeThaw Freeze-Thaw Cycles MetO_Stability->FreezeThaw Oxygen_Exposure Oxygen Exposure MetO_Stability->Oxygen_Exposure Reagents Reagents (e.g., metal ions) MetO_Stability->Reagents Digestion_Time Digestion Time MetO_Stability->Digestion_Time ESI Electrospray Ionization MetO_Stability->ESI

Caption: Key factors that can negatively impact the stability of this compound.

References

minimizing in-source decay of methionine sulfoxide during mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing in-source decay of methionine sulfoxide (B87167) (MetO) during mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is in-source decay of methionine sulfoxide?

In-source decay, in this context, refers to the undesired chemical reduction of this compound back to methionine within the ion source of the mass spectrometer. This phenomenon can also be discussed in the context of in-source fragmentation where excess energy in the ion source causes molecules to break apart.[1] For this compound, a related and often more pressing issue is the artifactual oxidation of methionine to this compound during the electrospray ionization (ESI) process.[2][3] Both phenomena complicate the accurate quantification of native levels of methionine oxidation in a sample.

Q2: What are the primary causes of methionine oxidation during mass spectrometry analysis?

Methionine is highly susceptible to oxidation by reactive oxygen species (ROS).[4][5] This can occur naturally in biological systems or artifactually during sample handling and analysis.[3][4] Key sources of analytical artifactual oxidation include:

  • Sample Preparation: Prolonged exposure to air, certain buffers, and contaminants can cause oxidation during steps like protein digestion.[2]

  • Electrospray Ionization (ESI): The ESI process itself is a significant source of in-vitro oxidation.[2][3]

  • Sample Storage: Long-term storage can lead to the accumulation of oxidized forms.[4]

Q3: Can standard reducing agents like DTT or TCEP reduce this compound?

No, common reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are used to reduce disulfide bonds, are not strong enough to reduce this compound back to methionine.[2][6] This reduction requires specific enzymes.[2]

Q4: What are this compound Reductases (Msrs) and how can they be used?

This compound reductases (Msrs) are enzymes that specifically catalyze the reduction of this compound back to methionine.[5][7] There are two main types:

  • MsrA: Stereospecifically reduces the S-diastereomer of this compound (Met-S-O).[5][7]

  • MsrB: Stereospecifically reduces the R-diastereomer of this compound (Met-R-O).[5][7]

By treating a sample with a combination of MsrA and MsrB prior to LC-MS/MS analysis, researchers can reverse artifactual oxidation, simplifying the mass spectra and increasing sensitivity for the non-oxidized peptides.[4] This enzymatic treatment has been shown to achieve 90-99% reduction of oxidized methionine in peptides.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered when analyzing methionine oxidation.

Problem 1: High background levels of methionine oxidation are observed, obscuring the detection of natively oxidized peptides.

  • Cause: This is likely due to artifactual oxidation during sample preparation and/or the ESI process.[2][3]

  • Solution 1: Enzymatic Reduction. Treat your samples with MsrA and MsrB enzymes to reduce the oxidized methionines back to their original state before injection. This simplifies the resulting data by removing the confounding oxidized forms.[4]

  • Solution 2: Chemical Blocking. For quantitative studies where you need to preserve the original oxidation state, use a blocking strategy. The "Methionine Oxidation by Blocking (MObB)" method involves oxidizing all methionine residues with ¹⁸O-labeled hydrogen peroxide. This prevents any further ¹⁶O oxidation during analysis, allowing for accurate quantification by comparing the ratio of ¹⁸O- to ¹⁶O-modified peptides.[3][8]

  • Solution 3: Optimize Sample Handling. Minimize the duration of sample preparation steps, especially protein digestion, and use fresh, high-quality reagents to reduce exposure to oxidizing conditions.[2]

Problem 2: In-source fragmentation of methionine-containing peptides is leading to poor precursor ion intensity.

  • Cause: Excessive energy is being applied to the ions within the mass spectrometer source, causing them to fragment before they can be analyzed. The primary factors are high cone voltage (also known as fragmentor or declustering potential) and elevated source/desolvation temperatures.[1]

  • Solution: Optimize MS Source Parameters. Systematically adjust source settings to find the optimal balance between efficient ionization and minimal fragmentation. The goal is to impart enough energy for desolvation but not so much that it induces fragmentation. A methodical approach is recommended, adjusting one parameter at a time.[1] See the data tables and experimental protocol below for guidance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the optimization of mass spectrometer parameters and the effectiveness of enzymatic treatment.

Table 1: Impact of Mass Spectrometer Source Parameters on In-Source Fragmentation

ParameterRecommended ActionRationalePotential Drawback
Cone Voltage Decrease in 10-20 V incrementsMinimizes the kinetic energy of ions, reducing collisions with gas molecules that cause fragmentation.[1]May reduce overall ion signal if set too low.
Source Temperature Decrease in 10-20 °C incrementsMinimizes the thermal energy transferred to the analyte, preserving the precursor ion.[1]Can lead to incomplete desolvation and the formation of solvent clusters.[1]
Desolvation Temp. Decrease in 25-50 °C incrementsReduces thermal stress on the analyte as the solvent evaporates.[1]Inefficient desolvation may reduce signal intensity.[1]
Nebulizer Gas Flow Optimize (may require increase or decrease)Affects the size of ESI droplets and the efficiency of the desolvation process.[1]Suboptimal flow can either fail to desolvate ions or impart excessive energy.[1]

Table 2: Efficacy of Enzymatic Reduction of this compound

TreatmentAnalyteAchieved ReductionReference
MsrA/B EnzymesPeptides & Phosphopeptides90-99%[4]
MsrA/B EnzymesIntact Protein (TurboLuciferase)Significant reduction observed[4]
MsrA/B EnzymesTryptic Peptides from E. coliFull reduction achieved for experimental controls[3][8]

Experimental Protocols

Protocol 1: Enzymatic Reduction of this compound in Peptides

This protocol is adapted from methodologies described for reducing oxidized methionine residues in peptide samples prior to LC-MS analysis.[4][8]

  • Sample Preparation: Start with your purified or digested peptide sample in a suitable buffer (e.g., 50 mM Tris, pH 7.4).

  • Add Reductase Enzymes: Add MsrA and MsrB enzymes to the peptide sample. A 1:4 enzyme-to-sample ratio (by mass) has been used effectively.[4]

  • Add Cofactor: Add Dithiothreitol (DTT) to a final concentration of 5 mM. DTT is required as a cofactor for the Msr enzymes.[4]

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[4]

  • Sample Cleanup: After incubation, the sample must be desalted to remove enzymes and salts before LC-MS injection. Use a C18 solid-phase extraction (SPE) cartridge or a similar peptide cleanup method.

  • Analysis: Analyze the treated sample by LC-MS/MS.

Protocol 2: Optimizing Cone Voltage to Minimize In-Source Fragmentation

This protocol provides a systematic way to determine the ideal cone voltage for your analyte.[1]

  • Direct Infusion: Infuse a standard solution of your methionine-containing peptide directly into the mass spectrometer to ensure a stable signal.

  • Initial MS Settings: Set the mass spectrometer to full scan mode. Begin with moderate source and desolvation temperatures (e.g., 120°C and 350°C, respectively).[1]

  • Ramp the Cone Voltage:

    • Start with a very low cone voltage (e.g., 10 V) and acquire a mass spectrum.[1]

    • Increase the cone voltage in discrete steps (e.g., 10 V increments) up to a reasonable maximum (e.g., 100 V), acquiring a full spectrum at each step.[1]

  • Data Analysis:

    • For each spectrum, record the intensity of the precursor ion and any major fragment ions.

    • Create a plot of ion intensity versus cone voltage for both the precursor and fragment ions.

  • Determine Optimal Voltage: Select the cone voltage that provides the highest precursor ion intensity while keeping the fragment ion intensity at a minimum.[1] This represents the optimal balance for your specific analyte and instrument.

Visualizations

The following diagrams illustrate key concepts and workflows related to methionine oxidation analysis.

Met Methionine (Met) MetSO This compound (Met-S-O & Met-R-O) Met->MetSO Oxidation ROS Reactive Oxygen Species (ROS) ROS->MetSO MetSO->Met Reduction MsrA MsrA MsrA->MetSO Reduces S-form MsrB MsrB MsrB->MetSO Reduces R-form

Caption: The cycle of methionine oxidation by ROS and enzymatic reduction by MsrA and MsrB.

cluster_causes Sources of Methionine Oxidation cluster_invitro Artifactual Sources in_vivo In Vivo / Biological (e.g., cell signaling, stress) in_vitro In Vitro / Artifactual prep Sample Prep (e.g., digestion) storage Sample Storage esi Electrospray Ionization (ESI)

Caption: Logical relationship between biological and artifactual sources of methionine oxidation.

start Peptide Sample decision Is quantitation of native oxidation required? start->decision reduce Enzymatic Reduction (MsrA/B Treatment) decision->reduce No block Chemical Blocking (e.g., MObB / ¹⁸O labeling) decision->block Yes cleanup Sample Cleanup (e.g., C18 Desalting) reduce->cleanup block->cleanup optimize Optimize MS Source (Cone Voltage, Temps) cleanup->optimize analyze LC-MS/MS Analysis optimize->analyze

Caption: Experimental workflow for minimizing artifacts in this compound analysis.

References

improving the resolution of methionine sulfoxide diastereomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Resolution of Methionine Sulfoxide (B87167) Diastereomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in separating the R and S diastereomers of methionine sulfoxide (Met(O)).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound (Met(O)) diastereomers?

Methionine oxidation creates a new chiral center at the sulfur atom, resulting in two diastereomers, (R)-Met(O) and (S)-Met(O).[1][2] These molecules are very similar in their physicochemical properties, such as mass and polarity, making their separation by standard chromatographic techniques like reversed-phase HPLC difficult.[3][4] Achieving baseline resolution often requires highly optimized methods or specialized chromatographic techniques.[5]

Q2: What are the primary chromatographic techniques for separating Met(O) diastereomers?

The most common methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most frequently used technique, typically with C18 columns. However, achieving separation often requires careful optimization of parameters like mobile phase composition, temperature, and gradient.[5][6]

  • Supercritical Fluid Chromatography (SFC): This technique has been shown to be a highly effective and facile method for separating Met(O) diastereomers, capable of achieving purities greater than 99%.[1][2][7] It uses supercritical CO2 as the main mobile phase, offering a greener alternative to HPLC.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Because methionine and its oxidized forms are highly polar, HILIC can be an effective mode of separation.[8]

  • Capillary Electrophoresis (CE): This technique, particularly when used with chiral selectors like cyclodextrins and crown ethers, can provide excellent resolution for peptidic diastereomers containing this compound.[9]

Q3: I need to develop an RP-HPLC method. What is a good starting point?

A robust starting point for separating peptides containing Met(O) diastereomers using RP-HPLC would be:

  • Column: A high-quality C18 column with a small particle size (e.g., ≤3 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water.[5][6]

  • Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile (B52724) (ACN).[5][6]

  • Gradient: A shallow, linear gradient (e.g., 0-50% B over a long run time like 60-200 minutes) is crucial to resolve closely eluting peaks.[5][10]

  • Temperature: Column temperature is a critical parameter. Start at an elevated temperature (e.g., 50°C) and optimize from there.[5][6] Both higher and lower temperatures can significantly impact selectivity.[11]

  • Flow Rate: A standard flow rate for the column dimension (e.g., 200 µL/min for a 2.1 mm ID column).[5]

Q4: How can I identify which peak corresponds to the R-diastereomer and which is the S-diastereomer?

Chromatographic methods alone cannot definitively assign the stereochemistry of the eluting peaks. A reliable method for peak assignment involves using stereospecific enzymes called this compound Reductases (Msr).[4][5]

  • MsrA specifically reduces the (S)-diastereomer of Met(O) back to methionine.

  • MsrB specifically reduces the (R)-diastereomer.[4][5]

By treating a sample containing both separated diastereomers with MsrA and re-injecting it, the peak corresponding to the (S)-diastereomer will decrease or disappear. Conversely, treatment with MsrB will reduce the (R)-diastereomer peak.[3][5]

Troubleshooting Guides

This section addresses specific problems you may encounter during method development and analysis.

Problem 1: No separation or poor resolution (Rs < 1.5) of Met(O) diastereomers.

This is the most common issue. If your initial screening run shows co-elution or insufficient separation, follow this systematic approach.

cluster_0 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) Opt_Gradient 1. Optimize Gradient Make it shallower. Increase run time. Start->Opt_Gradient Opt_Temp 2. Optimize Temperature Screen a range (e.g., 25°C to 65°C). Both high and low temps can work. Opt_Gradient->Opt_Temp If still poor End Resolution Achieved Opt_Gradient->End Success Change_MP 3. Modify Mobile Phase Switch acid modifier (TFA vs FA). Try a different organic solvent (Methanol vs ACN). Opt_Temp->Change_MP If still poor Opt_Temp->End Success Change_Col 4. Change Column Try a different C18 phase (different bonding). Consider a Chiral Stationary Phase (CSP). Change_MP->Change_Col If still poor Change_MP->End Success Try_SFC 5. Switch Technique Consider Supercritical Fluid Chromatography (SFC). Change_Col->Try_SFC If still poor Change_Col->End Success Try_SFC->End Success

Caption: A logical workflow for troubleshooting poor resolution.

  • Step 1: Adjust the Gradient: The most impactful first step is to decrease the gradient slope. A shallower gradient provides more time for the diastereomers to interact with the stationary phase, which can significantly improve resolution.

  • Step 2: Optimize Column Temperature: Temperature can alter the selectivity of the separation.[11] Systematically evaluate a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C), as the optimal temperature is not always predictable.

  • Step 3: Modify the Mobile Phase:

    • Organic Solvent: Switching from acetonitrile to methanol (B129727) can alter selectivity.

    • Acid Modifier: The choice between trifluoroacetic acid (TFA) and formic acid (FA) can influence peak shape and retention.

  • Step 4: Change the Stationary Phase: If optimization on a standard C18 column fails, the selectivity of the phase may be insufficient. Try a C18 column from a different manufacturer or consider a column with a different chemistry, such as a phenyl-hexyl or a chiral stationary phase (CSP).[11]

  • Step 5: Consider an Alternative Technique: For particularly difficult separations, switching to a more powerful technique like SFC may be the most efficient solution.[1][7]

Problem 2: Peaks are present, but show significant tailing.

Peak tailing reduces resolution and affects accurate quantification.

  • Possible Cause 1: Secondary Interactions: The sulfoxide group can have secondary interactions with active sites (e.g., free silanols) on the stationary phase.

    • Solution: Ensure an appropriate ion-pairing agent like TFA is used in the mobile phase. If tailing persists, adding a small amount of a basic modifier to the mobile phase can sometimes help, but be mindful of compatibility with MS detection.[11]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or the injection volume.[11]

  • Possible Cause 3: Column Contamination/Damage: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.

    • Solution: Replace the guard column. If the problem continues, try flushing the analytical column with a strong solvent or, if the manufacturer allows, reverse the column and flush it to remove inlet frit contamination.[10]

Data & Methodologies

Table 1: Example RP-HPLC Conditions for Met(O) Diastereomer Separation

This table summarizes published chromatographic conditions that have successfully resolved Met(O) diastereomers within tryptic peptides.

ParameterMethod 1 (Peptide M428 in IgG1)[5]Method 2 (Dabsyl-MetO)[12]
Column Varian Polaris Ether C18, 3 µm, 300 Å, 250 x 2 mmWaters SunFire™ C18, 3.5 µm, 3.0 x 50 mm
Mobile Phase A 0.1% (v/v) TFA in WaterAcetate Buffer
Mobile Phase B 90:9.915:0.085% (v/v) ACN:Water:TFAAcetonitrile
Flow Rate 200 µL/min1.0 mL/min
Temperature 50°CNot Specified
Gradient 0% to 50% B over 205 minutes30% to 100% B over 2.5 min, then re-equilibrate
Detection UV @ 215 nmUV @ 466 nm
Experimental Protocols
Protocol 1: General Method Development Workflow for RP-HPLC

This protocol outlines a systematic approach to developing a separation method from scratch.

cluster_1 Method Development Workflow Start Start: Define Analyte (Met(O) in peptide/protein) Col_Select 1. Column Selection Start with a standard C18 column (e.g., 150 x 2.1 mm, <3 µm) Start->Col_Select MP_Select 2. Mobile Phase Selection A: 0.1% FA in Water B: 0.1% FA in ACN Col_Select->MP_Select Initial_Run 3. Initial Screening Run Broad, fast gradient (e.g., 5-95% B in 15 min) Elevated temp (50°C) MP_Select->Initial_Run Eval 4. Evaluate Chromatogram Are Met(O) peaks visible? Is there any hint of separation? Initial_Run->Eval Optimize 5. Optimize for Resolution (See Troubleshooting Guide) - Adjust Gradient Slope - Adjust Temperature - Modify Mobile Phase Eval->Optimize No / Poor Resolution Validate 6. Method Validation Check for robustness, linearity, and reproducibility. Eval->Validate Good Initial Separation Optimize->Validate End End: Final Method Validate->End

Caption: Systematic workflow for HPLC method development.

  • Column and Mobile Phase Selection: Choose a standard C18 column and a simple mobile phase system (e.g., Water/ACN with 0.1% FA).

  • Initial Screening: Perform a fast gradient to determine the approximate elution time of the analyte.

  • Evaluation: Examine the chromatogram. Even if the diastereomers are not resolved, look for peak broadening or shoulders that indicate the presence of multiple species.

  • Optimization: If separation is poor, begin systematic optimization. First, create a shallow gradient around the elution time of the target analyte. Next, screen different temperatures. If needed, adjust mobile phase composition or change columns.

  • Validation: Once acceptable resolution (typically Rs ≥ 1.5) is achieved, validate the method's performance.

Protocol 2: Enzymatic Peak Identification using MsrA/MsrB [5]

This protocol is used after a chromatographic separation has been achieved to identify the R and S diastereomers.

  • Sample Preparation: Prepare your sample containing the separated Met(O) diastereomers. Aliquot the sample into three separate vials (Control, MsrA treatment, MsrB treatment).

  • Enzyme Reaction:

    • To the "MsrA treatment" vial, add MsrA enzyme and a suitable reducing agent buffer (e.g., containing DTT).

    • To the "MsrB treatment" vial, add MsrB enzyme and the same buffer.

    • To the "Control" vial, add only the buffer without any enzyme.

  • Incubation: Incubate all three vials at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 4-12 hours) to allow the enzymatic reaction to proceed to completion.

  • Analysis: Inject the contents of all three vials onto your established HPLC system.

  • Peak Identification:

    • Compare the "MsrA treatment" chromatogram to the "Control." The peak that has significantly decreased in area corresponds to the (S)-Met(O) diastereomer .

    • Compare the "MsrB treatment" chromatogram to the "Control." The peak that has significantly decreased in area corresponds to the (R)-Met(O) diastereomer .

References

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of methionine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of methionine sulfoxide?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantitative results.[3][4] Given the polar nature of this compound, it can be particularly susceptible to ion suppression when co-eluting with other polar endogenous components from biological matrices.

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: The primary causes of matrix effects, specifically ion suppression or enhancement, include:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the electrospray ionization (ESI) source, reducing the ionization efficiency of the analyte.[1]

  • Alteration of Droplet Formation and Evaporation: High concentrations of non-volatile matrix components, such as salts, can change the physical properties of the ESI droplets, affecting their evaporation and the release of analyte ions.

  • Ion Pairing: Matrix components can form adducts with this compound ions, altering their mass-to-charge ratio and potentially leading to signal loss if the adduct is not the targeted ion.

Q3: A significant challenge in this compound analysis is its artificial formation during sample handling. How can this be addressed?

A3: Methionine is susceptible to oxidation to this compound during sample preparation and analysis, which can lead to an overestimation of its actual concentration in the sample.[5][6] A robust method to differentiate between the native and artificially formed this compound is to use stable isotope labeling with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂). By treating the sample with H₂¹⁸O₂ prior to any sample preparation steps that could induce oxidation (like enzymatic digestion), any newly formed this compound will be labeled with ¹⁸O, resulting in a 2 Dalton mass shift compared to the native ¹⁶O-containing this compound.[7][8] This allows for accurate quantification of the endogenous this compound.

Q4: What is the "gold standard" for compensating for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9] A SIL-IS for this compound, such as ¹³C- or ¹⁵N-labeled this compound, will have nearly identical physicochemical properties to the analyte.[10] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.

Troubleshooting Guide

Problem 1: Poor peak shape (e.g., tailing, fronting, or splitting) for this compound.

  • Possible Cause:

    • Column Overload: Injecting too much sample or a sample with a high concentration of interfering compounds.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Column Degradation: Loss of stationary phase or contamination of the column.

  • Solution:

    • Dilute the Sample: If sensitivity allows, dilute the sample to reduce the concentration of matrix components.

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. For a polar compound like this compound, a mobile phase with a suitable buffer (e.g., ammonium (B1175870) formate) can improve peak shape.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

    • Replace the Column: If the column performance has significantly deteriorated, it may need to be replaced.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause:

    • Variable Matrix Effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement.

    • Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent removal of matrix components.

  • Solution:

    • Implement a More Robust Sample Preparation Method: Switch from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) to achieve better cleanup.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects.

    • Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to mimic the matrix effects.

Problem 3: Low signal intensity or complete loss of the this compound peak.

  • Possible Cause:

    • Severe Ion Suppression: High levels of co-eluting matrix components, particularly phospholipids (B1166683) in plasma samples, are known to cause significant ion suppression.

    • Analyte Degradation: this compound might be unstable under the analytical conditions.

  • Solution:

    • Improve Chromatographic Separation: Modify the LC gradient to separate the this compound peak from the regions of major ion suppression. A post-column infusion experiment can identify these regions.

    • Enhance Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) with a sorbent specifically designed to remove phospholipids.

    • Check for Analyte Stability: Investigate the stability of this compound in the sample matrix and during the analytical process.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Peptides Containing this compound in Plasma

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile50 - 8040 - 70 (Significant Suppression)Fast, simple, and inexpensive.Poor removal of matrix components, leading to significant matrix effects.[11]
Liquid-Liquid Extraction (LLE) 60 - 9080 - 110 (Minimal Effect)Good removal of phospholipids and other interferences.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) - Mixed-Mode> 80> 90 (Minimal Suppression)Highly selective, provides excellent cleanup and concentration of the analyte.[12]More time-consuming and costly than PPT.

Note: The values presented are illustrative and based on typical performance for peptides in plasma. Actual values will be method- and analyte-specific and must be determined during method validation.

Table 2: Comparison of Internal Standard Strategies for this compound Analysis

Internal Standard TypeTypical Linearity (r²)Accuracy (% Bias)Precision (%RSD)Key AdvantagesKey Disadvantages
Structural Analog > 0.99< 15%< 15%More readily available and less expensive than SIL-IS.May not perfectly mimic the chromatographic and ionization behavior of the analyte.
Stable Isotope-Labeled (¹³C, ¹⁵N) > 0.995< 5%< 5%Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[10]Can be expensive and may not be commercially available for all analytes.

Note: The performance metrics are typical for validated bioanalytical methods and should be established for each specific assay.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Prepare a standard solution of this compound in a solvent compatible with the mobile phase (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the analysis.

  • Infuse the this compound standard solution post-column into the mobile phase flow using a syringe pump and a T-connector at a constant flow rate (e.g., 10 µL/min).

  • Acquire a stable baseline signal for the infused this compound by monitoring its specific MRM transition.

  • Inject a blank matrix extract (prepared using the intended sample preparation method) onto the LC system.

  • Monitor the baseline signal of the infused standard. Any significant drop in the signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.[1][13]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol provides a general guideline for SPE cleanup of plasma samples.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat the plasma sample: To 100 µL of plasma, add the stable isotope-labeled internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: ¹⁸O-Labeling to Differentiate Native vs. Artifactual this compound

This protocol is adapted from methods used for protein digests and can be applied to other sample types.[7][8]

  • Prepare a solution of ¹⁸O-enriched hydrogen peroxide (e.g., 0.3% in a suitable buffer).

  • To the sample matrix , before any protein denaturation or digestion steps, add the H₂¹⁸O₂ solution and incubate at room temperature for a specified time (e.g., 30 minutes). This step will oxidize any native methionine to ¹⁸O-labeled this compound.

  • Quench the reaction by adding an excess of a reducing agent that will not reduce this compound (e.g., catalase).

  • Proceed with the standard sample preparation protocol (e.g., protein precipitation or SPE).

  • During LC-MS/MS analysis , monitor the MRM transitions for both the native ¹⁶O-methionine sulfoxide and the ¹⁸O-labeled this compound (which will have a +2 Da mass shift).

  • Quantify the native this compound based on the signal of the ¹⁶O-containing form.

Visualizations

Troubleshooting_Matrix_Effects start Inconsistent or Inaccurate This compound Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a validated SIL-IS for this compound. q1->sol1 No q2 Are matrix-matched calibrators and QCs being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Prepare calibrators and QCs in the same biological matrix as the samples. q2->sol2 No q3 Has a post-column infusion experiment been performed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform post-column infusion to identify regions of ion suppression. q3->sol3 No q4 Does the this compound peak elute in a region of ion suppression? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Modify the LC gradient to move the analyte peak away from the suppression zone. q4->sol4 Yes q5 Is the sample preparation method sufficiently robust? q4->q5 No a4_yes Yes a4_no No sol4->q5 sol5 Consider a more rigorous cleanup method like Solid-Phase Extraction (SPE). q5->sol5 No end_node Re-evaluate Method Performance q5->end_node Yes a5_yes Yes a5_no No sol5->end_node Ion_Suppression_Mechanism cluster_ESI_Source Electrospray Ionization (ESI) Source cluster_Droplet_Content ESI_Tip ESI Capillary Tip Droplet Charged Droplet ESI_Tip->Droplet Nebulization & Ionization Gas_Phase_Ions Gas-Phase Ions Droplet->Gas_Phase_Ions Solvent Evaporation note Matrix components compete with the analyte for charge and surface area on the droplet, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer. Droplet->note Analyte This compound (Analyte) A A Analyte->A Matrix Matrix Components M M Matrix->M MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet

References

Technical Support Center: Refinement of Protocols for the Chemical Oxidation of Methionine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemical oxidation of methionine in proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the chemical oxidation of methionine residues in proteins?

A1: The most common reagents for the chemical oxidation of methionine are hydrogen peroxide (H₂O₂) and chloramine-T. H₂O₂ is a milder oxidizing agent, while chloramine-T is stronger and can also oxidize other residues like cysteine.[1][2] The choice of reagent depends on the desired specificity and extent of oxidation.

Q2: How can I quantify the extent of methionine oxidation in my protein sample?

A2: Mass spectrometry (MS)-based methods are the gold standard for quantifying methionine oxidation.[3] Techniques like "Methionine Oxidation by Blocking with Alkylation" (MObBa) and isotopic labeling with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) are used to accurately determine the levels of methionine sulfoxide (B87167).[4][5][6] These methods help to distinguish between in vivo oxidation and artificial oxidation that can occur during sample preparation.[4][5][6]

Q3: What is artifactual oxidation and how can I prevent it?

A3: Artifactual oxidation is the unintended oxidation of methionine residues that occurs during sample preparation and analysis, leading to an overestimation of the true oxidation levels.[4][6] This can be caused by exposure to atmospheric oxygen, lengthy procedures, and certain analytical techniques like electrospray ionization.[4] To prevent this, it is recommended to work quickly, keep samples on ice, and use methods like H₂¹⁸O₂ labeling or MObBa to block unoxidized methionines early in the workflow.[4][5] Adding antioxidants like free L-methionine to your buffers can also help scavenge oxidants.

Q4: Can methionine sulfoxide be reversed back to methionine?

A4: Yes, the oxidation of methionine to this compound is a reversible process.[7] In biological systems, this is catalyzed by a family of enzymes called this compound reductases (Msrs).[7] For experimental purposes, chemical reducing agents can also be used, although enzymatic reduction is more specific.

Q5: Does methionine oxidation affect protein function?

A5: Yes, the oxidation of methionine can significantly alter a protein's structure and function.[8] It can act as a regulatory switch in signaling pathways, sometimes activating and other times deactivating proteins.[7][8] For example, it has been shown to play a role in regulating calcium/calmodulin-dependent protein kinase II (CaMKII) and other signaling proteins.[9]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High background oxidation in control samples. Artifactual oxidation during sample preparation (e.g., prolonged exposure to air, high temperatures).Minimize sample handling time and keep samples on ice.[10] Degas buffers and consider working in an anaerobic chamber. Add antioxidants like free L-methionine (10-20 mM) to your solutions.[10]
Inconsistent oxidation levels between replicates. Variable exposure to oxygen or inconsistent timing during the oxidation reaction.Standardize the protocol with precise timing for reagent addition and incubation. Ensure thorough mixing of reagents.
Low or no methionine oxidation observed. Inactive oxidizing reagent. Insufficient concentration of the oxidizing agent. The methionine residues are buried within the protein structure and inaccessible.Use a fresh stock of the oxidizing agent. Optimize the concentration of the oxidizing agent and the reaction time. Denature the protein before oxidation to expose buried methionine residues.
Oxidation of other amino acids (e.g., cysteine, tryptophan). The oxidizing agent is too harsh or used at too high a concentration.Use a milder oxidizing agent like H₂O₂ instead of chloramine-T.[1] Optimize the concentration and reaction time to favor methionine oxidation.
Difficulty quantifying oxidation by mass spectrometry. Changes in peptide ionization efficiency or chromatographic retention time upon oxidation.Use stable isotope labeling methods (e.g., H₂¹⁸O₂) to create an internal standard for each peptide, allowing for accurate quantification regardless of physicochemical changes.[4][6]
Peptide precipitation after oxidation. Increased hydrophobicity or conformational changes upon oxidation leading to aggregation.Optimize buffer conditions (pH, ionic strength). Include solubilizing agents in the buffer, if compatible with downstream applications.

Quantitative Data Summary

Table 1: Common Oxidizing Agents for Methionine

Oxidizing Agent Typical Concentration Reaction Time Key Considerations
Hydrogen Peroxide (H₂O₂) 10-100 mM15-60 minMilder and more specific for methionine at optimized concentrations.[11]
Chloramine-T 1-10 mM5-30 minStronger oxidant; can also oxidize cysteine and other residues.[1][2] Reaction needs to be quenched with a reducing agent.[12]

Experimental Protocols

Protocol 1: Controlled Oxidation of Methionine using Hydrogen Peroxide (H₂O₂)
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 1 mg/mL.

  • Oxidant Preparation: Prepare a fresh stock solution of 1 M H₂O₂ in water.

  • Oxidation Reaction: Add H₂O₂ to the protein solution to a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 30 minutes.

  • Quenching (Optional but Recommended): To stop the reaction, the excess H₂O₂ can be removed by buffer exchange using a desalting column or dialysis. Alternatively, catalase can be added to degrade the H₂O₂.

  • Analysis: Proceed with analysis, for example, by mass spectrometry, to determine the extent of methionine oxidation.

Protocol 2: Quantification of Methionine Oxidation using H₂¹⁸O₂ Labeling and Mass Spectrometry

This protocol is adapted from methodologies that aim to accurately quantify in vivo oxidation by preventing in vitro artifacts.[4][13]

  • Cell Lysis and Protein Extraction: Lyse cells in a denaturing buffer to expose methionine residues.

  • Isotopic Labeling: Immediately after lysis, divide the lysate into two aliquots. To one aliquot, add H₂¹⁶O₂ to a final concentration of ~1.25%. To the other, add H₂¹⁸O₂ to the same final concentration. This step oxidizes all previously unoxidized methionine residues.[4][13]

  • Incubation: Allow the oxidation reaction to proceed for 1-2 hours at room temperature.[4][13]

  • Sample Preparation for MS: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).[13]

  • Proteolytic Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixtures by LC-MS/MS. The 2 Da mass difference between peptides containing this compound with ¹⁶O and ¹⁸O allows for the differentiation and quantification of the original in vivo oxidation level.[4][6]

Visualizations

Experimental_Workflow_Methionine_Oxidation Protein Sample Protein Sample Oxidation Oxidation Quenching Quenching Oxidation->Quenching Add reducing agent or catalase Analysis Analysis Quenching->Analysis Mass Spectrometry, SDS-PAGE, etc. Signaling_Pathway_Methionine_Oxidation Protein_Met Protein (Methionine) Protein_MetO Protein (Methionine Sulfoxide) Protein_Met->Protein_MetO Msr This compound Reductase (Msr) Protein_MetO->Msr Reduction Altered_Function Altered Protein Function Protein_MetO->Altered_Function Msr->Protein_Met Downstream_Signaling Downstream_Signaling Altered_Function->Downstream_Signaling

References

enhancing the efficiency of MSR-catalyzed reduction of methionine sulfoxide in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers enhancing the efficiency of the in vitro MSR-catalyzed reduction of methionine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the key components of an in vitro MSR assay?

A1: A typical in vitro MSR assay contains the MSR enzyme (MsrA or MsrB), a substrate (methionine-S-sulfoxide for MsrA or methionine-R-sulfoxide for MsrB), and a reducing system.[1][2] Most laboratory assays use dithiothreitol (B142953) (DTT) as the reducing agent, although the biological reductant is typically the thioredoxin (Trx) system.[2][3] The reaction is performed in a suitable buffer, commonly sodium phosphate (B84403) or Tris-HCl, at a specific pH and temperature.[1][4][5]

Q2: What is the difference between MsrA and MsrB?

A2: MsrA and MsrB are two distinct families of enzymes that differ in sequence, structure, and substrate stereospecificity.[5][6] MsrA specifically reduces the S-epimer of methionine sulfoxide (Met-S-SO), while MsrB is specific for the R-epimer (Met-R-SO).[1][7] While both can act on this compound residues within proteins, MsrA can also efficiently reduce free Met-S-SO.[2] Mammalian MsrB enzymes, however, show low activity towards free Met-R-SO.[1][6][8]

Q3: What is the role of DTT in the assay?

A3: DTT is a strong reducing agent used in vitro to regenerate the active form of the MSR enzyme.[9] During the catalytic cycle, a cysteine residue in the MSR active site becomes oxidized. DTT reduces this oxidized cysteine, allowing the enzyme to perform multiple rounds of catalysis.[2] While the thioredoxin system is the natural reductant in vivo, DTT is a convenient and effective substitute for in vitro experiments.[3]

Q4: Can I use a different reducing agent besides DTT?

A4: Yes, other reducing agents can be used, but their efficiency may vary. The thioredoxin system (comprising thioredoxin, thioredoxin reductase, and NADPH) is the physiological reducing system and can be reconstituted for in vitro assays.[3][5] However, DTT is widely used due to its convenience and robust activity in most standard assays.[3] Some studies have noted that certain MsrB enzymes are not efficiently regenerated by thioredoxin, making DTT a better choice for those specific enzymes in vitro.[2]

Q5: My solvent, DMSO, seems to be inhibiting the reaction. Is this possible?

A5: Yes, Dimethyl sulfoxide (DMSO) can act as an inhibitor for MSR enzymes.[5][10] It has been shown to be a competitive inhibitor for MsrA, as it can also serve as a substrate for this enzyme.[5][10] For some MsrB enzymes, like MsrB2, DMSO acts as a non-competitive inhibitor.[5][10] If your substrate or a compound you are testing is dissolved in DMSO, it is crucial to run appropriate vehicle controls and keep the final DMSO concentration as low as possible (ideally below 1%).[5][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive Enzyme: Improper storage or handling has led to denaturation.- Ensure the enzyme has been stored at the correct temperature (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme lot.
Incorrect Substrate: Using Met-R-SO with MsrA or Met-S-SO with MsrB.[1]- Verify the stereoisomer of your this compound substrate.- Use dabsylated Met-R,S-O to test for total MSR activity if unsure.[4]
Suboptimal Buffer Conditions: Incorrect pH or buffer composition.- The optimal pH for MsrA is typically around 7.5-8.0, while MsrB can be lower, around 6.0-7.0.[11] Optimize the pH for your specific enzyme.- Ensure buffer components are not interfering with the assay.
Insufficient Reducing Agent: DTT concentration is too low or DTT has oxidized.- A common final concentration for DTT is 20 mM.[1][4][5][12] - Prepare fresh DTT solutions regularly and store them at -20°C.[4]
High Background Signal Non-enzymatic Reduction: The substrate is being reduced without the enzyme.- At high temperatures, DTT can slowly reduce this compound non-enzymatically.[11] - Run a "no-enzyme" control (replace enzyme with buffer) to measure the background rate and subtract it from your experimental values.[4]
Contaminated Reagents: Impurities in the substrate or buffer.- Use high-purity reagents (e.g., HPLC grade solvents).[4] - Filter buffers to remove particulate matter.[4]
Inconsistent Results Pipetting Errors: Inaccurate dispensing of enzyme or substrate.- Use calibrated pipettes.- Prepare a master mix of common reagents to minimize pipetting variability between samples.
Temperature Fluctuations: Incubation temperature is not stable.- Use a calibrated incubator or water bath with stable temperature control. The standard incubation temperature is 37°C.[1][4][12]
Substrate Inhibition: Very high concentrations of the substrate can inhibit some MSR enzymes.[6]- Perform a substrate titration experiment to determine the optimal concentration range and identify potential substrate inhibition at higher concentrations.

Experimental Protocols & Data

Protocol: Standard DTT-Coupled MSR Activity Assay

This protocol is adapted for measuring MSR activity using a dabsylated this compound substrate and HPLC analysis.[4][12]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.[1]
  • DTT Stock: 1 M DTT in water. Store at -20°C.[4]
  • Substrate Stock: 5 mM dabsyl-Met-S-O (for MsrA) or dabsyl-Met-R-O (for MsrB) in DMSO.[4]
  • Enzyme Dilution: Dilute purified MSR enzyme in assay buffer to a suitable concentration (e.g., 0.1-1.0 µg/µL).
  • Stop Solution: Acetonitrile.[1][4]

2. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):
  • Assay Buffer: X µL
  • 1 M DTT: 2 µL (final concentration: 20 mM)[4]
  • Enzyme: 1-10 µL (e.g., 1-5 µg of pure enzyme)[12]
  • Water to bring volume to 90 µL.
  • Prepare a "no-enzyme" control by substituting the enzyme volume with assay buffer.[4]
  • Pre-incubate the tubes at 37°C for 5 minutes.[4]

3. Reaction Initiation and Termination:

  • Start the reaction by adding 10 µL of the 5 mM dabsylated substrate stock (final concentration: 0.5 mM or 500 µM).[4]
  • Vortex briefly and incubate at 37°C for 30 minutes.[1][4][12]
  • Stop the reaction by adding 200 µL of acetonitrile.[1]

4. Analysis:

  • Centrifuge the tubes to pellet any precipitated protein.
  • Analyze the supernatant using reverse-phase HPLC to separate and quantify the product, dabsyl-Met.[4][5]
  • Calculate enzyme activity based on the amount of product formed over time, typically expressed as nmol/min/mg of protein.

Comparative Data: MSR Activity with Different Reductants

The choice of reducing system can significantly impact the measured activity of MSR enzymes. The following table summarizes findings on the relative effectiveness of DTT versus the physiological thioredoxin (Trx) system for different MSRs.

EnzymeReductantRelative ActivityReference
Bovine MsrADTT+++[3]
Trx System+++[3]
Human MsrB2DTT+++[3]
Trx System+[3]
Human MsrB3DTT+++[3]
Trx System+[3]
Activity levels are represented qualitatively: +++ (High), + (Low).

Visual Guides

MSR Catalytic Cycle

MSR_Catalytic_Cycle cluster_io E_SH MSR (Reduced) E_SOH Sulfenic Acid Intermediate E_SH->E_SOH H₂O E_SS Intramolecular Disulfide E_SOH->E_SS H₂O Met Met (Product) E_SOH->Met E_SS->E_SH DTT_ox DTT (Oxidized) E_SS->DTT_ox MetO Met-O (Substrate) MetO->E_SOH DTT_red DTT (Reduced) DTT_red->E_SH

Caption: The catalytic cycle of MSR enzymes using DTT as an in vitro reductant.

Experimental Workflow for MSR Assay

MSR_Workflow prep 1. Prepare Reagents (Buffer, DTT, Substrate, Enzyme) mix 2. Create Reaction Mixture (Buffer, DTT, Enzyme) prep->mix preincubate 3. Pre-incubate at 37°C (5 min) mix->preincubate start 4. Start Reaction (Add Substrate) preincubate->start incubate 5. Incubate at 37°C (30 min) start->incubate stop 6. Stop Reaction (Add Acetonitrile) incubate->stop analyze 7. Analyze by HPLC stop->analyze calculate 8. Calculate Activity analyze->calculate

Caption: Step-by-step workflow for a typical in vitro MSR activity assay.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low / No Activity? check_enzyme Is Enzyme Active? start->check_enzyme Start Here check_substrate Correct Substrate Stereoisomer? check_enzyme->check_substrate Yes sol_enzyme Solution: Use new enzyme aliquot Run positive control check_enzyme->sol_enzyme No check_reductant Is DTT Fresh & at Correct Concentration? check_substrate->check_reductant Yes sol_substrate Solution: Verify substrate matches MsrA (S) or MsrB (R) check_substrate->sol_substrate No check_conditions Optimal pH & Temperature? check_reductant->check_conditions Yes sol_reductant Solution: Prepare fresh 1M DTT Ensure 20mM final conc. check_reductant->sol_reductant No sol_conditions Solution: Optimize buffer pH Verify incubator temp. check_conditions->sol_conditions No ok Problem Likely Solved check_conditions->ok Yes

References

strategies for enriching methionine sulfoxide-containing peptides from complex digests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies for the enrichment of methionine sulfoxide-containing peptides from complex digests. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in enriching for methionine sulfoxide (B87167) (Met(O)) containing peptides?

The main challenge is the low abundance of endogenously oxidized peptides in biological samples. Furthermore, the subtle chemical difference between methionine and this compound makes it difficult to develop highly specific enrichment methods. Spontaneous oxidation of methionine during sample preparation can also introduce artifacts, complicating the analysis of in vivo oxidation events.[1][2]

Q2: What are the main strategies for enriching Met(O) peptides?

The two primary strategies are Immunoaffinity Enrichment and Combined Fractional Diagonal Chromatography (COFRADIC). A less common approach involves chemical derivatization. Immunoaffinity enrichment uses antibodies to capture Met(O)-containing peptides. COFRADIC is a chromatographic method that separates peptides based on the change in their retention time after the enzymatic reduction of this compound.[1][3][4]

Q3: Are there commercially available antibodies that are specific for this compound?

While there are polyclonal antibodies marketed as specific for this compound, their broad specificity has been contested in the scientific literature. Researchers have reported that some of these antibodies may not be specific to the this compound modification itself, but rather to the surrounding peptide sequence or structural changes induced by the oxidation. Therefore, thorough validation is crucial when using an antibody-based approach.

Q4: Can I use standard phosphopeptide enrichment kits for Met(O) peptides?

No, standard phosphopeptide enrichment kits, such as those based on Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2), are not suitable for enriching Met(O) peptides. These methods are designed to specifically capture the negatively charged phosphate (B84403) groups, a chemical moiety not present in this compound.

Q5: How can I distinguish between in vivo oxidation and artificial oxidation during sample preparation?

One method is to use stable isotope labeling. For instance, by lysing cells in the presence of H₂¹⁸O₂, any subsequent, artificial oxidation will incorporate the ¹⁸O isotope, allowing for its differentiation from the in vivo ¹⁶O-oxidized methionines by mass spectrometry.[2] The COFRADIC method, when combined with SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can also help distinguish between in vivo and artificial oxidation.[5]

Troubleshooting Guides

Immunoaffinity Enrichment
Issue Possible Cause Troubleshooting Steps
Low yield of enriched peptides 1. Inefficient antibody-peptide binding. 2. Loss of peptides during washing steps. 3. Inefficient elution. 4. Low abundance of Met(O) in the starting material.1. Optimize binding conditions (pH, incubation time, temperature). 2. Reduce the number and stringency of wash steps. Use low-protein-binding tubes and pipette tips. 3. Test different elution buffers (e.g., low pH, high pH, denaturants). 4. Increase the amount of starting material.
High background of non-specific peptides 1. Poor antibody specificity. 2. Insufficient washing. 3. Non-specific binding to beads.1. Validate antibody specificity using dot blots or ELISA with known oxidized and non-oxidized peptides. 2. Increase the number and stringency of wash steps. Include detergents in the wash buffers. 3. Pre-clear the lysate by incubating with beads alone before adding the antibody-bead conjugate.
Inconsistent results between replicates 1. Variability in sample preparation. 2. Inconsistent antibody-bead preparation. 3. Variability in incubation and washing times.1. Standardize the entire sample preparation workflow. 2. Prepare a single batch of antibody-conjugated beads for all experiments. 3. Use a rotator or shaker for consistent mixing during incubations and automate washing steps if possible.
COFRADIC
Issue Possible Cause Troubleshooting Steps
Incomplete reduction of Met(O) peptides 1. Inactive this compound Reductase (Msr) enzymes. 2. Insufficient enzyme concentration or reaction time. 3. Presence of Msr inhibitors in the sample.1. Check the activity of MsrA and MsrB enzymes using a control oxidized peptide. 2. Optimize enzyme concentration and incubation time. 3. Perform a buffer exchange or desalting step before the reduction reaction.
Poor separation of reduced and non-reduced peptides 1. Suboptimal HPLC gradient. 2. Column degradation.1. Optimize the HPLC gradient to maximize the separation window. 2. Use a new or thoroughly cleaned HPLC column for the second dimension separation.
Carryover between HPLC runs 1. Inadequate column washing between runs.1. Implement a rigorous column washing protocol between the primary and secondary HPLC runs.
Identification of non-methionine containing peptides 1. Co-elution with Met(O) peptides in the first dimension and shifted peptides in the second dimension.1. Narrow the collection window in the second HPLC run. 2. Implement an additional fractionation step.

Data Presentation: Comparison of Enrichment Strategies

Parameter Immunoaffinity Enrichment COFRADIC Chemical Derivatization
Principle Antibody-based captureChromatographic shift upon enzymatic reductionCovalent modification and affinity capture
Specificity Highly dependent on antibody quality; can be a major issue.High, based on the specific action of Msr enzymes.Potentially high, but can have side reactions with other amino acids.
Recovery Variable, can be affected by antibody affinity and elution efficiency.Generally good, but involves multiple chromatographic steps which can lead to sample loss.Dependent on the efficiency of the derivatization and capture steps.
Throughput Can be high with magnetic beads and automated platforms.Lower, as it involves multiple HPLC runs.Moderate, can be adapted to multi-well formats.
Requirement for specialized reagents Requires specific antibodies (of potentially questionable specificity) and beads.Requires active MsrA and MsrB enzymes.Requires specific chemical reagents and affinity resins.
Primary Advantage Potentially simple and fast workflow.High specificity and confidence in identifying formerly oxidized peptides.Can be tailored for specific chemical properties.
Primary Disadvantage Lack of truly specific, pan-Met(O) antibodies.Time-consuming and requires expertise in chromatography.Potential for incomplete derivatization and side reactions.

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Met(O) Peptides

This protocol provides a general framework. Optimization of antibody concentration, incubation times, and wash conditions is essential.

1. Protein Digestion:

  • Start with 1-5 mg of protein lysate.

  • Reduce disulfide bonds with 5 mM DTT at 56°C for 30 minutes.

  • Alkylate cysteines with 14 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.

  • Quench excess iodoacetamide with 5 mM DTT.

  • Dilute the sample to <2M Urea (if present) with 100 mM ammonium (B1175870) bicarbonate.

  • Digest with sequencing-grade trypsin (1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.4% to stop the reaction.

  • Desalt the peptides using a C18 solid-phase extraction cartridge.[6]

2. Immuno-precipitation:

  • Reconstitute the desalted peptides in a binding buffer (e.g., 1x PBS with 0.01% CHAPS).[7]

  • Pre-clear the peptide solution by incubating with protein A/G beads for 1 hour at 4°C.

  • In a separate tube, incubate the anti-Met(O) antibody with protein A/G beads for 1-2 hours at 4°C to form the antibody-bead complex.

  • Add the pre-cleared peptide solution to the antibody-bead complex and incubate overnight at 4°C with gentle rotation.[3]

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with cold binding buffer.

3. Elution:

  • Elute the bound peptides from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5, or 5% acetic acid).

  • Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalt the eluted peptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.

Protocol 2: COFRADIC Enrichment of Met(O) Peptides

This protocol is based on the principle of a chromatographic shift induced by enzymatic reduction of Met(O).

1. First Dimension RP-HPLC:

  • Digest and desalt the protein sample as described in Protocol 1.

  • Separate the peptide mixture using a reverse-phase HPLC column with a suitable gradient (e.g., a shallow acetonitrile (B52724) gradient).

  • Collect fractions across the entire elution profile.

2. Enzymatic Reduction:

  • Lyophilize the collected fractions.

  • Reconstitute each fraction in a reduction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT).

  • Add a mixture of recombinant MsrA and MsrB enzymes.

  • Incubate for 2-4 hours at 37°C.

3. Second Dimension RP-HPLC:

  • Re-inject each fraction onto the same or an identical RP-HPLC column.

  • Use the exact same gradient and conditions as the first dimension separation.

  • Collect the fractions that elute earlier than their original elution time. These fractions are enriched in peptides that were originally oxidized.[1]

4. Sample Preparation for Mass Spectrometry:

  • Pool the "shifted" fractions.

  • Desalt the pooled sample using a C18 solid-phase extraction cartridge.

  • Analyze the enriched peptides by LC-MS/MS.

Visualizations

experimental_workflow_immunoaffinity cluster_prep Sample Preparation cluster_ip Immunoaffinity Precipitation cluster_analysis Analysis start Protein Digest desalt1 Desalting (C18) start->desalt1 ip Incubate with anti-Met(O) Antibody-Bead Complex desalt1->ip wash Wash Beads ip->wash elute Elute Peptides wash->elute desalt2 Desalting (ZipTip) elute->desalt2 ms LC-MS/MS Analysis desalt2->ms

Caption: Workflow for Immunoaffinity Enrichment of Met(O) Peptides.

experimental_workflow_cofradic cluster_prep Sample Preparation cluster_cofradic COFRADIC cluster_analysis Analysis start Protein Digest desalt1 Desalting (C18) start->desalt1 hplc1 1st Dimension RP-HPLC (Collect Fractions) desalt1->hplc1 reduction Enzymatic Reduction (MsrA/B) hplc1->reduction hplc2 2nd Dimension RP-HPLC (Collect Shifted Fractions) reduction->hplc2 pool Pool Shifted Fractions hplc2->pool desalt2 Desalting (C18) pool->desalt2 ms LC-MS/MS Analysis desalt2->ms

Caption: Workflow for COFRADIC Enrichment of Met(O) Peptides.

References

avoiding side reactions during the chemical synthesis of methionine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the chemical synthesis of methionine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of methionine sulfoxide?

A1: The two main side reactions are the over-oxidation of the methionine thioether to methionine sulfone (+32 Da mass shift) and, in the context of peptide synthesis, the S-alkylation of the methionine residue.[1][2] The thioether functionality of methionine is highly susceptible to oxidation.[1][3] While the formation of this compound is often the desired outcome, harsh oxidative conditions can lead to the irreversible formation of methionine sulfone.[4]

Q2: What are the common causes of unwanted methionine oxidation?

A2: Unwanted oxidation of methionine can be triggered by several factors in a laboratory setting, including:

  • Atmospheric Oxygen: Solutions containing methionine are susceptible to oxidation when exposed to air for extended periods.[1]

  • Reactive Oxygen Species (ROS): Peroxides present as contaminants in solvents or generated by other reagents can lead to oxidation.[1]

  • Metal Ion Contamination: Trace amounts of metal ions can catalyze the formation of ROS, which in turn oxidize methionine.[1]

  • Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA) used for cleavage in solid-phase peptide synthesis (SPPS), can promote the oxidation of methionine.[1][5]

Q3: Can this compound be converted back to methionine if accidental oxidation occurs?

A3: Yes, the oxidation of methionine to this compound is a reversible process.[6] This allows for the reduction of the sulfoxide back to the thioether. This is a significant advantage, as it provides a method to salvage a synthesis where unintended oxidation has occurred.[3][7] Several reduction protocols are available.[6]

Q4: Is it ever beneficial to intentionally use this compound in a synthesis?

A4: Yes, in certain applications, particularly in solid-phase peptide synthesis of hydrophobic or aggregation-prone peptides, using this compound (Met(O)) building blocks can be advantageous.[6][8] The increased polarity of the sulfoxide group can improve the solubility of the peptide, facilitating purification.[6] The this compound can then be reduced to methionine in a subsequent step.[6]

Troubleshooting Guide

Problem 1: My final product shows a mass shift of +32 Da, indicating over-oxidation to methionine sulfone.

  • Cause: The oxidizing agent used was too strong, or the reaction was allowed to proceed for too long or at too high a temperature.

  • Solution:

    • Use a milder oxidizing agent. Hydrogen peroxide (H₂O₂) is a common choice for the selective oxidation of methionine to the sulfoxide.[9][10]

    • Carefully control the stoichiometry of the oxidizing agent. An excess of the oxidant increases the risk of over-oxidation.

    • Monitor the reaction progress closely using techniques like HPLC or mass spectrometry to stop the reaction once the desired this compound is formed.

  • Cause: This indicates the formation of this compound, which commonly occurs during the acidic cleavage step in Fmoc-based solid-phase peptide synthesis.[7][11]

  • Solution:

    • Incorporate Scavengers in the Cleavage Cocktail: The addition of scavengers to the TFA cleavage cocktail can significantly reduce or eliminate methionine oxidation.[7] Effective scavengers include dimethyl sulfide (B99878) (DMS), ammonium (B1175870) iodide (NH₄I), and triphenylphosphine (B44618) (PPh₃).[3][7][11]

    • Use an Optimized Cleavage Cocktail: Pre-formulated cleavage cocktails, such as Reagent K (TFA/phenol/H₂O/thioanisole (B89551)/EDT), are designed to minimize various side reactions, including methionine oxidation.[12]

    • Perform Cleavage Under an Inert Atmosphere: Minimizing the exposure of the reaction to atmospheric oxygen by working under a nitrogen or argon atmosphere can help reduce oxidation.[4]

Problem 3: I have already synthesized my peptide, and analysis confirms the presence of this compound. Do I need to re-synthesize the entire peptide?

  • Cause: Unwanted oxidation has occurred at some stage of the synthesis or purification process.

  • Solution: No, in many cases, you can reduce the this compound back to methionine. This is often a more practical and cost-effective approach than starting the synthesis from scratch.[3][7] Refer to the experimental protocols section for a detailed procedure on the reduction of this compound.

Quantitative Data on Prevention Methods

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation during the final cleavage step of Fmoc-SPPS.

Cleavage Cocktail Composition (v/v)Additive% Methionine Oxidation (approx.)Reference
TFA / TIS / H₂O (95:2.5:2.5)NoneHigh[3][11]
TFA / Anisole (B1667542) / TMSCl / Me₂S (85:5:5:5)1 mg/mL PPh₃Eradicated[2][11]
TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5)1 mg/mL PPh₃Eradicated[2][11]
TFA / thioanisole / anisole / EDT (90:5:2:3)3 eq. Bu₄NBrReduction of pre-existing Met(O)[4]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl (B98337) chloride, Me₂S: Dimethyl sulfide, PPh₃: Triphenylphosphine, EDT: 1,2-Ethanedithiol, Bu₄NBr: Tetrabutylammonium bromide.

Experimental Protocols

Protocol 1: Selective Oxidation of Methionine to this compound using Hydrogen Peroxide

This protocol describes the selective oxidation of a methionine-containing peptide in solution.

  • Dissolve the Peptide: Dissolve the methionine-containing peptide in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0, with 100 mM NaCl).[13]

  • Add Hydrogen Peroxide: Add a controlled molar excess of hydrogen peroxide (H₂O₂) to the peptide solution. A 1000-fold molar excess has been used, but this should be optimized for your specific substrate.[13]

  • Incubate: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the peptide sequence and concentration. It is recommended to monitor the reaction progress by HPLC or mass spectrometry. Incubation times can range from 1 to 18 hours.[13]

  • Quench the Reaction (Optional): The reaction can be stopped by removing the excess H₂O₂ using a desalting column.[13]

  • Purification: Purify the resulting this compound-containing peptide by reverse-phase HPLC.

Protocol 2: Reduction of this compound to Methionine

This protocol is for the reduction of an oxidized peptide in solution.

Method A: Using Ammonium Iodide and Dimethyl Sulfide [6][7]

  • Dissolve the Oxidized Peptide: Dissolve the crude, oxidized peptide in TFA.[7]

  • Add Reagents: Add ammonium iodide (NH₄I) and dimethyl sulfide (DMS) to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.[7]

  • React: Stir the reaction mixture at room temperature.

  • Monitor Progress: Monitor the reduction by HPLC to determine the optimal reaction time.[7]

  • Precipitate the Peptide: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[7]

  • Isolate and Dry: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[7]

Method B: Using Trimethylsilyl Bromide and Ethane-1,2-dithiol [6]

  • Dissolve the Oxidized Peptide: Dissolve the peptide containing this compound in a suitable solvent.

  • Add Reagents: Add trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol (EDT).

  • React: This reaction is typically fast, often completing within minutes.[6]

  • Work-up and Purification: Follow standard procedures to quench the reaction and purify the reduced peptide, for example, by precipitation and HPLC.

Visualizations

Synthesis_Pathway Methionine Methionine Methionine_Sulfoxide Methionine_Sulfoxide Methionine->Methionine_Sulfoxide Mild Oxidation (e.g., H₂O₂) Methionine_Sulfoxide->Methionine Reduction (e.g., NH₄I/DMS) Methionine_Sulfone Methionine_Sulfone Methionine_Sulfoxide->Methionine_Sulfone Strong Oxidation

Caption: Reaction pathway for the oxidation of methionine.

Troubleshooting_Workflow Start Observe Unwanted +16 Da Mass Shift Check_Cleavage Review Cleavage Cocktail Start->Check_Cleavage Add_Scavengers Add Scavengers (DMS, NH₄I, PPh₃) Check_Cleavage->Add_Scavengers No/Ineffective Scavengers Use_Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Cleavage->Use_Inert_Atmosphere Performed in Air Reduce_Product Reduce Oxidized Product (Post-Synthesis) Check_Cleavage->Reduce_Product Oxidation Already Occurred Re_Synthesize Re-synthesize Peptide Add_Scavengers->Re_Synthesize Use_Inert_Atmosphere->Re_Synthesize Problem_Solved Problem Solved Reduce_Product->Problem_Solved Re_Synthesize->Problem_Solved

Caption: Troubleshooting workflow for unwanted methionine oxidation.

References

Validation & Comparative

validating methionine sulfoxide as a robust biomarker of in vivo oxidative stress.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of oxidative stress research, the identification of reliable and robust biomarkers is paramount for elucidating disease mechanisms and evaluating therapeutic interventions. Among the array of molecules indicative of oxidative damage, methionine sulfoxide (B87167) (MetSO) has emerged as a promising and stable marker. This guide provides an objective comparison of MetSO with other established biomarkers of in vivo oxidative stress, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate tools for their studies.

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and diabetes. The accurate measurement of oxidative stress is therefore crucial. Methionine, an essential amino acid, is particularly susceptible to oxidation by ROS, leading to the formation of MetSO. Unlike many other biomarkers, the oxidation of methionine to MetSO is a reversible process, catalyzed by the methionine sulfoxide reductase (Msr) enzyme system, which adds a layer of complexity and potential for monitoring both damage and repair.[1] This guide will delve into the comparative performance of MetSO against F2-Isoprostanes, 8-Oxoguanine (8-oxoGua), and Protein Carbonyls, providing a comprehensive overview for the scientific community.

Comparative Analysis of Oxidative Stress Biomarkers

The selection of an appropriate biomarker for oxidative stress depends on various factors, including the biological matrix, the specific scientific question, and the available analytical instrumentation. The following tables provide a comparative overview of MetSO and three other widely used biomarkers.

Table 1: General Comparison of In Vivo Oxidative Stress Biomarkers

FeatureThis compound (MetSO)F2-Isoprostanes8-Oxoguanine (8-oxoGua) / 8-oxo-dGProtein Carbonyls
Biomolecule Damaged Proteins (Methionine residues)Lipids (Arachidonic acid)Nucleic Acids (Guanine bases)Proteins (Various amino acid residues)
Stability High, chemically stableHigh, chemically stableModerate, subject to repairHigh, chemically stable
Specificity Specific to methionine oxidationSpecific to lipid peroxidationSpecific to nucleic acid oxidationGeneral marker of protein oxidation
Reversibility Reversible by Msr enzymes[1]IrreversibleRepaired by base excision repair[2]Generally considered irreversible[3]
Biological Matrix Plasma, Serum, Tissues[4]Urine, Plasma, Tissues[5]Urine, Plasma, Saliva, Tissues[6][7]Plasma, Tissues[8]
Primary Analytical Method Mass Spectrometry (LC-MS/MS)[4]Mass Spectrometry (GC-MS, LC-MS/MS)[5]Mass Spectrometry (LC-MS/MS), HPLC-ECD[9]Spectrophotometry, ELISA, Western Blot[10]

Table 2: Quantitative Comparison of Biomarker Levels in Oxidative Stress Conditions

BiomarkerConditionFold Increase vs. Control (approx.)Reference
This compound (MetSO) Familial Alzheimer's Disease~2.9-fold (in a 120 kDa plasma protein)
F2-Isoprostanes Familial Alzheimer's DiseasePositive correlation with MetSO (r = 0.80)
8-Oxoguanine (8-OH-Gua) Type 2 Diabetes (db/db mice)>2-fold (in urine and serum)[9]
Protein Carbonyls Hemodialysis Patients (Non-survivors vs. survivors)~1.2-fold (in plasma)

Note: Direct head-to-head quantitative comparisons of all four biomarkers in a single study are limited. This table presents data from studies that have quantified these markers in relevant disease models or patient populations.

Signaling Pathways and Experimental Workflows

Methionine Oxidation and Reduction Cycle

The oxidation of methionine to this compound is a key event in the cellular response to oxidative stress. Various reactive oxygen species can mediate this conversion. The subsequent reduction of MetSO back to methionine is an enzymatic process crucial for protein repair and function restoration.

Methionine_Oxidation_Pathway ROS Reactive Oxygen Species (e.g., H₂O₂, HOCl, ONOO⁻) Methionine Methionine (in Proteins) ROS->Methionine Oxidation MetSO This compound (MetSO) MetSO->Methionine Reduction Msr This compound Reductases (MsrA/B) Thioredoxin_ox Thioredoxin (oxidized) Msr->Thioredoxin_ox Reduces Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->Msr Reduces TR Thioredoxin Reductase TR->Thioredoxin_ox Reduces NADP NADP+ NADPH NADPH NADPH->TR e⁻ donor

Caption: Methionine oxidation by ROS and its enzymatic reduction by the Msr/Thioredoxin system.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible quantification of oxidative stress biomarkers.

Measurement of this compound (MetSO) by LC-MS/MS

This method allows for the precise quantification of the ratio of oxidized to unoxidized methionine in proteins.

  • Sample Preparation:

    • Collect serum or plasma samples.

    • Perform protein precipitation using a suitable solvent (e.g., acetonitrile).

    • Digest the protein pellet with trypsin overnight to generate peptides.[4]

  • LC-MS/MS Analysis:

    • Separate the tryptic peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using tandem mass spectrometry.

    • Monitor for specific precursor-product ion transitions for both the methionine-containing and this compound-containing peptides.

  • Data Analysis:

    • Calculate the ratio of the peak area of the MetSO-containing peptide to the peak area of the corresponding unoxidized methionine-containing peptide.[4]

Measurement of F2-Isoprostanes by GC-MS or LC-MS/MS

F2-Isoprostanes are considered a "gold standard" for assessing lipid peroxidation.

  • Sample Preparation:

    • Collect urine or plasma samples.

    • Add an internal standard (e.g., deuterated F2-isoprostane).

    • Perform solid-phase extraction to isolate the F2-isoprostanes.[5]

    • For GC-MS analysis, derivatize the sample to increase volatility.

  • Instrumental Analysis:

    • Separate the F2-isoprostanes using either gas chromatography or liquid chromatography.

    • Detect and quantify using mass spectrometry, monitoring for specific ion fragments.[5]

  • Data Analysis:

    • Quantify the concentration of F2-isoprostanes based on the ratio of the endogenous compound to the internal standard, using a standard curve.

Measurement of 8-Oxoguanine (8-oxoGua) and 8-oxo-2'-deoxyguanosine (8-oxo-dG) by LC-MS/MS

These markers are indicative of oxidative damage to DNA and RNA.

  • Sample Preparation:

    • For DNA analysis, isolate DNA from tissues or cells. Perform enzymatic hydrolysis to release the nucleosides.

    • For urine analysis, samples can often be diluted and directly injected after adding an internal standard.[9]

  • LC-MS/MS Analysis:

    • Separate the nucleosides or bases using reverse-phase liquid chromatography.

    • Detect and quantify using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[9]

  • Data Analysis:

    • Quantify the concentration of 8-oxoGua or 8-oxo-dG relative to the internal standard. Urinary levels are often normalized to creatinine (B1669602) concentration.

Measurement of Protein Carbonyls by Spectrophotometry (DNPH Assay)

This is a widely used method for assessing general protein oxidation.

  • Sample Preparation:

    • Homogenize tissue samples or use plasma/serum.

    • React the protein sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazone derivatives of the protein carbonyls.[10]

    • Precipitate the proteins with trichloroacetic acid (TCA) to remove excess DNPH.

    • Wash the protein pellet with ethanol/ethyl acetate.

  • Spectrophotometric Measurement:

    • Resuspend the protein pellet in a denaturing agent (e.g., guanidine (B92328) hydrochloride).

    • Measure the absorbance at the appropriate wavelength (typically ~370 nm).[10]

  • Data Analysis:

    • Calculate the protein carbonyl content using the molar extinction coefficient of the DNPH derivatives. The results are typically expressed as nmol of carbonyl groups per mg of protein.

Conclusion

This compound stands out as a robust and reliable biomarker of in vivo oxidative stress. Its chemical stability and the existence of a dedicated enzymatic repair system offer unique insights into both the extent of oxidative damage and the cellular capacity for repair. While F2-isoprostanes, 8-oxoguanine, and protein carbonyls are well-established and valuable markers for specific types of macromolecular damage, MetSO provides a sensitive and specific measure of protein oxidation. The strong correlation observed between plasma MetSO and F2-isoprostane levels in pathological conditions further validates its utility as a systemic marker of oxidative stress. The choice of biomarker will ultimately depend on the specific research question, but the evidence presented in this guide supports the inclusion of this compound analysis as a powerful tool in the arsenal (B13267) of researchers investigating the complex role of oxidative stress in health and disease.

References

functional consequences of methionine sulfoxide compared to methionine sulfone formation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, a post-translational modification that can significantly impact protein structure, function, and cellular signaling. This guide provides a comprehensive comparison of the two primary oxidation products of methionine: methionine sulfoxide (B87167) (MetO) and methionine sulfone (MetSO2). Understanding the distinct functional consequences of these modifications is critical for researchers in fields ranging from basic science to therapeutic development.

At a Glance: Key Differences

FeatureMethionine Sulfoxide (MetO)Methionine Sulfone (MetSO2)
Oxidation State Single oxygen atom added to the sulfur atomTwo oxygen atoms added to the sulfur atom
Reversibility ReversibleGenerally considered irreversible in biological systems.[1]
Enzymatic Repair Reduced back to methionine by this compound reductases (MsrA and MsrB).[2][3][4][5][6]No known dedicated enzymatic system for its reduction back to methionine in vivo.[1][7]
Biological Role Can act as a regulatory switch in cellular signaling and has antioxidant functions.[8]Often associated with permanent protein damage and loss of function.[1][9]
Impact on Protein Structure Increases polarity and can cause localized conformational changes.[10]Induces more significant changes in polarity and size, often leading to protein destabilization.
Pathological Relevance Implicated in aging and various diseases, but its reversible nature suggests a dynamic role.Accumulation is linked to severe oxidative stress and pathological conditions.[9]

Functional Consequences: A Deeper Dive

The oxidation of methionine to this compound is a reversible process, thanks to the cellular machinery of this compound reductases (Msrs). This reversibility allows MetO to function as a subtle regulator of protein activity.[8] For instance, the oxidation of specific methionine residues in calmodulin, a key calcium-binding protein, can modulate its regulatory functions.[4][10][11][12]

In contrast, the further oxidation of this compound to methionine sulfone is a more detrimental and generally irreversible event.[1] The addition of a second oxygen atom to the sulfur significantly alters the side chain's physicochemical properties, often leading to irreversible protein damage, aggregation, and loss of function.[9][13][14][15]

The Methionine Oxidation-Reduction Cycle

The enzymatic reduction of this compound is a critical cellular repair mechanism. This process is stereospecific, with MsrA reducing the S-epimer of MetO and MsrB reducing the R-epimer.[2][3][6][16]

cluster_repair Enzymatic Repair Met Methionine MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation MetO->Met Reduction MetSO2 Methionine Sulfone (MetSO2) MetO->MetSO2 Further Oxidation ROS Reactive Oxygen Species (ROS) Msr MsrA / MsrB

Methionine Oxidation and Reduction Pathway

Quantitative Insights: Enzyme Kinetics

The efficiency of the this compound repair system is highlighted by the kinetic parameters of the Msr enzymes.

EnzymeSubstrateKm (mM)Vmax or kcatOrganism/Source
MsrA Dabsyl-Met-S-SO~0.121.4 µmol·min-1·mg-1E. coli
MsrB1 Dabsyl-Met-R-SO~1.0-Mammalian
MsrB2 Dabsyl-Met-R-SO~0.17-Mammalian
MsrB3 Dabsyl-Met-R-SO~2.9-Mammalian
SpMsrAB (MsrA domain) Dabsyl-Met-S-SO-Apparent kcat higher than MsrB domainStreptococcus pneumoniae
SpMsrAB (MsrB domain) Dabsyl-Met-R-SO~20-fold lower Km than MsrA domainApparent kcat lower than MsrA domainStreptococcus pneumoniae

Km and Vmax/kcat values can vary depending on the specific substrate and assay conditions.[2][16][17]

Experimental Protocols

Accurate detection and quantification of this compound and sulfone are crucial for understanding their biological roles. Below are overviews of key experimental approaches.

Mass Spectrometry (MS) for Identification and Quantification

MS-based proteomics is a powerful tool for identifying and quantifying methionine oxidation.

Workflow:

start Protein Sample proteolysis Proteolytic Digestion (e.g., Trypsin) start->proteolysis lc_separation Liquid Chromatography (LC) Separation proteolysis->lc_separation ms_analysis Mass Spectrometry (MS) Analysis lc_separation->ms_analysis msms_analysis Tandem MS (MS/MS) for Sequencing ms_analysis->msms_analysis data_analysis Data Analysis (Identification & Quantification) msms_analysis->data_analysis end Results data_analysis->end

MS-based Workflow for Methionine Oxidation Analysis

Detailed Steps:

  • Protein Digestion: The protein of interest is digested into smaller peptides using a protease like trypsin.

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS) Analysis: The separated peptides are ionized and their mass-to-charge ratios are measured. A mass shift of +16 Da indicates the presence of this compound, while a +32 Da shift indicates methionine sulfone.

  • Tandem MS (MS/MS): Peptides showing these mass shifts are fragmented, and the resulting fragment ions are analyzed to confirm the sequence and pinpoint the exact location of the oxidized methionine residue.

  • Stable Isotope Labeling: For accurate quantification and to differentiate from artifactual oxidation during sample preparation, stable isotope labeling with 18O-water or 18O-H2O2 can be employed.[18]

HPLC-Based Quantification of Msr Activity

This method is used to measure the activity of this compound reductases.[6][19]

Protocol Overview:

  • Substrate Preparation: A synthetic substrate, such as dabsyl-methionine sulfoxide, is used. Dabsylated compounds are colored, facilitating their detection.

  • Enzymatic Reaction: The cell lysate or purified Msr enzyme is incubated with the dabsyl-MetO substrate in the presence of a reducing agent like dithiothreitol (B142953) (DTT).

  • Reaction Quenching: The reaction is stopped, typically by adding a solvent like acetonitrile.

  • HPLC Analysis: The reaction mixture is analyzed by reverse-phase HPLC. The product, dabsyl-methionine, is separated from the substrate, dabsyl-methionine sulfoxide.

  • Quantification: The amount of product formed is quantified by measuring the peak area at a specific wavelength (e.g., 436 nm for dabsyl derivatives) and comparing it to a standard curve.

Site-Directed Mutagenesis to Study Functional Consequences

Site-directed mutagenesis is a valuable technique to investigate the specific effects of methionine oxidation at a particular site within a protein.[20][21][22][23]

Experimental Design:

  • Mutant Creation: The methionine codon of interest in the gene encoding the protein is mutated to a codon for an amino acid that mimics the oxidized form (e.g., glutamine to mimic this compound) or a non-oxidizable hydrophobic residue (e.g., leucine (B10760876) or isoleucine) as a control.

  • Protein Expression and Purification: The wild-type and mutant proteins are expressed and purified.

  • Functional Assays: The functional properties of the wild-type, mutant, and in vitro oxidized wild-type proteins are compared. This could include enzyme activity assays, protein stability measurements (e.g., thermal or chemical denaturation), or binding assays.

  • Structural Analysis: Techniques like X-ray crystallography, NMR, or circular dichroism can be used to assess structural changes induced by the mutation or oxidation.

Conclusion

The oxidation of methionine to its sulfoxide and sulfone forms has profoundly different consequences for protein function and cellular fate. While this compound formation can be a reversible regulatory modification, methionine sulfone represents a more permanent and often detrimental form of oxidative damage. A thorough understanding of these differences, coupled with robust experimental techniques for their detection and analysis, is essential for advancing our knowledge of redox biology and its implications in health and disease.

References

cross-validation of different analytical platforms for methionine sulfoxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical platforms for the quantification of methionine sulfoxide (B87167) (MetO), a critical marker for oxidative stress in biopharmaceuticals and various biological systems. The selection of an appropriate analytical method is paramount for accurate and reliable data in research, development, and quality control. This document details the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting data from peer-reviewed studies.

Introduction to Methionine Sulfoxide (MetO) Quantification

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of this compound (MetO). This modification can alter the structure and function of proteins, potentially impacting the efficacy and safety of therapeutic proteins.[1] Consequently, the accurate quantification of MetO is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutics. Furthermore, in biological research, MetO levels can serve as a biomarker for oxidative stress.[2] The two predominant analytical techniques for MetO quantification are HPLC-UV and LC-MS/MS, each offering distinct advantages and limitations.

Overview of Analytical Platforms

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of MetO. The separation of MetO from methionine and other sample components is typically achieved using reversed-phase or mixed-mode chromatography. Detection is performed by measuring the absorbance of the analytes at a specific wavelength, commonly in the low UV range. This method is particularly useful for quantifying free MetO in formulation buffers or after complete enzymatic hydrolysis of proteins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the sensitive and specific quantification of MetO, especially for site-specific analysis within a protein.[3][4][5] This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. For protein analysis, the protein is typically digested into peptides, which are then analyzed. LC-MS/MS can precisely identify which methionine residues are oxidized and determine the extent of oxidation at each site. A significant challenge in MetO analysis is the potential for artificial oxidation during sample preparation and analysis.[4][6] To address this, stable isotope labeling (SIL) with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂) can be employed to differentiate between pre-existing (in vivo) MetO and artifactual MetO.[4][6][7]

Comparative Data Summary

Table 1: Performance Characteristics of HPLC-UV for this compound Quantification

ParameterPerformanceSample MatrixReference
Linearity (R²) > 0.99Therapeutic Protein Formulation[1]
Operating Range 1 µM - 35 µMTherapeutic Protein Formulation[1]
Accuracy (% Recovery) 92.9% - 103.6%Therapeutic Protein Formulation[1]
Precision (CV%) 2.9% (at LOQ)Therapeutic Protein Formulation[1]

Table 2: Performance Characteristics of LC-MS/MS for this compound Quantification

ParameterPerformanceSample MatrixReference
Linearity (R²) > 0.9987Human Plasma and Urine[8]
Limit of Detection (LOD) 0.02 µM (plasma), 0.03 µM (urine)Human Plasma and Urine[8]
Accuracy (% Bias) Within ± 15.3% for QCsHuman Plasma
Precision (%RSD) 4-9%Monoclonal Antibodies
Specificity High (site-specific quantification)Proteins/Peptides[5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of MetO using HPLC-UV and LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Protein Sample in Formulation Buffer p2 Enzymatic Hydrolysis (e.g., Pronase, Aminopeptidase) p1->p2 Complete protein digestion p3 Reaction Quenching & Filtration p2->p3 a1 HPLC Separation (Mixed-Mode Column) p3->a1 a2 UV Detection (e.g., 214 nm) a1->a2 d1 Peak Integration a2->d1 d2 Quantification using Calibration Curve d1->d2

Workflow for MetO quantification by HPLC-UV.

Protocol for HPLC-UV:

  • Sample Preparation (for protein samples):

    • Proteins are enzymatically hydrolyzed to release free amino acids. A multi-enzyme approach, for instance using pronase, leucine (B10760876) aminopeptidase, and prolidase, can be employed for complete digestion.[9]

    • The digestion is typically carried out for an extended period (e.g., 20 hours) at 37°C.[9]

    • For the analysis of free MetO in solution, sample dilution may be sufficient.

  • Chromatographic Separation:

    • A mixed-mode column, such as a SIELC® Primesep 100, can be used, which involves reversed-phase and cation-exchange modalities.[1]

    • A gradient elution is often employed. For example, a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) with modifiers such as formic acid.

  • UV Detection:

    • The eluent is monitored at a low wavelength, typically 214 nm, where peptides and amino acids absorb light.[9]

  • Quantification:

    • A standard curve is generated using known concentrations of a this compound standard.

    • The concentration of MetO in the sample is determined by comparing its peak area to the standard curve.[1]

A. Standard Peptide Mapping Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Protein Sample p2 Denaturation, Reduction & Alkylation p1->p2 p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 a1 RP-HPLC Peptide Separation p3->a1 a2 Tandem Mass Spectrometry (MS/MS) a1->a2 d1 Extracted Ion Chromatogram (XIC) a2->d1 d2 Site-specific Quantification (% Oxidation) d1->d2

Standard peptide mapping workflow for MetO analysis.

B. Stable Isotope Labeling (SIL) Workflow for Accurate Quantification

cluster_prep Sample Preparation with SIL cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Protein Sample (contains Met and Met¹⁶O) p2 Oxidation with H₂¹⁸O₂ p1->p2 Converts all Met to Met¹⁸O p3 Sample now contains Met¹⁸O and Met¹⁶O p2->p3 p4 Denaturation, Reduction, Alkylation & Digestion p3->p4 a1 RP-HPLC Peptide Separation p4->a1 a2 Mass Spectrometry (MS) a1->a2 d1 Compare MS signal of Met¹⁶O and Met¹⁸O peptides a2->d1 d2 Accurate Quantification of original MetO d1->d2

Accurate MetO quantification using stable isotope labeling.

Protocol for LC-MS/MS:

  • Sample Preparation (Peptide Mapping):

    • Standard Method: Proteins are denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to unfold the protein and cap cysteine residues. The protein is then digested with a protease, typically trypsin.[4]

    • Stable Isotope Labeling (SIL) Method: Before denaturation, the protein sample is incubated with H₂¹⁸O₂. This converts all unoxidized methionine residues to MetO containing an ¹⁸O atom (Met¹⁸O). The pre-existing MetO contains a ¹⁶O atom (Met¹⁶O).[4][7] The sample is then processed through the standard denaturation, reduction, alkylation, and digestion steps.

  • Chromatographic Separation:

    • The resulting peptide mixture is separated using reversed-phase HPLC (RP-HPLC), typically with a C18 column.

    • A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with an acid modifier (e.g., formic acid) is used to elute the peptides.

  • Mass Spectrometry:

    • The eluted peptides are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer.

    • For the standard method, the level of oxidation is determined by comparing the extracted ion chromatogram (XIC) peak areas of the oxidized peptide (+16 Da) and the unoxidized peptide.[4]

    • For the SIL method, the mass spectrometer detects both the Met¹⁶O-containing peptide and the Met¹⁸O-containing peptide (a 2 Da mass difference). The ratio of their signal intensities allows for the accurate calculation of the original MetO level, eliminating the impact of any artifactual oxidation during the subsequent steps.[4][7]

Logical Comparison of Platforms

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

start Need to Quantify this compound q1 Is site-specific information required? start->q1 lcms LC-MS/MS q1->lcms Yes hplcuv HPLC-UV q1->hplcuv No q2 Is artifactual oxidation a major concern? lcms->q2 q2->lcms No (Standard Peptide Map) sil_lcms SIL LC-MS/MS q2->sil_lcms Yes

Decision pathway for selecting an analytical method.

HPLC-UV:

  • Strengths: Robust, cost-effective, and widely available. Suitable for quantifying total or free MetO.

  • Weaknesses: Lower sensitivity and specificity compared to LC-MS/MS. Does not provide site-specific information. Prone to interference from other co-eluting species that absorb at the detection wavelength.

LC-MS/MS:

  • Strengths: High sensitivity and specificity. Provides site-specific information on the location and extent of oxidation. The SIL method provides the most accurate quantification by correcting for analytical artifacts.[4][7]

  • Weaknesses: Higher cost and complexity of instrumentation and workflow. The standard peptide mapping method can overestimate MetO levels due to artifactual oxidation during sample preparation.[4][6]

Conclusion

Both HPLC-UV and LC-MS/MS are valuable platforms for the quantification of this compound.

  • HPLC-UV is a suitable choice for routine analysis of total or free MetO, particularly in quality control settings where robustness and cost-effectiveness are key.

  • LC-MS/MS is the preferred method for in-depth characterization, offering unparalleled specificity for site-specific analysis, which is crucial during drug development and for understanding the biological consequences of protein oxidation. For the most accurate and reliable quantification, especially when low levels of MetO are expected or when the sample preparation is extensive, the use of stable isotope labeling LC-MS/MS is strongly recommended to mitigate the risk of artifact-induced overestimation.

The selection of the optimal platform should be guided by the specific analytical needs, including the required level of detail (total vs. site-specific), sensitivity, accuracy, and available resources.

References

A Comparative Guide to the Biological Effects of R- and S-Diastereomers of Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of a diastereomeric mixture of methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[1] This post-translational modification can alter protein structure and function, and its accumulation is associated with aging and various diseases.[1] The biological consequences of methionine oxidation are intricately linked to the stereochemistry of the resulting sulfoxide (B87167), as the cellular machinery for its repair is highly specific to each diastereomer. This guide provides a comprehensive comparison of the biological effects of R- and S-diastereomers of methionine sulfoxide, supported by experimental data and detailed methodologies.

Stereospecific Enzymatic Reduction: A Tale of Two Enzymes

The primary defense against the accumulation of this compound is a family of enzymes known as this compound reductases (Msrs). These enzymes stereospecifically reduce this compound back to methionine, thereby repairing oxidized proteins and mitigating oxidative damage.[2][3] The cellular repair system is composed of two main classes of Msrs with distinct substrate specificities:

  • This compound Reductase A (MsrA): This enzyme specifically reduces the S-diastereomer of this compound (Met-S-SO).[2]

  • This compound Reductase B (MsrB): This enzyme is specific for the reduction of the R-diastereomer of this compound (Met-R-SO).[2]

This stereospecificity is a critical determinant of the biological fate and impact of each diastereomer.

Quantitative Comparison of MsrA and MsrB Enzymatic Activity

The efficiency of the reduction of each this compound diastereomer is dependent on the kinetic parameters of MsrA and MsrB. The following table summarizes key kinetic data for these enzymes from various sources.

Enzyme FamilySpecific Enzyme/OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Notes
MsrA Streptococcus pneumoniae MsrAB (MsrA domain)dabsyl-Met-S-SO20-fold higher than MsrB for its substrate3-fold higher than MsrB for its substrate7-fold lower than MsrB for its substrateData from a fusion protein.[4]
MsrB Streptococcus pneumoniae MsrAB (MsrB domain)dabsyl-Met-R-SO20-fold lower than MsrA for its substrate3-fold lower than MsrA for its substrate7-fold higher than MsrA for its substrateData from a fusion protein.[4]
MsrB Mammalian MsrB1-Sec/SECISdabsyl-Met-R-SO1.02.282.28Selenocysteine-containing enzyme.[5][6]
MsrB Mammalian MsrB1-Cysdabsyl-Met-R-SO1.1--Cysteine mutant of MsrB1.[5][6]
MsrB Mammalian MsrB2dabsyl-Met-R-SO0.17--Exhibits substrate inhibition.[5][6]
MsrB Mammalian MsrB3dabsyl-Met-R-SO2.92.290.79[5][6]

Note: Kinetic parameters can vary depending on the specific assay conditions, substrate used (e.g., free amino acid vs. dabsylated form, protein-bound), and the source of the enzyme.

Differential Metabolism of Free vs. Protein-Bound this compound

A crucial distinction in the biological effects of the two diastereomers lies in the differential ability of the Msr system to reduce them in their free versus protein-bound forms. While both MsrA and MsrB efficiently reduce their respective sulfoxide targets within proteins, the reduction of free this compound is less straightforward, particularly in mammals.[3]

  • Met-S-SO: MsrA can efficiently reduce both free and protein-bound Met-S-SO.[3]

  • Met-R-SO: MsrB is highly efficient at reducing protein-bound Met-R-SO but has very low activity towards free Met-R-SO.[3] Mammals lack a dedicated enzyme for the reduction of free Met-R-SO, an enzyme present in some lower organisms.[3]

This disparity leads to an accumulation of free Met-R-SO in mammalian systems, which can have significant physiological consequences.

Impact on Cellular Signaling Pathways

The differential metabolism of R- and S-diastereomers of this compound can impact various cellular signaling pathways, primarily through the modulation of oxidative stress and the activity of the Msr enzymes.

Oxidative Stress and Inflammatory Signaling

The accumulation of this compound is a hallmark of oxidative stress. MsrA, by reducing Met-S-SO, plays a crucial role in mitigating oxidative damage and inflammation.

a cluster_0 Oxidative Stress cluster_1 Signaling Cascade cluster_2 MsrA-mediated Regulation ROS Reactive Oxygen Species (ROS) MAPK MAPK (p38, ERK) ROS->MAPK activates NFkB NF-κB MAPK->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation induces MsrA MsrA MsrA->ROS reduces MsrA->MAPK inhibits

MsrA-mediated inhibition of inflammatory signaling.

Studies have shown that MsrA can negatively control microglia-mediated neuroinflammation by inhibiting the ROS/MAPKs/NF-κB signaling pathways.[7] By reducing ROS levels, MsrA can suppress the activation of downstream inflammatory cascades.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. L-methionine intake has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes, including MsrA and MsrB.[8] MsrA itself can also influence Nrf2 activity.

b cluster_0 Cellular Stress cluster_1 Nrf2 Pathway cluster_2 MsrA Regulation L_Met L-Methionine Nrf2 Nrf2 L_Met->Nrf2 activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (MsrA, MsrB, etc.) ARE->Antioxidant_Enzymes upregulates MsrA MsrA MsrA->Nrf2 inhibits activation

Regulation of the Nrf2 antioxidant response pathway.

Depletion of MsrA can lead to increased ROS production and subsequent activation of Nrf2.[9] This suggests a feedback loop where MsrA helps maintain redox homeostasis, and its deficiency triggers a compensatory antioxidant response.

Cell Cycle and Apoptosis

The balance of methionine oxidation and reduction can also influence cell fate decisions such as proliferation and apoptosis.

c cluster_0 MsrA Regulation cluster_1 p53-p21 Pathway cluster_2 Apoptosis MsrA MsrA p53 p53 MsrA->p53 regulates acetylation ROS Increased ROS MsrA->ROS reduces p21 p21 p53->p21 activates transcription Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis ROS->Apoptosis induces

MsrA involvement in cell cycle and apoptosis.

MsrA deficiency has been shown to inhibit cell proliferation by causing G2/M cell cycle arrest through the p53-p21 pathway.[10] Furthermore, by reducing ROS levels, MsrA can protect against apoptosis induced by oxidative stress.[11][12]

Experimental Protocols

Accurate assessment of the biological effects of this compound diastereomers relies on robust experimental methodologies.

Separation of R- and S-Diastereomers

Several methods can be employed to separate the R- and S-diastereomers of this compound.

1. Supercritical CO2 Chromatography: This technique has been shown to effectively separate the diastereomers with high purity.[13]

  • Principle: Utilizes supercritical carbon dioxide as the mobile phase, offering advantages in terms of speed and efficiency.

  • General Procedure:

    • A racemic mixture of a protected form of this compound (e.g., Fmoc-MetO) is dissolved in a suitable solvent.

    • The solution is injected into a supercritical fluid chromatography (SFC) system.

    • Separation is achieved on a chiral stationary phase using a gradient of a co-solvent (e.g., methanol) in supercritical CO2.

    • Fractions corresponding to each diastereomer are collected.

    • The purity of the separated diastereomers is confirmed by analytical techniques such as NMR and HPLC.

2. HPLC-Based Separation: Reversed-phase HPLC can also be used to separate the diastereomers, often after derivatization.

  • Principle: Exploits differences in the polarity of the diastereomers or their derivatives to achieve separation on a stationary phase.

  • General Procedure:

    • Derivatize the this compound diastereomers if necessary to enhance separation and detection.

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Elute the diastereomers using a suitable mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).[14][15]

    • Detect the separated diastereomers using a UV detector or mass spectrometer.

This compound Reductase Activity Assay

The activity of MsrA and MsrB can be quantified using various methods. A common approach involves the use of dabsylated this compound as a substrate and subsequent HPLC analysis.[5][16]

d start Prepare Reaction Mixture (Buffer, DTT, Enzyme) add_substrate Add Dabsyl-Met-S-SO (for MsrA) or Dabsyl-Met-R-SO (for MsrB) start->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with Acetonitrile) incubate->stop_reaction centrifuge Centrifuge to Pellet Precipitate stop_reaction->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Dabsyl-Methionine Product hplc->quantify

Workflow for Msr activity assay using HPLC.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:

    • Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

    • Reducing agent (e.g., 20 mM DTT)

    • Enzyme source (purified MsrA or MsrB, or cell/tissue lysate)

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for a few minutes.

  • Initiate Reaction: Add the substrate, either dabsyl-Met-S-SO for MsrA activity or dabsyl-Met-R-SO for MsrB activity, to a final concentration of, for example, 200 µM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a solvent that precipitates proteins, such as acetonitrile.

  • Clarification: Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a reversed-phase HPLC column.

  • Quantification: Monitor the elution of the product, dabsyl-methionine, and quantify its amount by integrating the peak area and comparing it to a standard curve.

Cell-Based Assays for Oxidative Stress

The differential effects of the this compound diastereomers on cellular oxidative stress can be assessed using various cell-based assays.

1. Cell Viability Assay:

  • Principle: Measures the proportion of live cells in a population after treatment with the diastereomers.

  • Method: Treat cells with varying concentrations of Met-S-SO or Met-R-SO. After a specified incubation period, assess cell viability using methods such as MTT assay, trypan blue exclusion, or commercially available live/dead staining kits.

2. Reactive Oxygen Species (ROS) Measurement:

  • Principle: Utilizes fluorescent probes that become fluorescent upon oxidation by ROS.

  • Method: Load cells with a ROS-sensitive dye (e.g., DCFH-DA). Treat the cells with the this compound diastereomers. Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

3. Western Blot Analysis of Signaling Proteins:

  • Principle: Detects changes in the expression or phosphorylation status of key proteins in signaling pathways.

  • Method: Treat cells with the diastereomers. Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for total and phosphorylated forms of proteins like p38, ERK, and NF-κB.

Conclusion

The biological effects of this compound are highly dependent on the stereochemistry at the sulfur atom. The S-diastereomer can be efficiently reduced in both its free and protein-bound forms by MsrA, playing a key role in the repair of oxidative damage and the regulation of inflammatory and cell survival pathways. In contrast, the R-diastereomer, particularly in its free form, is poorly metabolized in mammals, leading to its potential accumulation and distinct physiological consequences. A thorough understanding of the differential effects of these diastereomers is crucial for researchers in the fields of aging, neurodegenerative diseases, and drug development, as targeting the this compound reductase system may offer novel therapeutic strategies.

References

Navigating the Landscape of Methionine Oxidation: A Comparative Guide to Proteomic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein methionine oxidation is critical for unraveling disease mechanisms and ensuring the stability of therapeutic proteins. This guide provides an objective comparison of leading comparative proteomic strategies to identify and quantify proteins susceptible to this key post-translational modification, supported by experimental data and detailed protocols.

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167). This modification can alter protein structure, function, and stability, with implications in aging, neurodegenerative diseases, and the efficacy of biotherapeutics.[1][2] However, the study of methionine oxidation is challenged by its spontaneous occurrence during sample preparation, which can lead to artifactual results.[3][4][5] This guide explores robust proteomic methods designed to overcome these challenges.

Comparing the Arsenal: Proteomic Methods for Methionine Oxidation Analysis

Several mass spectrometry-based proteomic techniques have been developed to accurately identify and quantify methionine oxidation. The choice of method depends on the specific research question, available instrumentation, and the desired depth of analysis. Here, we compare the most prominent approaches.

MethodPrincipleAdvantagesLimitations
Isotopic Labeling with H₂¹⁸O₂ Unoxidized methionines are chemically labeled with heavy oxygen (¹⁸O) from hydrogen peroxide (H₂¹⁸O₂). The mass difference of 2 Da between in vivo oxidized (¹⁶O) and labeled unoxidized (¹⁸O) methionines allows for their differentiation and quantification by mass spectrometry.[1][3][4][6][7]- Accurately distinguishes between in vivo and artifactual oxidation.[3][6] - Enables proteome-wide quantification.[3][4] - Does not require specialized enrichment protocols.[6]- Requires careful handling of H₂¹⁸O₂. - Data analysis can be complex due to the need to quantify isotopic ratios.
Methionine Oxidation by Blocking (MObB) An advancement of the H₂¹⁸O₂ labeling method that incorporates a spike-in carrier proteome of fully ¹⁶O-labeled peptides to improve the accuracy and precision of quantifying low levels of in vivo methionine oxidation.[6][8]- High accuracy and precision for quantifying low stoichiometry methionine oxidation.[6] - Unbiased, large-scale quantification of in vivo methionine oxidation stoichiometries (MOSs).[6]- Similar to H₂¹⁸O₂ labeling, requires careful experimental execution and data analysis.
Combined Fractional Diagonal Chromatography (COFRADIC) This technique involves a multi-step chromatographic separation to enrich for peptides containing oxidized methionines.[3]- Increases the number of identified methionine sulfoxide-containing peptides compared to traditional methods.[4]- Requires multiple additional sample preparation steps.[3] - Necessitates the production of an isotopically labeled reference proteome.[3]
Antibody-based Detection Utilizes antibodies that specifically recognize this compound residues to detect and potentially enrich for oxidized proteins.[9]- Can be used in techniques like Western blotting for initial screening. - Potentially allows for the enrichment of oxidized proteins from complex mixtures.- The availability of highly specific and high-affinity antibodies has been a limitation.[3][10] - May not be suitable for comprehensive, proteome-wide quantitative analysis.

In Focus: The H₂¹⁸O₂ Isotopic Labeling Workflow

The isotopic labeling method using H₂¹⁸O₂ has emerged as a reliable and widely adopted technique for the quantitative analysis of methionine oxidation.[1][3][4][6][7] Below is a detailed experimental protocol based on published methodologies.

Experimental Protocol: H₂¹⁸O₂ Labeling for Quantitative Methionine Oxidation Analysis

1. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Lyse cells in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.

  • Sonicate the lysate to shear DNA and clarify by centrifugation.

  • Determine protein concentration using a standard assay (e.g., BCA).

2. Isotopic Labeling of Unoxidized Methionines:

  • Immediately following cell lysis, treat the protein lysate with H₂¹⁸O₂ to a final concentration of 10 mM.

  • Incubate for 30 minutes at room temperature to ensure complete oxidation of all unoxidized methionine residues to this compound-¹⁸O.

  • Quench the reaction with an excess of catalase.

3. Sample Preparation for Mass Spectrometry:

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.

  • Peptide Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using C18 solid-phase extraction.

  • (Optional) High-pH Reversed-Phase Fractionation: For increased proteome coverage, peptides can be fractionated using high-pH reversed-phase chromatography.[3]

4. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

5. Data Analysis:

  • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a relevant protein database.

  • Configure the search parameters to include variable modifications for methionine oxidation (+15.9949 Da for ¹⁶O and +17.9992 Da for ¹⁸O).

  • Quantify the relative abundance of ¹⁶O- and ¹⁸O-labeled methionine-containing peptides by comparing the intensities of their respective isotopic envelopes.

  • The ratio of ¹⁶O/(¹⁶O + ¹⁸O) represents the in vivo stoichiometry of methionine oxidation for a given site.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction Labeling H₂¹⁸O₂ Labeling CellLysis->Labeling Immediate ReductionAlkylation Reduction & Alkylation Labeling->ReductionAlkylation Digestion Proteolytic Digestion ReductionAlkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Desalting->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis Signaling_Pathway MICAL MICAL Enzymes Actin_Met Actin (Methionine) MICAL->Actin_Met Oxidizes Actin_MetO Actin (this compound) Actin_Met->Actin_MetO F_Actin F-Actin Filament (Stable) Fragile_F_Actin "Fragile" F-Actin Filament F_Actin->Fragile_F_Actin Incorporation of Oxidized Actin Depolymerization Accelerated Depolymerization Fragile_F_Actin->Depolymerization

References

evaluating the specificity of methionine sulfoxide antibodies from different vendors

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Evaluating Anti-Methionine Sulfoxide (B87167) (MetO) Antibodies

For researchers in cellular biology, neuroscience, and drug development, the ability to specifically detect methionine sulfoxide (MetO)—a post-translational modification indicative of oxidative stress—is crucial. However, the specificity of commercially available antibodies targeting this modification has been a subject of scientific debate. This guide provides a comparative overview of anti-methionine sulfoxide antibodies from prominent vendors and furnishes detailed protocols for their rigorous evaluation, empowering researchers to make informed decisions for their experimental needs.

Comparative Overview of Anti-Methionine Sulfoxide Antibodies

The following table summarizes the specifications of polyclonal anti-methionine sulfoxide antibodies from two vendors. It is important to note that both products utilize a similar immunogen, an oxidized methionine-rich corn protein.

FeatureVendor A: Novus BiologicalsVendor B: Cayman Chemical
Product Name This compound AntibodyThis compound Polyclonal Antibody
Catalog Number NBP1-06707600160 / 600166
Immunogen Oxidized methionine-rich zein (B1164903) protein from Zea mays.[1]Oxidized corn protein (MetO-DZS18) rich in methionine.[2]
Clonality PolyclonalPolyclonal
Host RabbitRabbit
Purity Unpurified whole antisera.[1]Protein A purified IgG.[3]
Validated Applications Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC).[1]Western Blot (WB).[2]
Recommended Dilution (WB) 1:100-1:2000.[1]1:200.[3]
Specificity Claims Specific for all this compound-containing proteins and peptides.[1]Specific for protein MetO with minimal cross-reactivity with methionine sulfone.[3]
Published Citations Cited in 9 publications.Referenced in studies on Alzheimer's disease and oxidative stress.[2]
Contradictory Findings A study utilizing the DZS18 antiserum (the same immunogen) from two different suppliers concluded that the antiserum lacks specificity for this compound, showing no significant difference in reactivity between native and methionine-oxidized proteins in Western blots and dot blots.[4]The same critical study applies to this antibody given the identical immunogen.[4]

Experimental Protocols for Antibody Specificity Evaluation

Given the conflicting reports on the specificity of anti-MetO antibodies, in-house validation is paramount. The following protocols are adapted from published studies that critically evaluated the DZS18 antiserum.[4]

I. Preparation of Positive and Negative Control Proteins

Objective: To generate proteins with and without this compound to serve as controls for antibody specificity testing.

  • Protein Selection: Choose two proteins for testing: one known to be susceptible to oxidation (e.g., glutamine synthetase) and another with a single, highly exposed methionine residue (e.g., aprotinin).[4]

  • Oxidation of Proteins:

    • Dissolve the protein (e.g., glutamine synthetase) in a suitable buffer.

    • Induce oxidation by incubating with a controlled concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂). For example, treat with 0.3% H₂O₂ for 2 hours at 37°C.[5]

    • Stop the reaction and remove the oxidizing agent by dialysis or buffer exchange.

  • Confirmation of Oxidation: Verify the extent of methionine oxidation using mass spectrometry or amino acid analysis.[4] The native, untreated protein will serve as the negative control.

II. Western Blotting Protocol for Specificity Testing

Objective: To assess the antibody's ability to differentiate between oxidized and native proteins.

  • SDS-PAGE:

    • Prepare samples of both the native (negative control) and oxidized (positive control) proteins.

    • Load equal amounts (e.g., 1 µg) of each protein onto a polyacrylamide gel (e.g., 10% Bis-Tris).[4]

    • Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for at least 7 hours at room temperature or overnight at 4°C in a blocking buffer (e.g., 0.5% non-fat dry milk in Tris-buffered saline (TBS)).[4]

  • Primary Antibody Incubation:

    • Wash the membrane three times for 5 minutes each with TBS containing 0.1% Tween 20 (TBST).

    • Incubate the membrane with the anti-methionine sulfoxide antibody at the vendor's recommended dilution (and a range of other dilutions, e.g., 1:250, 1:500, 1:2000) in blocking buffer overnight at 4°C.[4]

    • For a crucial negative control, incubate a parallel blot with non-immune serum from the same host species at the same dilutions.[4]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., DyLight 800-tagged goat anti-rabbit IgG) diluted 1:10,000 in a suitable blocking buffer for 1 hour at room temperature.[4] The use of a fluorescent secondary antibody allows for quantitative analysis.

  • Washing and Imaging:

    • Wash the membrane three times for 5 minutes each with TBST, followed by two brief washes with water.

    • Image the blot using a quantitative imager (e.g., Odyssey Imager).[4]

  • Data Analysis:

    • Quantify the band intensities for the native and oxidized proteins for both the anti-MetO antibody and the non-immune serum blots.

    • A specific antibody should show a significantly stronger signal for the oxidized protein compared to the native protein, and this signal should be substantially above the background signal observed with the non-immune serum.

III. Dot Blot Protocol for Specificity Testing

Objective: To provide a rapid, semi-quantitative assessment of antibody specificity.

  • Sample Application:

    • Prepare serial dilutions of the native and oxidized proteins (e.g., 0.5, 0.25, and 0.05 µg/µl).

    • Spot 2 µl of each dilution in duplicate onto a nitrocellulose membrane.[4]

    • Allow the spots to dry completely.

  • Staining for Total Protein:

    • Prepare a replicate dot blot and stain with a total protein stain (e.g., Fast Green) to confirm equal protein loading.[4]

  • Immunodetection:

    • Follow the same blocking, antibody incubation, washing, and imaging steps as described in the Western blotting protocol (steps 3-7).

  • Data Analysis:

    • Quantify the signal intensity for each spot.

    • A specific antibody should demonstrate a dose-dependent increase in signal for the oxidized protein with minimal to no signal for the native protein.

Visualizing the Evaluation Workflow

The following diagrams illustrate the key processes for evaluating the specificity of anti-methionine sulfoxide antibodies.

G cluster_prep Control Protein Preparation start Select Protein (e.g., Glutamine Synthetase) native Native Protein (Negative Control) start->native oxidize Oxidize Protein (e.g., with H₂O₂) start->oxidize oxidized Oxidized Protein (Positive Control) oxidize->oxidized verify Verify Oxidation (Mass Spectrometry) oxidized->verify

Caption: Workflow for preparing positive and negative control proteins.

G cluster_wb Antibody Specificity Evaluation Workflow gel 1. SDS-PAGE (Native & Oxidized Proteins) transfer 2. Transfer to Membrane gel->transfer block 3. Block Membrane transfer->block primary_ab 4. Incubate with Primary Ab (Anti-MetO or Non-immune Serum) block->primary_ab secondary_ab 5. Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab image 6. Image & Quantify secondary_ab->image analyze 7. Analyze Specificity (Compare Signals) image->analyze

Caption: Step-by-step workflow for Western blot specificity testing.

Conclusion

The detection of this compound is a powerful tool for studying oxidative stress, but it is contingent on the use of highly specific antibodies. While vendors provide initial data, critical evaluation from independent studies suggests that the specificity of some commercial anti-MetO antibodies may be questionable.[4] Therefore, it is imperative for researchers to perform their own rigorous validation using the protocols outlined in this guide. By systematically comparing the antibody's reactivity against both native and oxidized control proteins, scientists can ensure the reliability and reproducibility of their findings in this important area of research.

References

comparing the efficacy of different MSR enzymes in reducing methionine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of methionine sulfoxide (B87167) reductase (MSR) enzyme activity is critical for developing strategies to combat oxidative stress-related diseases. This guide provides an objective comparison of the efficacy of different MSR enzymes in reducing methionine sulfoxide, supported by experimental data and detailed protocols.

Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), forming this compound (MetO). This oxidation can lead to loss of protein function.[1] The MSR system, comprising primarily MsrA and MsrB enzymes, repairs this damage by reducing MetO back to methionine.[2][3] These two enzyme families are stereospecific: MsrA reduces the S-diastereomer of MetO (Met-S-O), while MsrB reduces the R-diastereomer (Met-R-O).[1][3][4]

Comparative Efficacy of MSR Enzymes: A Quantitative Overview

The catalytic efficiency of MSR enzymes varies significantly based on the enzyme type (MsrA vs. MsrB), its source organism, isoform, and the nature of the substrate (free vs. protein-bound this compound).

Key Observations:

  • MsrA generally exhibits broader substrate specificity, efficiently reducing both free and protein-bound Met-S-O.[5][6][7]

  • MsrB is typically more specialized and shows significantly higher catalytic efficiency for protein-bound Met-R-O compared to the free form.[5][6][7] In some organisms like E. coli, MsrA's activity on free this compound is 1000-fold higher than that of MsrB.[1][7]

  • Selenocysteine-containing MSRs , such as mammalian MsrB1, often exhibit higher catalytic activity.[3]

  • Fusion MsrAB proteins , found in some bacteria, may have higher catalytic activities than the individual enzymes.[8]

The following tables summarize key kinetic parameters for various MSR enzymes, providing a basis for comparing their efficacy.

EnzymeOrganismSubstrateKm (mM)Vmax (s-1) or kcat (s-1)Catalytic Efficiency (kcat/Km or Vmax/Km) (M-1s-1)Reference
MsrA Mycobacterium tuberculosisN-acetyl-Met-S-O1.6 ± 0.42.6 ± 0.21625 ± 425[9]
Mycobacterium tuberculosisFree Met-S-O4.3 ± 0.62.4 ± 0.1558 ± 81[9]
Neisseria meningitidis(under steady-state)-3.4-[10]
MsrB Mycobacterium tuberculosisN-acetyl-Met-R-O1.7 ± 0.60.8 ± 0.1470.6 ± 176[9]
Neisseria meningitidis(under steady-state)-1.1-[10]
RsMsrP Rhodobacter sphaeroidesβ-casein-R-O~50 µM~50~950,000[11]
Rhodobacter sphaeroidesSer-MetO-Ser~13,000 µM~108~8,300[11]

Table 1: Comparison of Kinetic Parameters for Various MSR Enzymes. This table highlights the differences in substrate affinity (Km) and turnover number (Vmax/kcat) among different MSRs. A lower Km indicates higher affinity, and a higher catalytic efficiency indicates better overall performance.

Signaling Pathways and Experimental Workflows

The reduction of this compound by MSR enzymes is a critical component of cellular antioxidant defense and redox signaling. The catalytic cycle of these enzymes is typically coupled with the thioredoxin (Trx) reducing system.

MSR_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation Protein_MetSO Protein-Methionine Sulfoxide (Met-S-O / Met-R-O) MsrA MsrA Protein_MetSO->MsrA Substrate (S-form) MsrB MsrB Protein_MetSO->MsrB Substrate (R-form) MsrA->Protein_Met Reduction Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB->Protein_Met Reduction MsrB->Trx_ox TrxR Thioredoxin Reductase Trx_ox->TrxR Substrate Trx_red Thioredoxin (reduced) Trx_red->MsrA Electron Donor Trx_red->MsrB Electron Donor TrxR->Trx_red Reduction NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR Electron Donor Experimental_Workflow start Start cloning Cloning and Expression of MSR Genes start->cloning purification Purification of Recombinant MSR Enzymes cloning->purification kinetic_assay Enzyme Kinetic Assay purification->kinetic_assay assay_prep Preparation of Substrates (e.g., dabsyl-Met-S-O, dabsyl-Met-R-O) assay_prep->kinetic_assay hplc HPLC Analysis of Reaction Products kinetic_assay->hplc data_analysis Data Analysis: Determination of Km and Vmax hplc->data_analysis comparison Comparison of Enzyme Efficacy data_analysis->comparison end End comparison->end

References

validation of in vitro models of methionine oxidation against in vivo findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of methionine residues in proteins is a critical post-translational modification implicated in a range of physiological and pathological processes, from cellular signaling to the degradation of therapeutic antibodies. Distinguishing between veritable in vivo methionine oxidation and artifacts generated during in vitro sample handling is a significant challenge in proteomics and drug development. This guide provides a comprehensive comparison of in vitro and in vivo findings on methionine oxidation, supported by experimental data and detailed protocols, to aid researchers in accurately assessing this crucial modification.

Introduction: The Challenge of Studying Methionine Oxidation

Methionine, with its sulfur-containing side chain, is highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167) (MetO) and, subsequently, methionine sulfone (MetSO2). While this process can be a regulated enzymatic modification involved in cell signaling, it is also a common form of protein damage. A major hurdle in studying methionine oxidation is its propensity to occur spontaneously during in vitro sample preparation and analysis, leading to an overestimation of in vivo oxidation levels.[1][2][3] This guide will explore the methodologies developed to circumvent these in vitro artifacts and provide a clearer picture of true in vivo methionine oxidation.

Data Presentation: Quantitative Comparison of In Vitro vs. In Vivo Methionine Oxidation

The following table summarizes the key differences observed between in vitro and in vivo methionine oxidation, highlighting the artifactual nature of much of the oxidation detected through traditional methods.

FeatureIn Vitro Observations (Without Protective Measures)In Vivo Findings (Using Validated Methods)Key Implications
Global Oxidation Levels Often high and variable, increasing with sample manipulation.[2][3]Generally low and tightly regulated, with median values around 3.5-5.0% in unstressed cells.[2]High levels of oxidation in standard proteomic workflows are likely artifacts.
Site Specificity Can appear widespread and stochastic.Specific methionine residues are reproducibly oxidized at high levels, suggesting functional significance.[1][4]In vivo oxidation is not random but likely a targeted regulatory mechanism.
Influence of Experimental Conditions Oxidation increases with the duration of trypsin digestion and the energy of electrospray ionization (ESI) in mass spectrometry.[2][3]Stable isotope labeling at the point of cell lysis prevents further oxidation during sample processing.[1][3]Strict control over sample handling is crucial to prevent artifactual oxidation.
Functional Relevance Often interpreted as non-specific damage.Implicated in regulating protein function, such as the depolymerization of F-actin and the degradation of calmodulin.[2]In vivo methionine oxidation plays a role in cellular signaling and protein turnover.

Experimental Protocols: Validated Methodologies for In Vivo Methionine Oxidation Analysis

The development of specialized techniques has been pivotal in overcoming the challenges of in vitro oxidation. Below are detailed protocols for key experiments that enable the accurate quantification of in vivo methionine oxidation.

This method, often referred to as Methionine Oxidation by Blocking (MobB), utilizes ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to "block" unoxidized methionines at the time of cell lysis, allowing for their distinction from methionines that were already oxidized in vivo.[3][4][5]

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., denaturing buffer)

  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)

  • ¹⁶O-hydrogen peroxide (H₂¹⁶O₂)

  • Bicinchoninic acid (BCA) assay reagents

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Lysis: Lyse cells or homogenize tissue in a denaturing buffer to immediately halt enzymatic activity.

  • Protein Quantification: Determine the protein concentration using a BCA assay.[3][4]

  • Isotopic Labeling: Dilute the protein sample to a final concentration of 0.5 mg/mL and treat with either H₂¹⁸O₂ or H₂¹⁶O₂ to a final concentration of approximately 1.25%.[3][4][5] This step oxidizes all previously unoxidized methionines. Methionines oxidized in vivo will retain the ¹⁶O isotope, while those oxidized in vitro by the reagent will incorporate the ¹⁸O isotope.

  • Reduction and Alkylation: Reduce disulfide bonds with 2 mM DTT and alkylate cysteine residues with 10 mM IAA.[3][4]

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 2 Dalton mass difference between peptides containing ¹⁶O- and ¹⁸O-labeled methionine sulfoxide allows for the quantification of the original in vivo oxidation state.[3]

To create standards and validate quantification methods, purified proteins or peptides can be intentionally oxidized in vitro.

Materials:

  • Purified protein or peptide

  • tert-Butyl hydroperoxide (tBHP) or hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.5)

  • Dialysis tubing

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Oxidation Reaction: Dissolve the purified protein (1 mg/ml) in 10 mM sodium phosphate buffer (pH 7.5) and treat with 100 mM tBHP or H₂O₂ for 3 hours at room temperature.[6]

  • Removal of Oxidant: Remove the oxidizing agent by dialysis against 10 mM sodium phosphate buffer (pH 7.5) at 4°C.[6]

  • Analysis: Confirm the extent of methionine oxidation using reverse-phase HPLC, where the oxidized peptide will typically have a shorter retention time than the non-oxidized form, or by mass spectrometry, which will show a +16 Da mass shift for each oxidized methionine.[6][7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_key Legend cell_lysis Cell Lysis in Denaturing Buffer quantification Protein Quantification (BCA Assay) cell_lysis->quantification labeling Isotopic Labeling with H₂¹⁸O₂ quantification->labeling reduction_alkylation Reduction (DTT) & Alkylation (IAA) labeling->reduction_alkylation digestion Trypsin Digestion reduction_alkylation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Quantify ¹⁶O/¹⁸O Ratios) lc_ms->data_analysis key_in_vivo In vivo oxidized Met (¹⁶O) key_unoxidized Unoxidized Met key_in_vitro In vitro labeled Met (¹⁸O) key_unoxidized->key_in_vitro H₂¹⁸O₂ Labeling

Caption: Workflow for quantifying in vivo methionine oxidation using isotopic labeling.

methionine_redox_cycle Met Methionine (Met) MetO This compound (MetO) Met->MetO Oxidation MetO->Met Reduction Protein_Function Altered Protein Function/Structure MetO->Protein_Function ROS Reactive Oxygen Species (ROS) ROS->MetO MICAL MICAL Enzymes MICAL->MetO Msr This compound Reductases (MsrA/B) Msr->Met

Caption: The enzymatic and non-enzymatic cycle of methionine oxidation and reduction.

Conclusion

The validation of in vitro models of methionine oxidation against in vivo findings underscores the critical need for advanced analytical techniques to avoid experimental artifacts. The evidence strongly suggests that while methionine is susceptible to widespread in vitro oxidation, its in vivo oxidation is a more specific and regulated process. For researchers in drug development, understanding the true extent and location of in vivo methionine oxidation is paramount for assessing the stability and efficacy of therapeutic proteins. By employing methodologies such as isotopic labeling, scientists can achieve a more accurate understanding of the role of methionine oxidation in both health and disease.

References

The Double-Edged Sword: Methionine Sulfoxide in Neurodegenerative Diseases - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the role of methionine sulfoxide (B87167) in Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis, providing researchers, scientists, and drug development professionals with a vital comparative tool, complete with supporting experimental data and detailed protocols.

The oxidation of the amino acid methionine to methionine sulfoxide (MetO) is emerging as a critical factor in the pathology of several neurodegenerative diseases. This guide provides a comparative analysis of the role of MetO and its dedicated repair enzymes, the this compound reductases (Msr), in Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). Increased levels of oxidative stress are a common feature in these devastating conditions, and the reversible oxidation of methionine residues in proteins is a key event in this process.[1]

Comparative Overview of this compound and Msr in Neurodegenerative Diseases

Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative disorders.[1] The accumulation of oxidatively damaged proteins is a hallmark of these diseases. Methionine, being highly susceptible to oxidation by reactive oxygen species (ROS), is converted to MetO.[2] This post-translational modification can alter protein structure and function. The Msr system, comprising MsrA and MsrB, plays a crucial protective role by reducing MetO back to methionine, thereby repairing damaged proteins and scavenging ROS.[2]

Alzheimer's Disease (AD)

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles is associated with significant oxidative stress.[2] Studies have shown a decrease in MsrA activity in various brain regions of AD patients, including the superior and middle temporal gyri and the hippocampus.[3] This reduction in repair capacity could lead to an accumulation of oxidized proteins, contributing to neuronal dysfunction. Notably, the Aβ peptide itself contains a methionine residue (Met35) that is highly prone to oxidation, and oxidized Aβ has been found in the amyloid plaques of AD brains.[4][5]

Parkinson's Disease (PD)

Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[6] Oxidative stress is a major factor in the demise of these neurons.[7] The MsrA enzyme is known to protect dopaminergic cells from insults related to PD.[6] The oxidation of methionine residues in α-synuclein can affect its aggregation properties, although the precise role of this modification in disease progression is still under investigation.[8]

Amyotrophic Lateral Sclerosis (ALS)

ALS involves the progressive degeneration of motor neurons in the brain and spinal cord.[9] While oxidative stress is a recognized component of ALS pathology, leading to damage of proteins, lipids, and DNA, specific data on the levels of MetO and the activity of Msr enzymes in ALS patient tissues are less abundant compared to AD and PD.[10] However, given the established role of oxidative stress in motor neuron death, it is highly probable that MetO accumulation and Msr dysfunction are also involved in ALS pathogenesis.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data on MetO levels and Msr activity in Alzheimer's and Parkinson's diseases. Due to the limited availability of direct comparative studies, data is presented for each disease individually. A similar comprehensive dataset for ALS is not yet available in the literature.

Table 1: this compound Reductase A (MsrA) Activity in Alzheimer's Disease Brain Regions

Brain RegionMsrA Activity (nmol/min/mg protein) in ADMsrA Activity (nmol/min/mg protein) in ControlsPercentage Decrease in ADReference
Superior/Middle Temporal GyriValue not specifiedValue not specifiedSignificant (p < 0.001)[3]
Inferior Parietal LobuleValue not specifiedValue not specifiedSignificant (p < 0.05)[3]
HippocampusValue not specifiedValue not specifiedSignificant (p < 0.05)[3]

Note: The referenced study reported statistically significant decreases but did not provide specific mean activity values in the abstract.

Table 2: this compound Levels in Familial Alzheimer's Disease Plasma

GroupRelative MetO Levels (densitometric units)p-value (vs. Non-carriers)Reference
FAD Mutation Carriers11.4 ± 2.80.02[12]
Non-mutation Carrying Kin4.0 ± 3.1-[12]

Table 3: this compound Reductase A (MsrA) and Cellular Protection in Parkinson's Disease Models

Experimental ModelEffect of MsrA OverexpressionKey FindingReference
Dopaminergic cells treated with rotenoneSuppression of cell death and protein aggregationMsrA protects against mitochondrial complex I inhibition
Dopaminergic cells expressing mutant α-synucleinSuppression of cell death and protein aggregationMsrA protects against α-synuclein-induced toxicity

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental procedures is crucial for understanding the role of this compound in neurodegeneration.

MetO_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Met Protein-Methionine ROS->Met Oxidation Protein_Function Normal Protein Function Met->Protein_Function MetO Protein-Methionine Sulfoxide (MetO) Protein_Dysfunction Protein Dysfunction & Aggregation MetO->Protein_Dysfunction Msr This compound Reductase (Msr) Msr->MetO Reduction Neurodegeneration Neurodegeneration (AD, PD, ALS) Protein_Dysfunction->Neurodegeneration

Figure 1: Methionine Oxidation and Reduction Cycle in Neurodegeneration.

Msr_Activity_Workflow cluster_sample Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Brain_Tissue Brain Tissue Homogenate (e.g., Hippocampus) Incubation Incubate with Dabsyl-MetO and DTT at 37°C Brain_Tissue->Incubation HPLC HPLC Separation of Dabsyl-Met Incubation->HPLC Quantification Quantification at 436 nm HPLC->Quantification

Figure 2: Workflow for this compound Reductase (Msr) Activity Assay.

MetO_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry CSF_Sample Cerebrospinal Fluid (CSF) or Brain Lysate Protein_Digestion Protein Digestion (e.g., Trypsin) CSF_Sample->Protein_Digestion LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Protein_Digestion->LC_MS Data_Analysis Quantification of Oxidized vs. Unoxidized Peptides LC_MS->Data_Analysis

Figure 3: Workflow for this compound (MetO) Quantification by Mass Spectrometry.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field.

Protocol 1: this compound Reductase (Msr) Activity Assay

This protocol is adapted from methods utilizing dabsylated this compound as a substrate for HPLC-based detection.[13][14]

1. Reagents and Materials:

  • Dabsyl-L-methionine-R,S-sulfoxide (dabsyl-MetO)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Brain tissue homogenate or cell lysate

  • HPLC system with a C18 column and UV detector

2. Assay Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 15 mM DTT, and 20 nM dabsylated this compound.[15]

  • Add 100 µg of total protein from the sample (brain tissue homogenate or cell lysate) to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 300 µL of acetonitrile.

  • Centrifuge the mixture at 12,000 rpm for 15 minutes to pellet any precipitate.[15]

  • Inject 20 µL of the supernatant into the HPLC system.

3. HPLC Analysis:

  • Use a C18 reversed-phase column.

  • Employ a mobile phase consisting of 55% 50 mM sodium acetate (B1210297) buffer (pH 4.73) and 45% acetonitrile.[15]

  • Monitor the elution of dabsyl derivatives by absorbance at 436 nm.[15]

  • Quantify the amount of dabsyl-methionine produced, which is proportional to the Msr activity in the sample.

Protocol 2: Quantification of this compound by Mass Spectrometry

This protocol provides a general workflow for the quantification of MetO in biological samples using LC-MS/MS.[16][17]

1. Sample Preparation:

  • For cerebrospinal fluid (CSF), samples can be processed directly. For brain tissue, prepare a lysate using an appropriate lysis buffer.

  • Reduce disulfide bonds using a reducing agent like TCEP and alkylate free cysteines with an alkylating agent such as iodoacetamide.

  • Perform protein precipitation, typically with cold acetone (B3395972) or methanol, to remove interfering substances.

  • Digest the protein pellet with a protease, most commonly trypsin, overnight at 37°C.

2. LC-MS/MS Analysis:

  • Resuspend the digested peptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).

  • Separate the peptides using a reversed-phase HPLC column (e.g., C18) with a gradient of increasing acetonitrile concentration.

  • Analyze the eluting peptides using a tandem mass spectrometer operating in a data-dependent acquisition mode.

  • The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used for peptide identification.

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the fragmentation spectra.

  • Specifically search for peptides containing this compound as a variable modification (+16 Da).

  • Quantify the relative abundance of the oxidized versus the non-oxidized forms of each methionine-containing peptide by comparing the peak areas of their respective extracted ion chromatograms.

Protocol 3: Immunoprecipitation of Oxidized Proteins from Brain Tissue

This protocol outlines a general procedure for enriching oxidatively modified proteins from complex brain lysates.[18]

1. Brain Tissue Lysis:

  • Homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[18]

  • Centrifuge and transfer the supernatant to a new tube.

  • Add an antibody specific for the oxidized protein of interest (e.g., an anti-methionine sulfoxide antibody) to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

3. Elution and Analysis:

  • Pellet the beads by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analyze the eluted proteins by Western blotting or mass spectrometry to confirm the enrichment of the target oxidized protein.

This comparative guide underscores the significance of this compound in the pathology of neurodegenerative diseases. While much has been learned, particularly in the context of Alzheimer's and Parkinson's diseases, further research is critically needed to elucidate the specific role of MetO and the Msr system in ALS and to develop therapeutic strategies that target this crucial oxidative modification pathway.

References

Assessing the Diagnostic Potential of Circulating Methionine Sulfoxide Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of circulating methionine sulfoxide (B87167) (MetSO) as a diagnostic biomarker. It objectively assesses its performance against other alternatives, supported by available experimental data. This document is intended to inform researchers, scientists, and drug development professionals on the current landscape and future potential of MetSO in diagnostic applications.

Introduction to Methionine Sulfoxide as a Biomarker

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of this compound (MetSO). This post-translational modification can alter protein structure and function. The levels of MetSO in circulation are increasingly being investigated as a potential biomarker for a variety of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The reversible nature of this oxidation, catalyzed by this compound reductases (Msrs), suggests a dynamic role for MetSO in cellular signaling and redox homeostasis.[1][3][4]

Comparative Diagnostic Performance

The diagnostic potential of a biomarker is typically assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). While research into circulating MetSO as a diagnostic marker is ongoing, quantitative data on its performance is still emerging.

BiomarkerDiseaseSample TypeSensitivitySpecificityAUCOther Findings
This compound (MetSO) Moyamoya DiseaseSerum--0.841 (in a model adjusted for traditional risk factors)Significantly higher MetSO levels were observed in patients compared to healthy controls, suggesting a strong association with the disease.[5]
This compound (MetSO) Familial Alzheimer's DiseasePlasma---Elevated MetSO levels in mutation carriers correlated with plasma F2-isoprostane levels (r = 0.81), another oxidative stress marker.[6]
This compound Reductase B3 (MSRB3) Gastric CancerTissue71.1%46.7%-Higher MSRB3 expression was associated with poorer overall survival.[7]
F2-Isoprostanes Coronary Heart DiseasePlasma/Urine---Consistently elevated in patients with CHD across multiple studies, indicating a strong association with the disease.[8]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Cardiovascular DiseaseBlood/Urine---Significantly higher levels found in CVD patients compared to controls.[9]
Panel of 4 peptides (including from PRNP, HSPG2, MEGF8, and NCAM1) Parkinson's DiseasePlasma90.4%50.0%0.753A multi-biomarker panel may offer better diagnostic accuracy for complex diseases.[10][11]
Panel of NfL, Aβ42, and total tau Parkinson's Disease vs. Atypical Parkinsonian DisorderPlasma100%100%1.000A combination of biomarkers can achieve high sensitivity and specificity in differentiating parkinsonian syndromes.[12]

Note: The table highlights the limited availability of direct diagnostic accuracy data for circulating MetSO. Much of the current evidence is based on associations and correlations with disease states. Further validation studies are required to establish robust sensitivity, specificity, and AUC values for MetSO in various diseases.

Key Signaling Pathways and Experimental Workflows

The role of methionine oxidation extends beyond being a mere indicator of damage; it is an active participant in cellular signaling.

Methionine Redox Cycle and Signaling

Reactive oxygen species (ROS) can oxidize methionine residues in proteins to form this compound (MetSO). This process can alter the protein's function, leading to either activation or inactivation. The enzyme family of this compound reductases (MsrA and MsrB) can then reduce MetSO back to methionine, thus creating a reversible switch that can modulate signaling pathways in response to oxidative stress.[1][4]

Methionine Redox Cycle in Signaling Methionine Methionine MetSO MetSO Methionine->MetSO Oxidation MetSO->Methionine Reduction ROS ROS ROS->Methionine Msr Msr Msr->MetSO Protein_Active Protein_Active Protein_Inactive Protein_Inactive Protein_Active->Protein_Inactive Oxidation Protein_Inactive->Protein_Active Reduction

Figure 1: Methionine Redox Cycle.

Experimental Workflow for MetSO Biomarker Assessment

A typical workflow for assessing circulating MetSO as a diagnostic biomarker involves several key steps, from sample collection to data analysis.

Experimental Workflow for Circulating MetSO Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Venous Blood) Sample_Processing Sample Processing (e.g., Centrifugation to obtain plasma/serum) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Storage->Protein_Precipitation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Precipitation->Enzymatic_Digestion LC_MS_MS LC-MS/MS Analysis Enzymatic_Digestion->LC_MS_MS Data_Analysis Data Analysis (Quantification of MetSO/Met ratio) LC_MS_MS->Data_Analysis Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Analysis->Statistical_Analysis Biomarker_Validation Biomarker Validation (ROC curve, Sensitivity, Specificity) Statistical_Analysis->Biomarker_Validation

Figure 2: MetSO Analysis Workflow.

Experimental Protocols

Quantification of Circulating this compound by LC-MS/MS

This protocol provides a general framework for the quantification of MetSO in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Preparation:

  • Collect venous blood into EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Pre-analytical considerations: It is crucial to handle samples consistently to minimize artificial oxidation of methionine. Avoid repeated freeze-thaw cycles.[13]

2. Protein Precipitation and Digestion:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under vacuum.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • Dilute the sample to reduce the urea concentration to <2 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[13]

3. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • The gradient should be optimized to separate the peptide containing methionine from its oxidized form.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the specific peptides.

    • Monitor the transition of the precursor ion (the peptide containing Met or MetSO) to specific product ions.

    • The mass difference between the Met-containing peptide and the MetSO-containing peptide will be 16 Da.

4. Data Analysis and Quality Control:

  • Calculate the ratio of the peak area of the MetSO-containing peptide to the sum of the peak areas of the Met- and MetSO-containing peptides.

  • Use stable isotope-labeled internal standards for absolute quantification.

  • Include quality control samples in each analytical run to monitor the performance of the assay.[14][15][16]

Comparison with Alternative Biomarkers

Circulating MetSO is one of several biomarkers used to assess oxidative stress. Each has its advantages and limitations.

  • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage, 8-OHdG is stable and can be measured in urine and plasma.[17] However, its levels can be influenced by DNA repair rates, which may vary between individuals. Some studies have found no significant correlation between 8-OHdG and other oxidative stress markers.[11]

  • F2-Isoprostanes: Considered a "gold standard" for assessing lipid peroxidation, F2-isoprostanes are stable and can be measured in urine and plasma.[8] Elevated levels are strongly associated with cardiovascular disease.[18][19] However, their formation can be influenced by dietary factors.

  • Protein Carbonyls: A general marker of protein oxidation, protein carbonyls are relatively stable. However, the methods for their detection can be less specific compared to mass spectrometry-based approaches for MetSO.

A direct comparison study in familial Alzheimer's disease mutation carriers found a strong positive correlation between plasma MetSO and F2-isoprostane levels, suggesting that both markers may reflect a common underlying oxidative stress pathology in this context.[6] However, more head-to-head comparative studies are needed to determine the relative diagnostic utility of these biomarkers in different diseases.

Conclusion and Future Directions

Circulating this compound holds promise as a biomarker for diseases associated with oxidative stress. Its measurement is amenable to sensitive and specific mass spectrometry-based methods. The reversible nature of methionine oxidation also suggests that MetSO levels may provide a dynamic readout of the cellular redox environment and signaling pathways.

However, the clinical utility of circulating MetSO as a standalone diagnostic biomarker is not yet fully established. Key areas for future research include:

  • Large-scale validation studies: There is a critical need for large, prospective cohort studies to establish the sensitivity, specificity, and predictive value of circulating MetSO for a range of diseases.

  • Head-to-head comparative studies: Direct comparisons with established oxidative stress biomarkers in the same patient populations are necessary to determine the unique and complementary diagnostic information that MetSO can provide.

  • Standardization of analytical methods: The development and adoption of standardized protocols for sample handling, processing, and analysis will be crucial for ensuring the comparability of results across different studies and laboratories.

References

comparing the antioxidant capacity of methionine against other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular defense, amino acids play a crucial, often underestimated, role in mitigating oxidative stress. Among them, the sulfur-containing amino acid L-methionine emerges as a significant player. This guide offers a comparative analysis of the antioxidant capacity of methionine against other amino acids, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of amino acids can be evaluated using various assays, each with its own mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The data presented below, compiled from multiple studies, summarizes the antioxidant capacity of methionine in comparison to other select amino acids. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Amino AcidDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/µmol)
Methionine (Met) No significant activity at room temperature[1]0.88 ± 0.07[2]0.49 ± 0.03[3]
Cysteine (Cys) Reported as the only amino acid with significant activity[2][4]0.92 ± 0.05[2]0.49 ± 0.04[3]
Tryptophan (Trp) Not reported1.95 ± 0.11[2]2.80 ± 0.15[3]
Tyrosine (Tyr) No detectable activity[2]1.25 ± 0.08[2]1.39 ± 0.09[3]
Histidine (His) Not reported0.65 ± 0.04[2]0.35 ± 0.02[3]
Arginine (Arg) Not reported0.58 ± 0.03[2]Not reported
Lysine (Lys) Not reported0.75 ± 0.05[2]Not reported

Note: IC50 values represent the concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC values are expressed relative to the antioxidant capacity of Trolox, a vitamin E analog; higher values indicate greater antioxidant capacity. Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental protocols.

Mechanisms of Methionine's Antioxidant Action

Methionine's antioxidant properties are multifaceted. It can directly scavenge reactive oxygen species (ROS), and this process is intrinsically linked to the reversible oxidation of its sulfur atom.[5] Furthermore, methionine is a crucial precursor in the synthesis of cysteine, a key component of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in the body.

Signaling Pathways

Two primary pathways highlight methionine's central role in cellular antioxidant defense:

  • Glutathione Synthesis Pathway: Methionine is converted to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine, which can then enter the transsulfuration pathway to be converted to cysteine. Cysteine, along with glutamate (B1630785) and glycine, is a building block for glutathione.

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCys Homocysteine SAH->HCys SAH Hydrolase Cys Cysteine HCys->Cys CBS, CGL GSH Glutathione (GSH) Cys->GSH GCL, GS

Figure 1. Methionine's role in the glutathione synthesis pathway.

  • Methionine Sulfoxide (B87167) Reductase (MSR) System: Methionine residues in proteins can be oxidized by ROS to form methionine sulfoxide (MetO). The MSR system, consisting of MsrA and MsrB enzymes, reduces MetO back to methionine, thereby repairing oxidative damage and catalytically scavenging ROS.

cluster_ros cluster_cycle Catalytic Cycle Met Methionine MetO This compound (MetO) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) MetO->Met Reduction MSR This compound Reductase (MsrA/B) NADPH NADPH MSR->NADPH requires NADP NADP+ NADPH->NADP

Figure 2. The catalytic cycle of methionine oxidation and reduction.

Experimental Protocols

Accurate assessment of antioxidant capacity requires standardized experimental procedures. Below are detailed methodologies for the key assays cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test amino acid solutions of varying concentrations

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • In a 96-well microplate, add a specific volume of the amino acid solution (e.g., 100 µL) to each well.

  • Add the DPPH solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the amino acid.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test amino acid solutions of varying concentrations

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well microplate, add a small volume of the amino acid solution or Trolox standard (e.g., 10 µL) to each well.

  • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • A standard curve is generated using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Materials:

Procedure:

  • Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

  • In a black 96-well microplate, add the amino acid solution or Trolox standard (e.g., 25 µL) to the appropriate wells.

  • Add the fluorescein solution (e.g., 150 µL) to all wells and incubate at 37°C for a few minutes.

  • Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at 37°C (excitation at 485 nm, emission at 520 nm).

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol of Trolox equivalents (TE) per µmol or mg of the sample.

Experimental Workflow Visualization

The general workflow for these antioxidant capacity assays can be visualized as follows:

start Start prep_reagents Prepare Reagents (Radical/Probe, Sample, Standard) start->prep_reagents reaction Mix Reagents in Microplate prep_reagents->reaction incubation Incubate (Time & Temperature Dependent) reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calculation Calculate Antioxidant Capacity (IC50, TEAC, ORAC) measurement->calculation end End calculation->end

Figure 3. General experimental workflow for antioxidant capacity assays.

Conclusion

Methionine demonstrates notable antioxidant capacity, particularly in assays that reflect its ability to scavenge peroxyl radicals (ORAC) and its role in radical cation decolorization (ABTS).[2][3] While its direct hydrogen-donating ability in the DPPH assay at room temperature appears limited, its overall contribution to the cellular antioxidant network is significant, both through direct radical scavenging and as a precursor to glutathione.[1] The comparative data underscores that the perceived antioxidant strength of an amino acid is highly dependent on the specific assay used, reflecting the diverse mechanisms by which these molecules combat oxidative stress. For researchers in drug development and related fields, a nuanced understanding of these differences is critical for accurately evaluating the therapeutic potential of methionine and other amino acid-based interventions.

References

A Head-to-Head Battle: Genetically Encoded Sensors Versus Traditional Methods for Real-Time Methionine Sulfoxide Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A new era of dynamic, real-time analysis of methionine sulfoxide (B87167) (MetO) in living cells has been ushered in by the development of genetically encoded fluorescent sensors. This guide provides a comprehensive comparison of these novel biosensors, MetSOx and MetROx, with the conventional high-performance liquid chromatography (HPLC)-based methods for the quantification of methionine sulfoxide reductase (MSR) activity. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

Methionine, a proteogenic amino acid, is susceptible to oxidation, leading to the formation of this compound (MetO), which can exist as two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). This reversible oxidation is a critical post-translational modification involved in cellular regulation and oxidative stress responses.[1] The reduction of MetO back to methionine is catalyzed by the stereospecific this compound reductases (MSRs), with MsrA reducing Met-S-O and MsrB reducing Met-R-O.[2][3] Understanding the dynamics of MetO formation and reduction is crucial for elucidating its role in various physiological and pathological processes.

At a Glance: Comparing Methodologies

For decades, HPLC-based methods have been the gold standard for quantifying MSR activity in cell extracts.[2][3] However, the advent of genetically encoded sensors, MetSOx and MetROx, offers the unprecedented ability to monitor MetO levels in real-time within living cells.[4][5] Below is a comparative overview of these two powerful techniques.

FeatureGenetically Encoded Sensors (MetSOx/MetROx)HPLC-Based MSR Activity Assay
Principle Ratiometric fluorescence resonance energy transfer (FRET) upon binding of the sensor to MetO.Chromatographic separation and quantification of a derivatized MetO substrate and its reduced product.
Measurement Real-time, in vivo monitoring of MetO levels.In vitro measurement of MSR enzyme activity in cell lysates.
Specificity Stereospecific for Met-S-O (MetSOx) and Met-R-O (MetROx).[5]Can be made stereospecific by using purified Met-S-O or Met-R-O substrates.[3]
Sensitivity High sensitivity, capable of detecting localized changes in MetO concentrations.Dependent on the detector and derivatization agent; generally in the picomole range.
Temporal Resolution High, allowing for the tracking of rapid changes in MetO levels.Low, provides a snapshot of enzyme activity at a single point in time.
Spatial Resolution High, can be targeted to specific subcellular compartments.None, measures the average activity of the entire cell lysate.
Sample Type Living cells and organisms.Cell and tissue lysates.
Throughput High, amenable to high-content screening.Low to medium, can be laborious for large sample numbers.
Cost Initial cost of plasmid construction and cell line generation. Lower running costs.Higher running costs due to columns, solvents, and standards.
Labor Intensity Less labor-intensive for real-time imaging experiments.More labor-intensive due to sample preparation and chromatography.

Delving Deeper: The Technology Behind the Methods

Genetically Encoded Sensors: MetSOx and MetROx

MetSOx and MetROx are genetically encoded, ratiometric fluorescent sensors designed for the specific, real-time detection of Met-S-O and Met-R-O, respectively, in living cells.[4][5] These sensors are fusion proteins comprising a circularly permuted yellow fluorescent protein (cpYFP) flanked by an MSR enzyme (MsrA for MetSOx and MsrB for MetROx) and a thioredoxin (Trx).[6]

The binding of MetO to the MSR domain of the sensor induces a conformational change that alters the fluorescence properties of the cpYFP. This change is ratiometric, meaning the ratio of fluorescence emission at two different excitation wavelengths is measured, providing a robust and quantitative readout that is independent of sensor concentration.[6]

cluster_oxidation Oxidative Stress cluster_reduction This compound Reduction Pathway ROS Reactive Oxygen Species (ROS) Met Methionine (Met) ROS->Met Oxidation MetSO Methionine-S-Sulfoxide (Met-S-O) Met->MetSO MetRO Methionine-R-Sulfoxide (Met-R-O) Met->MetRO MsrA MsrA MetSO->MsrA Substrate MsrB MsrB MetRO->MsrB Substrate MsrA->Met Product Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox Oxidized MsrB->Met Product MsrB->Trx_ox Oxidized Trx_red Thioredoxin (reduced) Trx_red->MsrA Reductant Trx_red->MsrB Reductant TrxR Thioredoxin Reductase Trx_ox->TrxR Substrate TrxR->Trx_red Product NADP NADP+ TrxR->NADP Oxidized NADPH NADPH NADPH->TrxR Reductant

Cellular pathway of this compound reduction.

cluster_workflow Workflow for Real-Time MetO Monitoring A 1. Transfection Introduce MetSOx/MetROx plasmid into cells. B 2. Cell Culture Culture transfected cells to allow sensor expression. A->B C 3. Live-Cell Imaging Mount cells on a fluorescence microscope. B->C D 4. Baseline Measurement Acquire baseline fluorescence at two excitation wavelengths. C->D E 5. Stimulation Treat cells with experimental compounds (e.g., oxidants). D->E F 6. Real-Time Monitoring Continuously acquire fluorescence images. E->F G 7. Data Analysis Calculate the ratiometric change in fluorescence over time. F->G

Workflow for using genetically encoded MetO sensors.
HPLC-Based MSR Activity Assay

The HPLC-based assay is an in vitro method that measures the activity of MSR enzymes in cell or tissue lysates.[3] The assay typically involves incubating the lysate with a synthetic, derivatized MetO substrate, such as dabsyl-MetO. The MSR enzymes in the lysate reduce the dabsyl-MetO to dabsyl-methionine. The reaction is then stopped, and the mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate and the product. The enzyme activity is calculated based on the amount of product formed over time.[3][7]

Experimental Protocols

Validation of Genetically Encoded Sensors (MetSOx/MetROx)

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T) in appropriate media.

  • Transfect cells with plasmids encoding MetSOx or MetROx using a suitable transfection reagent.

  • For stable cell lines, select transfected cells using an appropriate antibiotic.

2. Live-Cell Imaging:

  • Plate transfected cells on glass-bottom dishes suitable for microscopy.

  • Mount the dish on an inverted fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Excite the cells at approximately 405 nm and 488 nm and collect emission at around 520 nm.

3. Data Acquisition and Analysis:

  • Acquire baseline fluorescence images at both excitation wavelengths for a few minutes.

  • Add the experimental stimulus (e.g., H2O2 or a specific drug) to the cells.

  • Continue acquiring images at regular intervals to monitor the change in fluorescence.

  • Calculate the ratio of the fluorescence intensities (488 nm / 405 nm) for each time point.

  • Normalize the ratio data to the baseline to determine the fold change in MetO levels.

HPLC-Based MSR Activity Assay

1. Preparation of Cell Lysates:

  • Harvest cells and lyse them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. MSR Activity Assay:

  • Prepare a reaction mixture containing the cell lysate, a dabsylated MetO substrate (Met-S-O for MsrA or Met-R-O for MsrB), and a reducing agent (e.g., dithiothreitol, DTT).[3]

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

3. HPLC Analysis:

  • Centrifuge the quenched reaction mixture to pellet precipitated proteins.

  • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

  • Separate the dabsylated MetO and dabsylated methionine using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).

  • Detect the separated compounds using a UV-Vis or fluorescence detector.

  • Quantify the peak areas of the substrate and product to calculate the MSR activity.

Conclusion: Choosing the Right Tool for the Job

The choice between genetically encoded sensors and HPLC-based assays depends on the specific research question. For studying the dynamic, real-time changes in MetO levels within living cells and specific subcellular compartments, the genetically encoded sensors MetSOx and MetROx are unparalleled.[4][5] They offer high sensitivity, specificity, and spatiotemporal resolution, making them ideal for investigating the role of MetO in cellular signaling and responses to stimuli.

On the other hand, for quantifying the absolute MSR enzyme activity in a cell or tissue extract and for biochemical characterization of MSR enzymes, the HPLC-based assay remains a robust and reliable method.[2][3] It provides a quantitative measure of enzyme kinetics and can be used to screen for inhibitors or activators of MSRs.

References

Safety Operating Guide

Proper Disposal Procedures for Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental protection. Methionine sulfoxide (B87167), an oxidized derivative of the amino acid methionine, is a common reagent in research and drug development. While its hazard profile can vary between suppliers, it is imperative to handle it as a potentially hazardous substance.

This guide provides essential, step-by-step information for the safe handling and disposal of methionine sulfoxide waste, ensuring regulatory compliance and minimizing risk for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health & Safety (EHS) department for guidance that aligns with local, regional, and national regulations.

Core Safety and Handling Principles

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and necessary safety precautions. This compound is considered hazardous by some suppliers, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile or butyl rubber).

    • Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2]

    • A fully buttoned lab coat.

  • Ventilation: Handle this compound waste, particularly powders, within a certified laboratory chemical fume hood to prevent the formation and inhalation of dust and aerosols.[2][3]

  • Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[3] After handling, wash hands thoroughly. Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Waste Storage: Store all containers with this compound waste tightly sealed in a designated, cool, and well-ventilated hazardous waste accumulation area.[2] Ensure containers are segregated from incompatible materials.

Hazard Classification Overview

Safety Data Sheets (SDS) for L-Methionine Sulfoxide can present differing hazard classifications. Due to this variability, it is prudent to adopt the most stringent precautions. The following table summarizes classifications from various suppliers.

Hazard ClassificationFisher Scientific[1]ChemicalBook[2]Cayman Chemical[5]Metasci[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationNot ClassifiedH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationNot ClassifiedH319: Causes serious eye irritation
Specific target organ toxicityCategory 3 (Respiratory)H335: May cause respiratory irritationNot ClassifiedH335: May cause respiratory irritation

Logistical and Operational Disposal Plan

Proper disposal begins with correct segregation and containment at the point of generation. Never dispose of this compound down the sanitary sewer.[2][6]

Waste Segregation

Do not mix this compound waste with other waste streams.[7][8] Keeping waste streams separate is crucial for safe and compliant disposal. You should maintain separate, clearly labeled waste containers for:

  • Solid this compound Waste

  • Aqueous Solutions Containing this compound

  • Contaminated Solid Waste (e.g., PPE, pipette tips, vials)

Waste Container Selection and Labeling
  • Container Choice: Use only compatible, leak-proof containers provided by your institution's EHS department.[8] For liquid waste, ensure the container is designed for liquids and leave adequate headspace (at least 10%) to allow for expansion.[9]

  • Labeling: All waste containers must be clearly labeled.[7][8] The label must include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "This compound ".

    • The approximate concentration and quantity.

    • The date accumulation started.

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste. The primary method for final disposal is through a licensed chemical destruction plant, often involving controlled incineration.[2]

Protocol 1: Unused or Expired Solid this compound
  • Preparation: Perform all work inside a chemical fume hood. Wear all required PPE.

  • Collection: Carefully sweep up or transfer the solid this compound into a designated and properly labeled solid hazardous waste container.[1] Avoid any actions that could generate dust.[2][10]

  • Sealing: Securely close the container.

  • Storage: Store the container in the designated hazardous waste accumulation area for pickup by your institution's EHS-approved waste disposal service.

Protocol 2: Aqueous Solutions Containing this compound
  • Preparation: Work within a chemical fume hood and wear appropriate PPE.

  • Collection: Carefully pour aqueous solutions containing this compound into a designated and properly labeled liquid hazardous waste container.

  • Sealing: Tightly cap the container. Do not overfill.

  • Storage: Place the container in secondary containment within the designated hazardous waste accumulation area.

Protocol 3: Contaminated Labware and Debris

This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with this compound.

  • Collection: Place all contaminated disposable items into a designated, sealed, and labeled solid hazardous waste container or a heavy-duty waste bag.[4][7]

  • Non-disposable Glassware: Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as liquid hazardous waste as described in Protocol 2.[4] After decontamination, the glassware can be washed via standard laboratory procedures.

  • Storage: Store the sealed container in the designated hazardous waste accumulation area for disposal.

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[10]

  • Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[1] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite (B1170534) or sand), then collect the material into a designated waste container.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Methionine_Sulfoxide_Disposal_Workflow This compound Waste Disposal Workflow cluster_prep Preparation cluster_collection Waste Segregation & Collection cluster_final Final Steps start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision What is the form of the waste? fume_hood->decision solid Unused/Expired Solid decision->solid Solid liquid Aqueous Solution decision->liquid Liquid contaminated Contaminated Labware (Tips, Gloves, etc.) decision->contaminated Contaminated Debris collect_solid Collect in a designated, labeled SOLID waste container solid->collect_solid collect_liquid Collect in a designated, labeled LIQUID waste container liquid->collect_liquid collect_contaminated Collect in a designated, labeled SOLID waste container contaminated->collect_contaminated seal Tightly Seal Container collect_solid->seal collect_liquid->seal collect_contaminated->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by Certified Waste Disposal Service storage->pickup

Caption: A decision workflow for the proper segregation and disposal of this compound waste. Max Width: 760px.

References

Personal protective equipment for handling Methionine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Methionine Sulfoxide (B87167). Adherence to these protocols is vital for ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment

Methionine Sulfoxide is classified as a chemical that can cause skin and serious eye irritation[1][2][3][4]. It may also cause respiratory irritation[2][4]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Hazard Classification Recommended Personal Protective Equipment (PPE)
Skin Irritation Category 2[1]Wear appropriate protective gloves and clothing to prevent skin exposure. Chemical-impermeable gloves are recommended[2].
Eye Irritation Category 2[1]Wear safety glasses with side-shields conforming to EN166 or equivalent[1].
Respiratory Irritation Category 3[1]Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, wear a suitable respirator[2][3].

Safe Handling and Storage Procedures

Handling:

  • Handle in a well-ventilated area to minimize inhalation of dust[2].

  • Avoid contact with skin and eyes by wearing the appropriate PPE[2][3].

  • Prevent dust formation and accumulation[2][3].

  • Wash hands thoroughly after handling[3].

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[3].

  • Some sources recommend refrigeration[1].

  • Store locked up[2][3].

Accidental Release and Disposal Plan

Spill Response: In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection if dust is present.

  • Sweep up the spilled solid material, avoiding dust generation[1].

  • Shovel the material into a suitable, labeled container for disposal[1].

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Keep the chemical in suitable, closed containers for disposal[2]. Do not allow it to enter drains[2].

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_0 Spill Response Protocol Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Don_PPE Wear Appropriate PPE (Gloves, Goggles, Respirator if needed) Ventilate->Don_PPE Contain_Spill Sweep Up Solid Material (Avoid Dust Generation) Don_PPE->Contain_Spill Collect_Waste Place in Labeled Container for Disposal Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Thoroughly Collect_Waste->Clean_Area End Spill Managed Clean_Area->End

Caption: Workflow for handling a this compound spill.

First Aid Measures

  • After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention[2][3].

  • After Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician[1][3].

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention[2][3].

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur[1][2].

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。